Ac-D-Ala-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-acetamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315865 | |
| Record name | N-Acetyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19436-52-3 | |
| Record name | N-Acetyl-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19436-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIE41SBQ9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Functions of N-Acetyl-D-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-alanine, a derivative of the D-isomeric form of the amino acid alanine, holds a significant, albeit nuanced, position in biochemical research. While often studied in the context of its more complex analogue, N-acetyl-D-alanyl-D-alanine—a cornerstone of bacterial cell wall peptidoglycan—N-Acetyl-D-alanine itself serves as a valuable tool in enzymology, antibiotic interaction studies, and metabolic research. This technical guide provides an in-depth exploration of the core functions of N-Acetyl-D-alanine, distinguishing its roles from those of its related compounds. It details its interaction with key enzymes, its utility in understanding antibiotic mechanisms, and its metabolic fate in certain organisms. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows to support advanced research and drug development endeavors.
Core Functions of N-Acetyl-D-alanine
The primary functions of N-Acetyl-D-alanine are centered on its role as a substrate for specific enzymes and as a molecular probe for studying ligand-receptor interactions.
Substrate for D-aminoacylase
N-Acetyl-D-alanine is a recognized substrate for D-aminoacylase (N-acyl-D-amino acid amidohydrolase), an enzyme that catalyzes the hydrolysis of the N-acyl group from N-acyl-D-amino acids.[1] This stereospecific enzymatic reaction yields D-alanine and acetate. The ability of D-aminoacylase to act on N-Acetyl-D-alanine is of significant interest in biotechnology for the production of optically pure D-amino acids.[1]
Tool for Investigating Vancomycin Binding
N-Acetyl-D-alanine is utilized in studies of the glycopeptide antibiotic vancomycin.[2] Vancomycin's mechanism of action involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.[3] N-Acetyl-D-alanine serves as a simplified analogue to study the specific binding interactions within the aglycon pocket of vancomycin.[2]
Metabolite in D-amino Acid Detoxification
In the yeast Saccharomyces cerevisiae, D-amino acids can be toxic. The organism possesses a detoxification mechanism involving the enzyme D-amino acid-N-acetyltransferase (DNT).[4] This enzyme catalyzes the N-acetylation of a wide range of D-amino acids, including D-alanine, to form N-acetyl-D-amino acids.[5] This process facilitates the removal of toxic D-amino acids from the cell.[4]
Quantitative Data
The following tables summarize the available quantitative data regarding the interactions and properties of N-Acetyl-D-alanine and its related compounds.
Table 1: Enzymatic Kinetic Parameters
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference(s) |
| D-aminoacylase (mutant F191W) | N-acetyl-D-alanine | - | - | - | Enhanced 1.5-fold compared to wild-type | [6] |
| Porcine Kidney Acylase I | N-acetyl-L-phenylalanine | 5.5 | - | - | - |
Table 2: Antibiotic Binding Affinity
| Ligand | Antibiotic | Association Constant (K_a_) (M⁻¹) | Dissociation Constant (K_d_) (µM) | Method | Reference(s) |
| N-acetyl-D-alanyl-D-alanine | Vancomycin | 3.6 x 10⁴ | - | Spectrophotometry | [7] |
| N-acetyl-D-alanyl-D-serine | Vancomycin | 0.52 x 10⁴ | - | Spectrophotometry | [7] |
| N-acetyl-D-alanyl-D-alanine | Teicoplanin | 17 x 10⁴ | - | Spectrophotometry | [7] |
| N-acetyl-D-alanyl-D-serine | Teicoplanin | 6 x 10⁴ | - | Spectrophotometry | [7] |
| Nα-Docosanoyl-ε-acetyl-Lys-D-Ala-D-Ala | Vancomycin | - | ~1.1 | Surface Plasmon Resonance |
Experimental Protocols
Synthesis of N-Acetyl-D-alanine
A general method for the synthesis of N-acetyl-D,L-alanine involves the acetylation of D,L-alanine with acetic anhydride in acetic acid.[8] For the stereospecific synthesis of N-Acetyl-D-alanine, a similar procedure can be adapted using D-alanine as the starting material.
Materials:
-
D-alanine
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve D-alanine in glacial acetic acid.
-
Add acetic anhydride to the solution. The molar ratio of acetic anhydride to D-alanine should be approximately 1.2 to 1.3.
-
Heat the reaction mixture at a controlled temperature (e.g., 48-55°C) for a specified duration.
-
Evaporate the acetic acid under reduced pressure.
-
The resulting crude product can be purified by crystallization from water.
D-aminoacylase Activity Assay
This protocol describes a method to measure the enzymatic activity of D-aminoacylase using N-Acetyl-D-alanine as a substrate, with product quantification by HPLC.[9]
Materials:
-
Purified D-aminoacylase
-
N-Acetyl-D-alanine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a chiral column or a C18 column for derivatized amino acids
-
Derivatizing agent (e.g., o-phthaldialdehyde, OPA)
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., 10 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a known amount of D-aminoacylase.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
Sample Analysis by HPLC:
-
If necessary, derivatize the amino acids in the quenched samples with OPA for fluorescence detection.
-
Inject the samples onto the HPLC system.
-
Separate the substrate (N-Acetyl-D-alanine) and the product (D-alanine) using an appropriate mobile phase gradient.
-
Detect the compounds using a UV or fluorescence detector.
-
-
Data Analysis:
-
Generate a standard curve for D-alanine.
-
Quantify the amount of D-alanine produced in each sample based on the standard curve.
-
Calculate the initial reaction velocity and determine the enzyme's specific activity.
-
Vancomycin Binding Assay using Isothermal Titration Calorimetry (ITC)
ITC can be used to determine the binding affinity of vancomycin to N-Acetyl-D-alanine or its analogues.[10]
Materials:
-
Vancomycin hydrochloride
-
N-Acetyl-D-alanine (or analogue)
-
Degassed buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of vancomycin in the degassed buffer and load it into the injection syringe.
-
Dissolve the N-Acetyl-D-alanine analogue in the identical buffer and place it in the sample cell.
-
-
Titration:
-
Perform a series of small, precise injections of the vancomycin solution into the sample cell containing the ligand solution, while maintaining a constant temperature.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Plot the heat change per injection against the molar ratio of vancomycin to the ligand.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_d_), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
-
Visualizations
The following diagrams illustrate key pathways and workflows involving N-Acetyl-D-alanine.
Conclusion
N-Acetyl-D-alanine, while structurally simple, serves as a versatile tool in biochemical and pharmaceutical research. Its role as a specific substrate for D-aminoacylase provides a basis for biotechnological applications in the production of enantiomerically pure D-amino acids. Furthermore, its utility as an analogue for studying the binding of crucial antibiotics like vancomycin contributes to our understanding of antibiotic mechanisms and the development of strategies to combat resistance. The detoxification pathway in yeast highlights a fundamental biological process for managing potentially harmful D-amino acids. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the functions and applications of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Ac-D-Ala-OH chemical properties and structure
An In-depth Technical Guide to N-Acetyl-D-alanine (Ac-D-Ala-OH)
Introduction
N-Acetyl-D-alanine (this compound) is the N-acetylated derivative of D-alanine, a non-proteinogenic amino acid. This compound is of significant interest to researchers in microbiology, biochemistry, and drug development. Its structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors makes it a valuable tool for studying bacterial cell wall biosynthesis and the mechanisms of action of glycopeptide antibiotics like vancomycin.[1][2] Furthermore, this compound serves as a specific substrate for D-aminoacylases, enzymes that are targets for various biotechnological applications.[3] This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of this compound.
Chemical Identity and Structure
This compound is a chiral molecule featuring a central carbon atom with R-configuration. The N-acetylation removes the basicity of the amino group, resulting in an acidic molecule.
Physicochemical Properties
The key physicochemical properties of N-Acetyl-D-alanine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 131.13 g/mol | [1][4][8] |
| Appearance | White to off-white powder | [1][3] |
| Melting Point | 125 °C | [6][9] |
| Boiling Point | 369.7 °C (Predicted) | [6][10] |
| Water Solubility | Slightly soluble in water; Soluble in 1% acetic acid | [5][6][11] |
| LogP (XLogP3) | -0.9 | [4][6] |
| pKa (Strongest Acidic) | ~3.89 (Predicted for L-isomer) | [12] |
| Optical Rotation | [α]²⁰/D = +61° to +67° (c=2 in H₂O) | [6] |
| Storage Temperature | -20°C | [1][6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for this compound in a standard solvent like D₂O are listed below. The ¹H NMR spectrum is characterized by three distinct signals corresponding to the two methyl groups and the alpha-proton.
| Nucleus | Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Acetyl-CH₃ | ~2.05 | Singlet (s) |
| ¹H | Alanine-CβH₃ | ~1.45 | Doublet (d) |
| ¹H | Alanine-CαH | ~4.35 | Quartet (q) |
| ¹³C | Acetyl-CH₃ | ~22.5 | - |
| ¹³C | Alanine-Cβ | ~17.0 | - |
| ¹³C | Alanine-Cα | ~51.5 | - |
| ¹³C | Acetyl-C=O | ~175.0 | - |
| ¹³C | Carboxyl-C=O | ~177.5 | - |
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, this compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z ≈ 132.06. Tandem MS (MS/MS) analysis would likely show characteristic fragmentation patterns resulting from the cleavage of the amide and C-C bonds.[12][13] Common losses would include water ([M+H-18]⁺) and the carboxyl group as COOH or CO₂.[13]
Experimental Protocols
Synthesis of N-Acetyl-D-alanine
This protocol describes a standard procedure for the N-acetylation of D-alanine using acetic anhydride.[8][14]
-
Dissolution: Dissolve D-alanine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Acetylation: Cool the flask in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours at a slightly elevated temperature (e.g., 50°C) to ensure the reaction goes to completion.
-
Workup: Remove the acetic acid under reduced pressure using a rotary evaporator. The resulting residue will contain the crude N-Acetyl-D-alanine.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as water or an ethanol/water mixture, to obtain the pure compound.
-
Verification: Confirm the identity and purity of the product using NMR, MS, and HPLC analysis.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a synthesized this compound sample.[12]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Procedure:
-
Prepare a sample solution of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95% A, 5% B).
-
Inject 10-20 µL of the sample onto the column.
-
Run the gradient and record the chromatogram.
-
Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
D-aminoacylase Activity Assay
This protocol measures the activity of D-aminoacylase by quantifying the D-alanine produced from the hydrolysis of this compound.[15][16]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and 10 mM this compound.
-
Pre-incubation: Equilibrate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiation: Start the reaction by adding a known amount of purified D-aminoacylase.
-
Time Course: At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heating).
-
Quantification: Analyze the quenched samples by HPLC (as described in 5.2) to separate and quantify the D-alanine product.
-
Analysis: Create a standard curve for D-alanine to determine its concentration in the samples. Calculate the initial reaction velocity and the specific activity of the enzyme (e.g., in µmol of product per minute per mg of enzyme).
Key Applications in Research
Substrate for D-Aminoacylase Characterization
This compound is a specific substrate for N-acyl-D-amino acid amidohydrolases, commonly known as D-aminoacylases. These enzymes exhibit high stereospecificity and are used in the industrial production of enantiomerically pure D-amino acids.[16] Researchers use this compound to:
-
Identify and discover new D-aminoacylases from various sources.[3]
-
Characterize the kinetic properties (Kₘ, k꜀ₐₜ) of these enzymes.[15]
-
Screen for inhibitors of D-aminoacylase activity.
Analogue for Studying Antibiotic Binding
The glycopeptide antibiotic vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis in Gram-positive bacteria.[1][2][6] this compound, and more commonly the dipeptide N-acetyl-D-alanyl-D-alanine, are used as mimics of this natural binding epitope.[1][17] These studies are critical for:
-
Understanding the molecular basis of vancomycin's mechanism of action.[1]
-
Investigating the structural changes that lead to vancomycin resistance, such as the substitution of the terminal D-Ala with D-Lactate.[6][18]
-
Designing new semi-synthetic glycopeptide antibiotics with improved activity against resistant strains.[7]
Conclusion
N-Acetyl-D-alanine is a well-characterized compound with defined chemical and physical properties. Its utility as a specific enzyme substrate and as a structural analogue of a critical bacterial cell wall component makes it an indispensable tool for researchers. The protocols and data presented in this guide provide a solid foundation for professionals in biochemistry and drug development to effectively utilize this compound in their research endeavors.
References
- 1. Structure of vancomycin and its complex with acetyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 11. mzCloud – N Acetyl L alanyl L alanyl L alanine [mzcloud.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Acetyl-D-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for N-Acetyl-D-alanine, a crucial chiral amino acid derivative with applications in peptide synthesis, drug development, and biochemical research. The document details chemical, enzymatic, and chemo-enzymatic approaches, offering detailed experimental protocols, comparative data, and visualizations of key pathways and workflows.
Chemical Synthesis Methods
Chemical synthesis of N-Acetyl-D-alanine can be broadly categorized into two main strategies: direct acetylation of D-alanine and resolution of a racemic mixture of N-Acetyl-D,L-alanine.
Direct Acetylation of D-alanine
This method involves the direct reaction of D-alanine with an acetylating agent, most commonly acetic anhydride.
Experimental Protocol:
-
Materials: D-alanine, acetic anhydride, glacial acetic acid, water.
-
Procedure:
-
Dissolve D-alanine in glacial acetic acid.
-
Add a molar excess of acetic anhydride (typically 1.2 to 1.3 molar equivalents) to the solution.
-
Heat the reaction mixture at a controlled temperature, for instance, between 48 to 55°C.[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, evaporate the acetic acid under reduced pressure.
-
The crude product can be purified by crystallization from water.[1]
-
Dry the resulting crystals to obtain N-Acetyl-D-alanine.
-
Quantitative Data:
Synthesis via Peptide Coupling Analogy
This approach, adapted from dipeptide synthesis, involves the coupling of an N-acetylated glycine with a carboxyl-protected D-alanine derivative, followed by deprotection. While this method is more complex, it can offer better control over stereochemistry.
Experimental Protocol:
-
Materials: N-acetylglycine, D-alanine methyl ester hydrochloride, N-methylmorpholine, isobutylchloroformate, chloroform, 0.2 N HCl, 1% NaHCO3 solution, brine, anhydrous sodium sulfate, methanol, water, 1N sodium hydroxide, 1N HCl, ethyl acetate.
-
Procedure:
-
Activation of N-acetylglycine: Dissolve N-acetylglycine in chloroform and cool in an ice bath. Add one equivalent of N-methylmorpholine, followed by one equivalent of isobutylchloroformate, and stir for 10 minutes to form the mixed anhydride.[2]
-
Neutralization of D-alanine methyl ester: In a separate flask, neutralize D-alanine methyl ester hydrochloride with one equivalent of N-methylmorpholine in chloroform.[2]
-
Coupling Reaction: Add the neutralized D-alanine methyl ester solution to the mixed anhydride solution. Stir the reaction mixture at 0°C for at least 45 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.[2]
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 0.2 N HCl, 1% NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Isolation of Intermediate: Filter and remove the solvent under reduced pressure to obtain the crude N-Acetylglycyl-D-alanine methyl ester.[2]
-
Deprotection (Hydrolysis): Dissolve the crude methyl ester in a mixture of methanol and water. Add 1 to 1.2 equivalents of 1N sodium hydroxide solution and monitor the reaction by TLC.[2]
-
Final Product Isolation: Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl. Extract the product into ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-Acetyl-D-alanine.[2]
-
Enzymatic and Chemo-enzymatic Synthesis Methods
Enzymatic and chemo-enzymatic methods offer high stereoselectivity and milder reaction conditions compared to purely chemical routes.
Enzymatic Synthesis via N-Acetyltransferase
This method utilizes a D-amino-acid N-acetyltransferase (EC 2.3.1.36) to catalyze the transfer of an acetyl group from acetyl-CoA to D-alanine.[3]
Conceptual Experimental Protocol:
-
Enzyme Source: A purified D-amino-acid N-acetyltransferase. This may involve expression and purification from a microbial source like Saccharomyces cerevisiae.
-
Reaction Mixture:
-
D-alanine
-
Acetyl-CoA
-
Appropriate buffer (e.g., phosphate buffer at a specific pH)
-
-
Procedure:
-
Combine the substrates and the enzyme in the reaction buffer.
-
Incubate the mixture at the optimal temperature for the enzyme.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the product from the reaction mixture using chromatographic methods, such as ion-exchange or reversed-phase chromatography.
-
A recent study has demonstrated the potential of this approach by engineering Escherichia coli to express a racemase and an N-acetyltransferase, enabling the production of various N-acetyl-D-amino acids from their L-amino acid counterparts.[4]
Chemo-enzymatic Synthesis via Dynamic Kinetic Resolution
This approach combines the chemical acetylation of a racemic mixture of D,L-alanine with an enzymatic kinetic resolution of the resulting N-Acetyl-D,L-alanine.
Experimental Protocol:
-
Chemical Acetylation of D,L-alanine:
-
Follow the protocol described in section 1.1 using D,L-alanine as the starting material to produce N-Acetyl-D,L-alanine. A patent describes a process of reacting D,L-alanine with 1.2 to 1.3 molar equivalents of acetic anhydride in 4.4 to 5.0 molar equivalents of acetic acid at 48 to 55°C, resulting in a 78 to 83% yield of acetyl-D,L-alanine with a purity of 98.7 to 99%.[1]
-
-
Enzymatic Kinetic Resolution:
-
Enzyme: A D-aminoacylase or immobilized whole cells expressing a suitable hydrolase.
-
Procedure:
-
Dissolve the N-Acetyl-D,L-alanine in a suitable buffer at the optimal pH for the enzyme (e.g., pH 7.0).
-
Add the D-aminoacylase or immobilized cells to the solution.
-
Incubate the reaction at the optimal temperature (e.g., 40°C).
-
The enzyme will selectively hydrolyze the N-Acetyl-L-alanine to L-alanine and acetic acid, leaving the desired N-Acetyl-D-alanine unreacted.
-
Separate the N-Acetyl-D-alanine from L-alanine and the unreacted starting material. This can be achieved by adjusting the pH and using extraction or chromatographic techniques. One study on the resolution of N-acetyl-DL-alanine methyl ester using immobilized E. coli cells reported an enantiomeric excess of 99.99% for the N-acetyl-D-alanine methyl ester.[5]
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Acetyl-D-alanine and Related Compounds
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield | Purity/Enantiomeric Excess | Reference |
| Chemical Acetylation | D,L-alanine | Acetic anhydride, Acetic acid | 78-83% | 98.7-99% (racemic) | [1] |
| Chemical Synthesis (General) | Amino acid | Acetic anhydride, Acetic acid | 92-98% | High | |
| Chemo-enzymatic Resolution | N-Acetyl-D,L-alanine methyl ester | Immobilized E. coli cells | - | 99.99% e.e.p | [5] |
| Biosynthesis Platform | L-amino acids | Racemase, N-acetyltransferase | Varies (e.g., 5.65 g/L for N-acetyl-D-valine) | Optically pure | [4] |
Mandatory Visualizations
Signaling Pathway: Bacterial Peptidoglycan Biosynthesis
N-Acetyl-D-alanine is an analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor, a key target for antibiotics like vancomycin.
Caption: Bacterial peptidoglycan biosynthesis and the site of vancomycin inhibition.
Experimental Workflow: Chemical Synthesis of N-Acetyl-D-alanine
Caption: General workflow for the chemical synthesis of N-Acetyl-D-alanine.
Logical Relationship: Chemo-enzymatic Dynamic Kinetic Resolution
Caption: Logical workflow for the chemo-enzymatic synthesis of N-Acetyl-D-alanine.
References
- 1. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. D-amino-acid N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. Engineering acetylation platform for the total biosynthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enigmatic Role of N-acetyl-D-alanine in Bacterial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the biological significance of D-alanine and its derivatives in bacterial cell wall biosynthesis is well-established, the specific role of N-acetyl-D-alanine (Ac-D-Ala-OH) remains largely unexplored in naturally occurring biological systems. This technical guide provides an in-depth exploration of the foundational principles of D-alanine metabolism and its incorporation into peptidoglycan, thereby offering a framework for understanding the potential or hypothesized functions of this compound. Drawing parallels with structurally similar molecules used in research, this document delves into the potential of this compound as a metabolic probe, a modulator of cell wall synthesis, or a novel antimicrobial target. This guide furnishes researchers with the necessary theoretical background, detailed experimental protocols, and quantitative data to stimulate further investigation into the nuanced roles of acetylated D-amino acids in bacterial physiology and drug development.
Introduction: The Centrality of D-Alanine in Bacterial Cell Wall Architecture
In the kingdom of bacteria, the structural integrity of the cell is paramount for survival, and this integrity is primarily conferred by the peptidoglycan (PG) layer of the cell wall.[1] Unlike eukaryotes, which exclusively utilize L-amino acids in protein synthesis, bacteria incorporate D-amino acids, most notably D-alanine (D-Ala), into their PG structure.[2] This unique biochemical feature not only provides resistance to common proteases but also presents a selective target for antimicrobial agents.[1]
The synthesis of PG is a meticulously orchestrated multi-step process that culminates in a cross-linked mesh-like structure, providing rigidity and protection against osmotic lysis.[3] A critical component of this process is the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide), the primary building block of the PG layer.[2] The D-Ala-D-Ala moiety is the substrate for DD-transpeptidases (also known as penicillin-binding proteins or PBPs), the enzymes that catalyze the final cross-linking step in PG synthesis.[3] Consequently, the metabolic pathways that produce and utilize D-Ala are of profound interest in the development of antibiotics.
While the role of D-Ala and its dipeptide is clear, the natural biological function of N-acetyl-D-alanine (this compound) in bacteria is not documented. However, its structural similarity to the N-terminus of the PG peptide stem and its use in synthetic analogs for research purposes suggest several hypothesized roles. This guide will first elucidate the established pathways of D-Ala metabolism and PG synthesis and then explore the potential roles and research applications of this compound.
The Canonical Pathway: D-Alanine Metabolism and Peptidoglycan Biosynthesis
The journey of D-alanine from its synthesis to its incorporation into the bacterial cell wall involves a series of enzymatic steps that are highly conserved across many bacterial species.
2.1. Synthesis of D-Alanine:
Most bacteria possess an alanine racemase (Alr) enzyme that catalyzes the interconversion of L-alanine and D-alanine, ensuring a sufficient supply of the D-enantiomer for cell wall synthesis.[4] This pyridoxal-5-phosphate (PLP)-dependent enzyme is a key player in bacterial viability.
2.2. Formation of D-Alanyl-D-Alanine:
The D-Ala-D-Ala dipeptide is synthesized in the cytoplasm by the ATP-dependent enzyme D-alanine-D-alanine ligase (Ddl). This enzyme ligates two molecules of D-alanine, a crucial step for the subsequent formation of the pentapeptide precursor.[5]
2.3. Assembly of the UDP-MurNAc-Pentapeptide Precursor:
The D-Ala-D-Ala dipeptide is then added to the UDP-MurNAc-tripeptide by the MurF ligase, completing the synthesis of the UDP-MurNAc-pentapeptide.[5] This precursor is then transported across the cytoplasmic membrane.
2.4. Transpeptidation and Peptidoglycan Cross-Linking:
In the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria), DD-transpeptidases utilize the UDP-MurNAc-pentapeptide to extend and cross-link the PG chains. These enzymes cleave the terminal D-alanine from the D-Ala-D-Ala moiety of one peptide stem and form a new peptide bond with a neighboring peptide chain, releasing the terminal D-alanine in the process.[5]
Below is a DOT script representation of the core peptidoglycan precursor biosynthesis pathway.
Caption: Canonical pathway of bacterial peptidoglycan precursor biosynthesis.
Hypothesized Roles and Research Applications of this compound
Given the absence of direct evidence for a natural biological role of this compound, its significance is primarily understood through its potential as a research tool and its hypothesized interactions with the established pathways of D-alanine metabolism.
3.1. This compound as a Metabolic Probe:
N-acetylated amino acids can be used to study the activity of D-aminoacylases, enzymes that hydrolyze N-acyl-D-amino acids.[6] By using this compound as a substrate in enzymatic assays, researchers can characterize the kinetics and substrate specificity of these enzymes, which may play a role in D-amino acid recycling or detoxification.
3.2. A Structural Analog for Studying Enzyme-Substrate Interactions:
Synthetic dipeptides such as N-Acetylglycyl-D-alanine serve as minimalist structural analogs of the D-Ala-D-Ala terminus of peptidoglycan precursors.[3] These analogs are invaluable for several reasons:
-
Enzyme Kinetics: They allow for focused investigations into the binding and catalytic mechanisms of DD-peptidases.[3]
-
Inhibitor Screening: They can be used in high-throughput screening assays to identify novel inhibitors of these crucial bacterial enzymes.[3]
-
Structural Biology: Co-crystallization of enzymes with these analogs can provide detailed insights into the active site architecture and the molecular basis of substrate recognition.[7]
3.3. Potential as a Competitive Inhibitor:
Structurally, this compound could potentially act as a competitive inhibitor of enzymes that recognize D-alanine or N-acetylated amino acids. For instance, it might interfere with D-alanine transport or the activity of enzymes involved in teichoic acid D-alanylation, a process that modulates the net charge of the bacterial cell surface.[4]
The following DOT script illustrates a generalized workflow for screening inhibitors of DD-peptidases using a substrate analog.
Caption: Generalized workflow for screening inhibitors of DD-peptidases.
Quantitative Data
The following table summarizes comparative data for DD-peptidase substrates, highlighting the utility of synthetic analogs in enzymatic studies. The data presented is illustrative and based on typical findings in the literature.
| Substrate | Apparent Km (mM) | Apparent Vmax (relative units) | Notes |
| Natural Substrate (e.g., UDP-MurNAc-pentapeptide) | 0.1 - 1.0 | 100 | Represents the physiological substrate. |
| N-Acetyl-D-alanyl-D-alanine | 1 - 10 | 80 - 120 | A close structural analog of the natural dipeptide terminus.[2] |
| N-Acetylglycyl-D-alanine | 5 - 20 | 50 - 90 | A minimalist analog with a flexible glycine residue.[3] |
Experimental Protocols
5.1. Protocol 1: Assay for D-aminoacylase Activity using this compound
Objective: To measure the enzymatic activity of a D-aminoacylase using N-acetyl-D-alanine as the substrate.
Materials:
-
Purified D-aminoacylase
-
N-acetyl-D-alanine (this compound)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., o-phenylenediamine)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Initiate the reaction by adding the D-aminoacylase to a pre-warmed solution of this compound.
-
Incubate the reaction at a constant temperature for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of released D-alanine using a coupled enzyme assay: a. The released D-alanine is oxidized by DAAO, producing hydrogen peroxide. b. The hydrogen peroxide is then used by HRP to oxidize the chromogenic substrate, resulting in a colored product.
-
Measure the absorbance of the colored product using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve of known D-alanine concentrations.[6]
5.2. Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Objective: To determine the binding affinity of a compound (e.g., a potential inhibitor or a substrate analog like N-acetyl-D-alanyl-D-alanine) to a target protein (e.g., a DD-peptidase or vancomycin).
Materials:
-
Purified target protein
-
Ligand (e.g., N-acetyl-D-alanyl-D-alanine)
-
ITC buffer (e.g., PBS or HEPES, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Prepare solutions of the target protein and the ligand in the same ITC buffer. Degas the solutions to remove air bubbles.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration. The instrument will measure the heat change upon each injection of the ligand into the protein solution.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]
Conclusion and Future Directions
While N-acetyl-D-alanine (this compound) has not been identified as a key metabolite in the central pathways of bacterial cell wall synthesis, its structural characteristics make it a molecule of significant interest for research and development. As a potential metabolic probe and a structural analog of crucial cell wall precursors, this compound and related compounds are instrumental in dissecting the mechanisms of bacterial enzymes and in the search for novel antimicrobial agents.
Future research should focus on several key areas:
-
Screening for Natural Occurrence: A systematic investigation into the presence of this compound in various bacterial species under different growth conditions could reveal a previously unknown biological role.
-
Enzyme Characterization: Identifying and characterizing bacterial enzymes that can synthesize or degrade this compound would provide insights into its potential metabolic context.
-
Development of Novel Probes: The synthesis of modified this compound derivatives with reporter tags could facilitate the study of D-alanine metabolism and cell wall dynamics in vivo.
By leveraging the foundational knowledge of D-alanine's role in bacterial physiology and employing this compound as a research tool, the scientific community can continue to unravel the complexities of the bacterial cell wall and develop innovative strategies to combat antibiotic resistance.
References
- 1. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-Acetyl-D-alanine (Ac-D-Ala-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-alanine (Ac-D-Ala-OH) is a derivative of the D-enantiomer of the amino acid alanine. While not as abundant in nature as its L-counterpart, this compound and other D-amino acid derivatives play crucial roles in various biological processes, particularly in the microbial world. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound. It is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of key processes.
Discovery and History
The discovery of N-acetylated amino acids is intrinsically linked to the broader exploration of amino acid metabolism and the unique biochemistry of D-amino acids. While a singular "discovery" paper for N-acetyl-D-alanine is not prominent in historical records, its synthesis and study are part of the mid-20th-century advancements in organic and biological chemistry.
Early research into the composition of bacterial cell walls revealed the surprising presence of D-amino acids, which are uncommon in higher organisms where L-amino acids predominate.[1] This finding spurred interest in the metabolism and function of D-amino acids and their derivatives.
The development of methods for the N-acetylation of amino acids was a significant step, allowing for the protection of the amino group during peptide synthesis and enabling the study of enzymes that act on these modified molecules. The Schotten-Baumann reaction, a well-established method for acylation, was adapted for the acetylation of amino acids using reagents like acetic anhydride or acetyl chloride under basic conditions.[2]
The primary historical and ongoing significance of this compound lies in its utility as a tool for studying enzymes that recognize D-amino acids, such as D-aminoacylases, and in understanding the mechanisms of action of antibiotics like vancomycin that target D-alanine-containing structures in bacterial cell walls.[3]
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetyl-D-alanine is presented in the table below.
| Property | Value |
| IUPAC Name | (2R)-2-acetamidopropanoic acid[4] |
| CAS Number | 19436-52-3[3] |
| Molecular Formula | C₅H₉NO₃[3] |
| Molecular Weight | 131.13 g/mol [3] |
| Appearance | White to off-white powder[3] |
| Melting Point | Data for the L-isomer is reported as 122-128°C.[5] Specific data for the D-isomer is not consistently reported. |
| Solubility | Slightly soluble in water. |
| Optical Rotation | Specific rotation values can vary based on conditions; however, it is the dextrorotatory enantiomer. |
| SMILES | C--INVALID-LINK--C(O)=O[3] |
| InChI Key | KTHDTJVBEPMMGL-GSVOUGTGSA-N[3] |
Synthesis and Experimental Protocols
N-Acetyl-D-alanine can be synthesized through several methods. The most common laboratory-scale synthesis involves the direct acetylation of D-alanine. For obtaining enantiomerically pure this compound, enzymatic resolution of the racemic N-acetyl-DL-alanine is a highly effective method.
Chemical Synthesis of N-Acetyl-DL-alanine
A general method for the N-acetylation of alanine involves the use of acetic anhydride.
Protocol:
-
Dissolution: Dissolve D,L-alanine in acetic acid.
-
Acetylation: Add 1.0 to 1.1 molar equivalents of acetic anhydride to the solution.
-
Reaction: Heat the mixture to a temperature between 60-150°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, the acetic acid is removed under reduced pressure. The resulting N-acetyl-D,L-alanine can be obtained as a solid or a viscous oil.
-
Purification: The crude product can be purified by crystallization from water to yield N-acetyl-D,L-alanine with a purity of 98.7-99%.[6]
Enzymatic Resolution of N-Acetyl-DL-alanine
Enzymatic resolution is a powerful technique for separating enantiomers. D-aminoacylases are enzymes that specifically hydrolyze the N-acyl group from the D-enantiomers of N-acylated amino acids.[7]
Protocol:
-
Substrate Preparation: Prepare a solution of N-acetyl-DL-alanine in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Enzyme Addition: Add a D-aminoacylase enzyme preparation to the substrate solution. The enzyme may be in a soluble form or immobilized on a solid support for easier recovery and reuse.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 35-40°C).
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of D-alanine or the disappearance of this compound using methods like HPLC.
-
Separation: After the reaction, the mixture will contain D-alanine and unreacted N-acetyl-L-alanine. These can be separated based on their different chemical properties (e.g., solubility, charge).
-
Isolation of this compound: N-acetyl-D-alanine can be obtained by acetylating the D-alanine produced in the enzymatic hydrolysis step. Alternatively, if an L-specific acylase is used, the unreacted N-acetyl-D-alanine can be isolated from the L-alanine product.
Biological Significance and Applications
This compound is a valuable tool in several areas of research and development.
Substrate for D-Aminoacylase Characterization
N-acetyl-D-alanine serves as a key substrate for the identification, differentiation, and characterization of D-aminoacylases (N-acyl-D-amino acid amidohydrolases).[3][7] These enzymes are of significant interest in biotechnology for the production of optically pure D-amino acids, which are important chiral building blocks for pharmaceuticals.
Enzymatic Assay Protocol for D-Aminoacylase Activity:
-
Reaction Mixture: Prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Enzyme Addition: Initiate the reaction by adding the D-aminoacylase enzyme preparation.
-
Incubation: Incubate at the optimal temperature for the enzyme.
-
Quantification of D-Alanine: The amount of D-alanine produced can be quantified using a coupled enzymatic assay. The released D-alanine is oxidatively deaminated by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of D-alanine released.
Probing Antibiotic Binding Sites
This compound is utilized in studies of glycopeptide antibiotics like vancomycin.[3] Vancomycin exerts its antibacterial effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall. This compound can be used as a simple analog to study the binding interactions within the aglycon pocket of vancomycin, helping to elucidate the structural basis of its activity and mechanisms of resistance.
Chiral Building Block in Asymmetric Synthesis
As an enantiomerically pure compound, this compound can serve as a chiral building block in asymmetric synthesis. The defined stereochemistry at the alpha-carbon makes it a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and other biologically active compounds.
Quantitative Data
The following table summarizes available quantitative data for the enzymatic hydrolysis of N-acetylated amino acids. While specific kinetic data for this compound with various D-aminoacylases are dispersed in the literature and enzyme-specific, the table provides an example of the types of data obtained in such studies.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| D-acylase (Klebsiella pneumoniae) | N-Acetyl-D-methionine | 11.2 ± 0.9 | 11.8 ± 0.4 | 1.05 | [8] |
| D-acylase (Klebsiella pneumoniae) | N-Acetyl-D-phenylalanine | 10.1 ± 1.1 | 3.8 ± 0.1 | 0.38 | [8] |
| D-acylase (Bordetella petrii) | N-Acetyl-D-methionine | 11.0 ± 1.0 | 10.0 ± 0.3 | 0.91 | [8] |
| D-acylase (Bordetella petrii) | N-Acetyl-D-phenylalanine | 8.8 ± 0.8 | 1.2 ± 0.03 | 0.14 | [8] |
Conclusion
N-Acetyl-D-alanine, while a relatively simple molecule, holds significant importance as a research tool in the fields of microbiology, enzymology, and medicinal chemistry. Its historical context is rooted in the fundamental discoveries of D-amino acids in bacteria. Today, it continues to be indispensable for the characterization of D-aminoacylases, for probing the binding sites of crucial antibiotics, and as a chiral precursor in the synthesis of complex molecules. The detailed protocols and data presented in this guide aim to facilitate further research and development in these critical areas.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% | Fisher Scientific [fishersci.ca]
- 6. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Ac-D-Ala-OH for Researchers and Drug Development Professionals
Introduction: N-Acetyl-D-alanine (Ac-D-Ala-OH) is a chiral amino acid derivative that serves as a critical building block in various scientific applications, particularly in peptide synthesis and drug development. Its D-configuration offers unique biochemical properties that are leveraged in the study of enzyme specificity, the development of antibiotic resistance mechanisms, and the synthesis of novel therapeutic peptides. This technical guide provides an in-depth overview of the commercial sources of high-purity this compound, its quality control methodologies, and its role in key biological pathways.
Commercial Sources and Specifications
The procurement of high-purity this compound is crucial for the reliability and reproducibility of research outcomes. A variety of chemical suppliers offer this compound with different purity levels and in various quantities. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Purity Specification | Available Quantities | Analytical Methods Cited |
| Sigma-Aldrich | ≥98% (TLC) | 5g, 25g | TLC, Ligand Binding Assay |
| BioCrick | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1g | HPLC, MS, NMR |
| Santa Cruz Biotechnology | ≥97% | Inquire | Certificate of Analysis available |
| Tokyo Chemical Industry (TCI) | >97.0% (T) (HPLC) | 5g, 25g | HPLC, Neutralization titration, NMR |
| Chem-Impex | Inquire | Inquire | Certificate of Analysis available |
| MedChemExpress | Inquire | Inquire | Inquire |
| Creative Peptides | Inquire | Inquire | Inquire |
| DKSH | Pharmacy grade, 99.00% | Inquire | Inquire |
| ChemicalBook | 99% | 1kg, 5 tons | Inquire |
Experimental Protocols: Quality Control of this compound
Ensuring the purity and identity of this compound is paramount for its application in sensitive research and development settings. The following are detailed methodologies for key analytical techniques used for its quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.
Objective: To determine the purity of an this compound sample by separating it from any potential impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient could run from 5% B to 95% B over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 210-220 nm is suitable for the amide bond in this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated by determining the area of the main peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and identity of this compound.
Objective: To verify the molecular structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
-
-
Spectral Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound.
Visualization of Experimental Workflow and Biological Pathway
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control of a newly synthesized or purchased batch of this compound.
Role in Bacterial Cell Wall Synthesis and Vancomycin's Mechanism of Action
This compound is a crucial component of the peptidoglycan precursors in bacterial cell walls. The antibiotic vancomycin exerts its effect by targeting the D-Ala-D-Ala terminus of these precursors, thereby inhibiting cell wall synthesis.[1][2][3] This interaction is a classic example of antibiotic mechanism of action and highlights the importance of D-amino acids in bacterial physiology.
References
An In-depth Technical Guide to N-Acetyl-D-alanine (CAS 19436-52-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-alanine (CAS 19436-52-3) is a derivative of the D-amino acid alanine. This technical guide provides a comprehensive overview of its chemical and physical properties, primary applications in research, and detailed experimental protocols. The principal uses of N-Acetyl-D-alanine are as a competitive binding agent in studies of glycopeptide antibiotics, such as vancomycin, and as a substrate for the characterization of D-aminoacylase enzymes. This document outlines methodologies for its synthesis and its application in key biological assays, and illustrates its role in the broader context of bacterial cell wall synthesis inhibition. All quantitative data is presented in structured tables for clarity, and experimental workflows are accompanied by detailed procedural descriptions and diagrams generated using Graphviz to facilitate understanding and replication.
Chemical and Physical Properties
N-Acetyl-D-alanine is a white to off-white powder. Its chemical structure is characterized by an acetyl group attached to the nitrogen atom of D-alanine.
| Property | Value | Reference(s) |
| CAS Number | 19436-52-3 | [1][2] |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1][3] |
| IUPAC Name | (2R)-2-acetamidopropanoic acid | [1] |
| Synonyms | Acetyl-D-Alanine, D-Alanine, N-acetyl- | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 125 °C | |
| Solubility | Soluble in water | |
| SMILES | C--INVALID-LINK--C(O)=O | [2] |
| InChI Key | KTHDTJVBEPMMGL-GSVOUGTGSA-N | [2] |
Core Applications in Research and Development
The primary utility of N-Acetyl-D-alanine in a research context stems from its structural similarity to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls.
Investigating Antibiotic-Target Interactions
N-Acetyl-D-alanine is extensively used as a molecular probe to study the binding mechanism of glycopeptide antibiotics like vancomycin. Vancomycin exerts its antibacterial effect by binding to the D-Ala-D-Ala moiety of peptidoglycan precursors, thereby inhibiting cell wall synthesis. N-Acetyl-D-alanine acts as a competitive ligand, binding to the aglycone pocket of vancomycin, which allows for the detailed characterization of this interaction.
Characterization of D-aminoacylase Activity
N-Acetyl-D-alanine serves as a substrate for D-aminoacylases (N-acyl-D-amino acid amidohydrolases). These enzymes catalyze the stereospecific hydrolysis of N-acyl-D-amino acids. Assays using N-Acetyl-D-alanine are employed to identify, characterize, and determine the kinetic parameters of these enzymes, which have applications in biotechnology for the production of enantiomerically pure D-amino acids.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
N-Acetyl-D-alanine itself is not an antibiotic. However, its use in research is pivotal to understanding the mechanism of antibiotics that target the D-alanyl-D-alanine terminus of peptidoglycan precursors. The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by glycopeptide antibiotics, a process that can be studied using N-Acetyl-D-alanine as a competitive binder.
Experimental Protocols
The following are detailed methodologies for the synthesis of N-Acetyl-D-alanine and its use in key biological assays.
Synthesis of N-Acetyl-D-alanine
This protocol describes the acetylation of D-alanine using acetic anhydride.
Materials:
-
D-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve D-alanine in glacial acetic acid with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the product under vacuum to yield N-Acetyl-D-alanine.
A similar protocol for the synthesis of the racemic mixture N-acetyl-D,L-alanine suggests using 1.2 to 1.3 molar equivalents of acetic anhydride in 4.4 to 5.0 molar equivalents of acetic acid at 48 to 55 °C[4].
Isothermal Titration Calorimetry (ITC) for Vancomycin Binding
This protocol outlines the determination of the binding affinity of vancomycin to N-Acetyl-D-alanine using ITC.
Materials:
-
Isothermal Titration Calorimeter (ITC)
-
High-purity vancomycin hydrochloride
-
High-purity N-Acetyl-D-alanine
-
Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution of vancomycin (e.g., 20 µM) in the ITC buffer.
-
Prepare a stock solution of N-Acetyl-D-alanine (e.g., 500 µM) in the same buffer.
-
-
ITC Experiment Setup:
-
Load the vancomycin solution into the sample cell of the calorimeter.
-
Load the N-Acetyl-D-alanine solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 300 rpm, injection volume of 10 µL).
-
-
Data Acquisition and Analysis:
-
Initiate the titration. A series of injections of N-Acetyl-D-alanine into the vancomycin solution will be performed.
-
The instrument measures the heat change upon each injection.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Enzymatic Assay for D-aminoacylase Activity
This protocol describes a method to measure the activity of D-aminoacylase using N-Acetyl-D-alanine as the substrate. The formation of D-alanine is quantified.
Materials:
-
Purified D-aminoacylase
-
N-Acetyl-D-alanine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a chiral column or a method for post-column derivatization for D-alanine detection. A coupled enzymatic assay can also be used for detection[5][6].
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., 10 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the D-aminoacylase.
-
-
Time Course Sampling:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Stop the reaction by adding the quenching solution.
-
-
Quantification of D-alanine:
-
Analyze the quenched samples by HPLC with a chiral column to separate and quantify D-alanine.
-
Alternatively, use a colorimetric method where the produced D-alanine is a substrate for D-amino acid oxidase, which generates hydrogen peroxide that can be detected with a suitable dye and horseradish peroxidase[5][6].
-
-
Data Analysis:
-
Calculate the rate of D-alanine formation.
-
Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the reaction rate at various substrate concentrations.
-
Conclusion
N-Acetyl-D-alanine (CAS 19436-52-3) is a valuable research chemical for scientists in the fields of microbiology, biochemistry, and drug development. Its primary utility lies in its role as a structural analog of the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors. This property makes it an indispensable tool for studying the mechanism of action of glycopeptide antibiotics and for the characterization of D-aminoacylase enzymes. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing N-Acetyl-D-alanine in their work.
References
- 1. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
The Stereochemistry of N-Acetyl-D-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-alanine (Ac-D-Ala) is a chiral molecule of significant interest in the fields of microbiology, biochemistry, and pharmacology. As a derivative of the non-proteinogenic D-alanine, its stereochemistry plays a crucial role in its biological activity, particularly in the context of bacterial cell wall biosynthesis and antibiotic resistance. This technical guide provides an in-depth analysis of the stereochemistry of N-Acetyl-D-alanine, including its synthesis, characterization, and its pivotal role as a substrate analog in studying enzymes involved in peptidoglycan synthesis and the mechanism of action of glycopeptide antibiotics such as vancomycin. Detailed experimental protocols and data are presented to facilitate further research and application in drug development.
Introduction
The rigid peptidoglycan layer of the bacterial cell wall is essential for maintaining cellular integrity and shape. A key component of this structure is the presence of D-amino acids, particularly D-alanine, which are incorporated into the peptide side chains. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor is the specific target for last-resort antibiotics like vancomycin. N-Acetyl-D-alanine serves as a valuable molecular probe to investigate the stereospecific interactions between these precursors and the enzymes and antibiotics that target them. Understanding the precise stereochemical properties of N-Acetyl-D-alanine is therefore fundamental to elucidating mechanisms of antibiotic action and designing novel therapeutic agents to combat bacterial resistance.
Physicochemical and Stereochemical Properties
N-Acetyl-D-alanine is the N-acetylated form of D-alanine, with the (R)-configuration at the α-carbon. Its physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R)-2-acetamidopropanoic acid |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [1][2] |
| CAS Number | 19436-52-3[1][2] |
| Appearance | White to off-white powder[1] |
| Stereochemistry | (R)-enantiomer |
| Specific Rotation ([α]D) | Positive (+) value; specific numerical value not consistently reported in the reviewed literature. The compound is also referred to as (R)-(+)-N-acetylalanine. |
Synthesis of Enantiomerically Pure N-Acetyl-D-alanine
The synthesis of enantiomerically pure N-Acetyl-D-alanine is crucial for its application in stereospecific biological studies. A common and effective method involves the direct acetylation of D-alanine.
Experimental Protocol: Acetylation of D-Alanine
This protocol is adapted from general methods for the acetylation of amino acids.
Materials:
-
D-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve D-alanine in glacial acetic acid in a round-bottom flask. A typical concentration is in the range of 3-4 moles of alanine per liter of acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50°C and 100°C. The optimal temperature may require adjustment depending on the scale of the reaction.
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.
-
The resulting crude N-Acetyl-D,L-alanine can be purified by crystallization from water.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Expected Yield: 78-83% with a purity of 98-99%.
Stereochemical Characterization
Confirming the enantiomeric purity of synthesized N-Acetyl-D-alanine is paramount. This can be achieved through several analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A chiral stationary phase (CSP) column. Columns such as those based on Pirkle-type phases or cyclodextrin derivatives are often effective for separating N-acetylated amino acids.
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane, 1,2-dichloroethane, and ethanol. The exact ratio should be optimized for the specific column used.
-
For reversed-phase chiral HPLC, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.
Procedure:
-
Prepare a standard solution of racemic N-Acetyl-D,L-alanine to determine the retention times of both the D- and L-enantiomers.
-
Prepare a solution of the synthesized N-Acetyl-D-alanine sample in the mobile phase.
-
Inject the racemic standard and the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 210 nm where the amide bond absorbs.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([D] - [L]) / ([D] + [L])] x 100 where [D] and [L] are the peak areas of the D- and L-enantiomers, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to distinguish between enantiomers and determine their relative concentrations.
Experimental Protocol: Enantiomeric Excess Determination by NMR
Materials:
-
N-Acetyl-D-alanine sample
-
A suitable deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
A chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.
Procedure:
-
Dissolve a known amount of the N-Acetyl-D-alanine sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals of the enantiomers should be resolved into two distinct sets of peaks.
-
Integrate the corresponding signals for the D- and L-enantiomers.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Role in Biological Systems and Drug Development
N-Acetyl-D-alanine is a crucial tool for studying the enzymes involved in the late stages of bacterial peptidoglycan biosynthesis and the mechanism of action of antibiotics that target this pathway.
Interaction with D-Ala-D-Ala Ligase and Penicillin-Binding Proteins (PBPs)
The terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor is synthesized by D-Ala-D-Ala ligase. This dipeptide is then recognized by Penicillin-Binding Proteins (PBPs), which catalyze the cross-linking of the peptidoglycan chains. N-Acetyl-D-alanine can act as a structural analog of the D-Ala terminus and can be used in competitive binding assays to study the affinity of novel antibiotic candidates for the active site of PBPs.
Interaction with Vancomycin
The glycopeptide antibiotic vancomycin exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions. N-Acetyl-D-alanine can be used to study this interaction in detail.
Experimental Protocol: Characterization of Vancomycin Binding by Isothermal Titration Calorimetry (ITC)
Materials:
-
High-purity vancomycin hydrochloride
-
High-purity N-Acetyl-D-alanine
-
Isothermal Titration Calorimeter (ITC)
-
Appropriate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution of vancomycin (typically 10-50 µM) in the ITC buffer.
-
Prepare a stock solution of N-Acetyl-D-alanine (typically 1-2 mM) in the same buffer.
-
-
ITC Experiment Setup:
-
Load the vancomycin solution into the sample cell of the calorimeter.
-
Load the N-Acetyl-D-alanine solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
-
Data Acquisition and Analysis:
-
Initiate the titration. The instrument will measure the heat change upon each injection of the ligand.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Table of Expected Thermodynamic Parameters for Vancomycin-Ligand Interaction:
| Parameter | Example Value |
| Binding Affinity (Kₐ) | ~1.5 x 10⁵ M⁻¹ (for N-acetyl-D-alanyl-D-alanine) |
| Enthalpy Change (ΔH) | ~ -8.5 kcal/mol (for N-acetyl-D-alanyl-D-alanine) |
| Stoichiometry (n) | ~ 1.1 (for N-acetyl-D-alanyl-D-alanine) |
Note: The values provided are for the closely related N-acetyl-D-alanyl-D-alanine and serve as a reference. The actual values for N-Acetyl-D-alanine may differ.
Substrate for D-aminoacylase
N-Acetyl-D-alanine can serve as a substrate for D-aminoacylases, which are enzymes that stereospecifically hydrolyze N-acyl-D-amino acids.
Experimental Protocol: Characterization of D-aminoacylase Activity
Materials:
-
Purified D-aminoacylase
-
N-Acetyl-D-alanine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a chiral column or pre-column derivatization reagents
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., 10 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the D-aminoacylase.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
Sample Analysis by HPLC:
-
If necessary, derivatize the amino acids in the quenched samples for detection.
-
Inject the samples onto an HPLC system equipped with a suitable column (e.g., a chiral column to separate D- and L-alanine).
-
Separate the substrate (N-Acetyl-D-alanine) and the product (D-alanine) using an appropriate gradient of mobile phases.
-
Detect the compounds using a UV or fluorescence detector.
-
-
Data Analysis:
-
Generate a standard curve for D-alanine.
-
Quantify the amount of D-alanine produced in each sample based on the standard curve.
-
Calculate the initial reaction velocity and determine the enzyme's specific activity.
-
Visualizations
Bacterial Peptidoglycan Biosynthesis and Antibiotic Inhibition Pathway
Caption: Bacterial peptidoglycan synthesis pathway and points of antibiotic inhibition.
Experimental Workflow for Synthesis and Characterization of N-Acetyl-D-alanine
Caption: Workflow for the synthesis and stereochemical characterization.
Logical Relationship in Competitive Binding Assay
Caption: Competitive binding assay for PBP inhibitors.
Conclusion
The stereochemistry of N-Acetyl-D-alanine is of paramount importance for its application as a molecular tool in drug discovery and microbiology. Its (R)-configuration allows it to mimic the natural D-alanine residues in bacterial peptidoglycan precursors, making it an invaluable substrate analog for studying the enzymes involved in cell wall biosynthesis and the mechanisms of antibiotics that target this pathway. The detailed experimental protocols provided in this guide for the synthesis, stereochemical characterization, and biological evaluation of N-Acetyl-D-alanine will aid researchers in further exploring its potential in the development of novel antimicrobial strategies. The continued investigation into the stereospecific interactions of molecules like N-Acetyl-D-alanine is essential for addressing the growing challenge of antibiotic resistance.
References
Navigating the Solubility of Ac-D-Ala-OH: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of N-acetyl-D-alanine (Ac-D-Ala-OH), providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for its use.
Introduction
N-acetyl-D-alanine (this compound) is a protected form of the D-amino acid alanine, utilized in a variety of biochemical and pharmaceutical applications. Its primary roles include serving as a building block in peptide synthesis and as a substrate for the characterization of specific enzymes such as D-aminoacylases or amidohydrolases[1][2]. Understanding the solubility of this compound in different solvent systems is critical for its effective use in these applications, influencing everything from reaction kinetics in synthesis to buffer selection in enzymatic assays.
This technical guide provides a summary of the currently available solubility data for this compound, alongside a detailed experimental protocol for researchers to quantitatively determine its solubility in solvents relevant to their work. Additionally, it visualizes key experimental workflows to aid in practical application.
Qualitative Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, various sources provide qualitative descriptions of its solubility, which are summarized in the table below. The general consensus is that this compound is slightly soluble in water. One supplier notes its solubility in 1% acetic acid[3]. For its L-isomer, N-acetyl-L-alanine, quantitative data in DMSO, water, and ethanol is available, showing a solubility of 26 mg/mL in each[4]. While not directly transferable, this suggests that polar solvents are generally more suitable for dissolving N-acetylated amino acids.
| Solvent | Reported Solubility | Source(s) |
| Water | Slightly soluble | [1][3][5] |
| 1% Acetic Acid | Soluble | [3] |
Experimental Protocol: Quantitative Determination of this compound Solubility
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a solvent of choice. This "shake-flask" method is considered a gold standard for solubility measurement.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, buffered solutions)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A 24- to 48-hour period is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates.
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of molecule.
-
Detection can be achieved at a low UV wavelength (e.g., 210-220 nm) due to the absorbance of the amide bond.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing Experimental and Logical Workflows
To further clarify the practical application of this compound, the following diagrams illustrate a typical workflow for solubility determination and its use in a D-aminoacylase assay.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for a D-aminoacylase assay using this compound.
Conclusion
While quantitative solubility data for this compound remains sparse, its qualitative profile suggests solubility in polar solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in their specific solvent systems, a critical step for ensuring the accuracy and reproducibility of experiments. The visualized workflows for solubility determination and enzymatic assays serve as practical guides for the application of this compound in a laboratory setting. These methodologies empower researchers to effectively utilize this important reagent in peptide synthesis and enzyme characterization studies.
References
N-Acetyl-D-alanine as a Chiral Building Block: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of N-Acetyl-D-alanine, a pivotal chiral building block in contemporary drug discovery and development. The document elucidates the fundamental physicochemical properties, synthesis methodologies, and critical applications of N-Acetyl-D-alanine, with a particular focus on its role in the synthesis of peptidomimetics and its utility as a molecular probe for studying bacterial cell wall biosynthesis. Detailed experimental protocols for both chemical and enzymatic synthesis are provided, alongside quantitative data presented in a comparative tabular format. Furthermore, this guide includes essential visualizations, rendered in DOT language, to illustrate key biological pathways, experimental workflows, and logical relationships pertinent to the application of N-Acetyl-D-alanine in research and development settings. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and pharmaceutical sciences.
Introduction
N-Acetyl-D-alanine is an acetylated derivative of the non-proteinogenic D-alanine amino acid.[1] The presence of the acetyl group on the amine functionality and the specific stereochemistry of the α-carbon make N-Acetyl-D-alanine a valuable and versatile chiral building block in organic synthesis.[2] Its structural similarity to the D-alanyl-D-alanine dipeptide, a crucial component of bacterial cell wall peptidoglycan, has positioned it as a key molecule in the study of antibiotic mechanisms and the development of novel antibacterial agents.[2][3]
The D-isomers of amino acids are less common in nature compared to their L-counterparts but play critical roles in various biological processes, particularly in the microbial world.[3] The bacterial cell wall, a unique and essential organelle, is a prime example of the importance of D-amino acids. The structural integrity of the peptidoglycan layer, which is vital for bacterial survival, is dependent on the presence of D-alanine residues.[4] Consequently, molecules that can mimic or interfere with the incorporation of D-alanine into the peptidoglycan are of significant interest in the development of antimicrobial therapies.
This guide will delve into the technical aspects of N-Acetyl-D-alanine, providing a detailed examination of its properties, synthesis, and applications, thereby equipping researchers with the knowledge to effectively utilize this important chiral synthon.
Physicochemical Properties of N-Acetyl-D-alanine
A thorough understanding of the physicochemical properties of N-Acetyl-D-alanine is essential for its effective application in synthesis and biological assays. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₃ | [5] |
| Molecular Weight | 131.13 g/mol | [5] |
| CAS Number | 19436-52-3 | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 125 °C | [6] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| XLogP3 | -0.9 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 131.058243149 Da | [5] |
| Purity (commercial) | ≥98% (TLC) | [7] |
Synthesis of N-Acetyl-D-alanine
The synthesis of N-Acetyl-D-alanine can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired scale, purity requirements, and available resources.
Chemical Synthesis
The most common chemical synthesis of N-Acetyl-D-alanine involves the acetylation of D-alanine using acetic anhydride.[8] This method is robust and can be readily scaled.
Materials:
-
D-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Water (deionized)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-alanine in glacial acetic acid. A typical concentration is approximately 3-3.5 moles of D-alanine per liter of acetic acid.[8]
-
Acetylation: Cool the solution in an ice bath. While stirring, slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the solution.[8]
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring at a temperature between 48-55°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid.[8]
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum yield, the crystallization dish can be placed in a refrigerator (4°C) overnight.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[8]
-
Expected Yield and Purity: This method typically yields N-Acetyl-D-alanine in the range of 78-83% with a purity of 98.7-99%.[8]
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and environmentally benign alternative to chemical synthesis. The use of a D-aminoacylase can be employed for the kinetic resolution of a racemic mixture of N-acetyl-DL-alanine, or a suitable ligase could potentially be used for the direct synthesis from D-alanine and an acetyl donor. The kinetic resolution approach is more established.
Principle: A D-aminoacylase will selectively hydrolyze the N-acetyl group from N-Acetyl-D-alanine in a racemic mixture of N-acetyl-DL-alanine, leaving the unreacted N-Acetyl-L-alanine. The resulting D-alanine can then be separated. While this protocol yields D-alanine, it demonstrates the principle of enzymatic stereoselectivity. For the direct production of N-Acetyl-D-alanine, one would ideally use a ligase; however, well-documented protocols for this specific transformation are less common. The following protocol is for the characterization of D-aminoacylase activity using N-Acetyl-D-alanine as a substrate.[2]
Materials:
-
N-Acetyl-D-alanine
-
Purified D-aminoacylase
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a chiral column or pre-column derivatization reagents (e.g., o-phthaldialdehyde, OPA)
-
Thermostated water bath or incubator
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., 10 mM).[2]
-
Enzyme Incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).[2]
-
Initiation: Initiate the reaction by adding a known amount of the purified D-aminoacylase.[2]
-
Time Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.[2]
-
Analysis:
-
Quantify the amount of D-alanine produced in each sample using a suitable analytical method, such as HPLC with a chiral column or after derivatization with OPA.[2]
-
Generate a standard curve for D-alanine to allow for accurate quantification.[2]
-
Calculate the initial reaction velocity and determine the enzyme's specific activity.[2]
-
Applications of N-Acetyl-D-alanine as a Chiral Building Block
N-Acetyl-D-alanine serves as a crucial starting material and intermediate in various synthetic and biological applications.
Peptide Synthesis
The primary application of N-Acetyl-D-alanine is in peptide synthesis. The acetyl group serves as a protecting group for the N-terminus, allowing for the selective formation of peptide bonds at the C-terminus. This is particularly important in the synthesis of peptidomimetics and peptide-based drugs where the incorporation of a D-amino acid is required to enhance metabolic stability or to achieve a specific three-dimensional conformation for optimal target binding.
Study of Bacterial Cell Wall Biosynthesis and Antibiotic Action
Due to its structural analogy to the D-Ala-D-Ala terminus of peptidoglycan precursors, N-Acetyl-D-alanine is an invaluable tool for studying the enzymes involved in bacterial cell wall synthesis, such as transpeptidases (Penicillin-Binding Proteins, PBPs).[3][9] It can be used as a substrate or inhibitor in enzymatic assays to characterize these enzymes and to screen for new antibiotic candidates. Furthermore, it is used to study the binding mechanism of glycopeptide antibiotics like vancomycin, which specifically target the D-Ala-D-Ala moiety.[2]
Visualizations
The following diagrams, rendered in DOT language, illustrate key concepts related to N-Acetyl-D-alanine.
Peptidoglycan Biosynthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-Terminal Acetyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-amino acids, and N-terminal modifications like acetylation are critical strategies in medicinal chemistry to enhance the therapeutic properties of peptides. N-terminal acetylation can increase peptide stability by preventing enzymatic degradation by aminopeptidases, while the inclusion of D-amino acids can confer resistance to proteolysis and modulate biological activity. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing an N-terminal Acetyl-D-Alanine (Ac-D-Ala-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Key Considerations for Incorporating this compound
Racemization of D-Amino Acids
A primary challenge in the synthesis of peptides containing D-amino acids is the risk of racemization (epimerization) during the activation and coupling steps. This can lead to the formation of diastereomeric impurities (e.g., D-Ala-L-Ala peptides) that are often difficult to separate from the desired product. The choice of coupling reagents and reaction conditions is therefore critical to minimize this side reaction.
Coupling Efficiency
The efficiency of coupling any amino acid can be influenced by factors such as steric hindrance, the nature of the preceding amino acid, and the length of the growing peptide chain. While alanine is not considered a particularly difficult amino acid to couple, monitoring the completion of the coupling reaction is essential to ensure high purity of the final peptide.
N-Terminal Acetylation
N-terminal acetylation is typically performed as the final step on the solid support after the complete peptide sequence has been assembled. This "capping" step involves the reaction of the free N-terminal amine with an acetylating agent, most commonly acetic anhydride.
Data Presentation: Coupling Reagents and Racemization
The selection of an appropriate coupling reagent is crucial for minimizing racemization when incorporating D-amino acids. The following table summarizes the relative efficiency and racemization potential of common coupling reagents used in SPPS.
| Coupling Reagent/Additive | Relative Coupling Efficiency | Racemization Potential | Notes |
| DIC/HOBt | High | Low | A standard and cost-effective method. The addition of HOBt is crucial to suppress racemization.[1] |
| DIC/Oxyma Pure | Very High | Very Low | Oxyma Pure is an excellent alternative to HOBt, offering superior suppression of racemization.[2] |
| HBTU/DIPEA | Very High | Moderate | A common and effective coupling agent, but the presence of a base like DIPEA can increase the risk of racemization. |
| HATU/DIPEA | Very High | Low to Moderate | Generally provides better results than HBTU in terms of suppressing racemization for hindered amino acids. |
| PyBOP/DIPEA | Very High | Moderate | Similar to HBTU in performance and racemization risk. |
Note: The exact percentage of epimerization can vary depending on the specific amino acid, solvent, temperature, and reaction time.
Experimental Protocols
General SPPS Workflow
The overall process for synthesizing a peptide with an N-terminal Ac-D-Ala follows a standard SPPS cycle, with the addition of a final acetylation step.
Caption: General workflow for the solid-phase synthesis of an N-terminally acetylated peptide.
Protocol 1: Solid-Phase Synthesis of a Peptide with C-terminal D-Alanine
This protocol details the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal peptide amide. The example assumes a 0.1 mmol scale.
Materials:
-
Rink Amide resin (0.1 mmol)
-
Fmoc-protected amino acids
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for all amino acids including Fmoc-D-Ala-OH):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add 3 equivalents of DIC to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the resin beads.[1]
-
A negative test (yellow/colorless beads) indicates complete coupling.
-
A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated with fresh reagents.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence, with Fmoc-D-Ala-OH being the final amino acid coupled.
Protocol 2: N-Terminal Acetylation
This protocol is performed after the final Fmoc deprotection of the N-terminal D-Alanine.
Materials:
-
Peptide-resin with a free N-terminal D-Alanine
-
Acetic anhydride
-
DMF
-
DCM
Procedure:
-
Final Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal D-Alanine as described in Protocol 1, step 2.
-
Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x).
-
Acetylation Reaction:
-
Washing:
-
Drain the acetylation solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Drying: Dry the acetylated peptide-resin under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol cleaves the peptide from the resin and removes the side-chain protecting groups.
Materials:
-
Acetylated peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[3]
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 5-10 fold excess of cold diethyl ether.
-
-
Collection and Drying:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide under vacuum.
-
Troubleshooting and Optimization
Caption: A troubleshooting workflow for common issues in the synthesis of Ac-D-Ala peptides.
Conclusion
The successful solid-phase synthesis of peptides containing N-terminal this compound is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. By employing additives like Oxyma Pure and ensuring complete reactions through monitoring, researchers can effectively minimize side reactions such as racemization and obtain high-purity peptides for their research and development needs. The protocols provided herein offer a robust framework for the synthesis of these valuable modified peptides.
References
Application Notes and Protocols for Enzymatic Assays Using N-Acetyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for enzymatic assays involving N-Acetyl-D-alanine, a key compound in the study of bacterial cell wall biosynthesis and enzyme kinetics. The following sections offer comprehensive methodologies for researchers in microbiology, biochemistry, and drug discovery.
Introduction
N-Acetyl-D-alanine is a derivative of the D-amino acid alanine. In bacteriology, analogs of D-alanine are crucial for studying the enzymes involved in peptidoglycan synthesis, a vital component of the bacterial cell wall.[1] Consequently, enzymes that metabolize N-Acetyl-D-alanine or are inhibited by it are significant targets for the development of novel antimicrobial agents. The primary enzyme known to directly act on N-Acetyl-D-alanine is D-aminoacylase (also known as N-acyl-D-amino acid amidohydrolase).[2][3] This document focuses on protocols to assay the activity of this enzyme.
D-Aminoacylase: The Primary Enzyme Acting on N-Acetyl-D-alanine
D-aminoacylase is a hydrolase that catalyzes the deacetylation of N-acetyl-D-amino acids to produce a D-amino acid and acetate. This enzyme exhibits high stereospecificity for D-enantiomers, with negligible activity towards N-acetyl-L-amino acids.[3][4] Several microbial sources of D-aminoacylase have been identified, with the enzyme from Alcaligenes xylosoxydans being well-characterized.[5]
Enzymatic Reaction
The enzymatic hydrolysis of N-Acetyl-D-alanine by D-aminoacylase is depicted in the following reaction:
Caption: Enzymatic hydrolysis of N-Acetyl-D-alanine.
Quantitative Data
Direct kinetic data for the hydrolysis of N-Acetyl-D-alanine by D-aminoacylases is not extensively available in the reviewed literature. However, data for closely related substrates and a mutant enzyme with enhanced activity towards N-acetyl-D-alanine provide valuable insights.
Kinetic Parameters of D-Aminoacylase from Alcaligenes xylosoxydans for Various Substrates
| Substrate | Km (mM) | Reference |
| N-acetyl-D-leucine | 9.8 | [5] |
Engineered D-Aminoacylase with Enhanced Activity for N-Acetyl-D-alanine
A mutant of D-aminoacylase from Alcaligenes xylosoxydans (F191W) has been engineered to exhibit enhanced activity towards certain D-amino acids.[2]
| Substrate | Fold Enhancement in Catalytic Efficiency (kcat/Km) vs. Wild-Type | Reference |
| N-acetyl-D-Ala | 1.5 | [2] |
| N-acetyl-D-Trp | 15.6 | [2] |
Note: The specific Km and kcat values for N-Acetyl-D-alanine were not provided in the referenced literature.
Experimental Protocols
Two primary methods for assaying D-aminoacylase activity using N-Acetyl-D-alanine as a substrate are detailed below: a direct HPLC-based method and a coupled colorimetric method.
Protocol 1: Direct Quantification of D-alanine by HPLC
This protocol allows for the direct measurement of the D-alanine produced from the enzymatic reaction.
Workflow for HPLC-Based D-Aminoacylase Assay
Caption: Experimental workflow for the HPLC-based assay.
Materials:
-
Purified D-aminoacylase
-
N-Acetyl-D-alanine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a chiral column capable of separating D- and L-alanine
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., in the range of 1-20 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of D-aminoacylase.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the quenching solution to the aliquots.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the components using a suitable chiral column and mobile phase.
-
-
Data Analysis:
-
Quantify the amount of D-alanine produced by integrating the area of the corresponding peak.
-
Calculate the initial reaction velocity from the time course of D-alanine production.
-
Determine kinetic parameters (Km and Vmax) by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Coupled Colorimetric Assay
This protocol utilizes a secondary enzyme, D-amino acid oxidase (DAAO), to detect the D-alanine produced. The DAAO reaction produces hydrogen peroxide, which is then used to generate a colored product in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate.[6]
Signaling Pathway for Coupled Colorimetric Assay
Caption: Reaction cascade of the coupled colorimetric assay.
Materials:
-
Purified D-aminoacylase
-
N-Acetyl-D-alanine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic HRP substrate (e.g., o-phenylenediamine dihydrochloride - OPD, or Amplex™ Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well microplate, prepare a reaction mixture containing the reaction buffer and various concentrations of N-Acetyl-D-alanine.
-
-
Enzyme Reaction:
-
Initiate the primary reaction by adding D-aminoacylase to each well.
-
Incubate at the optimal temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Add a detection cocktail containing DAAO, HRP, and the chromogenic substrate to each well.
-
Incubate at 37°C for a further 15-30 minutes, protected from light.
-
-
Measurement:
-
If using OPD, stop the reaction with a strong acid (e.g., 2 M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 492 nm for OPD).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of D-alanine.
-
Determine the concentration of D-alanine produced in the enzymatic reaction from the standard curve.
-
Calculate the reaction rate and kinetic parameters as described in Protocol 1.
-
Applications in Drug Discovery
The described assays are valuable tools for:
-
High-throughput screening of compound libraries to identify inhibitors of D-aminoacylase.
-
Characterizing the mechanism of action of novel antibacterial agents that may target D-amino acid metabolism.
-
Studying the substrate specificity of newly discovered or engineered D-aminoacylases.
By providing robust and reproducible methods for studying the enzymatic hydrolysis of N-Acetyl-D-alanine, these protocols can accelerate research and development in the field of antimicrobial discovery.
References
- 1. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering the substrate specificity of Alcaligenes D-aminoacylase useful for the production of D-amino acids by optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification, characterization, and primary structure of a novel N-acyl-D-amino acid amidohydrolase from Microbacterium natoriense TNJL143-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, purification, and characterization of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols for Incorporating Ac-D-Ala-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in drug discovery, offering a route to novel therapeutics with enhanced pharmacological properties. N-acetyl-D-alanine (Ac-D-Ala-OH) is a particularly valuable building block in this regard. The D-configuration of the alanine residue confers resistance to enzymatic degradation by proteases, significantly increasing the in vivo half-life of peptide-based drugs.[1][2][3][4] Furthermore, the N-terminal acetylation removes the positive charge of the N-terminal amine, which can influence receptor binding, reduce non-specific interactions, and further enhance proteolytic stability.[1][5][6][7][8][9]
These application notes provide a comprehensive guide to the incorporation of this compound into peptide libraries, including detailed experimental protocols for solid-phase peptide synthesis (SPPS), characterization, and screening of the resulting libraries.
Key Applications of this compound in Peptide Libraries
The unique characteristics of this compound make it a valuable component for designing peptide libraries with improved therapeutic potential:
-
Enhanced Proteolytic Stability: The D-amino acid and the N-terminal acetyl cap protect the peptide from degradation by exopeptidases and other proteases, leading to a longer duration of action in biological systems.[1][2][3][4]
-
Modulation of Receptor Binding: The neutral N-terminus can alter the binding affinity and specificity of the peptide for its target receptor by modifying the electrostatic interactions at the binding site.
-
Improved Pharmacokinetic Profile: Increased stability and potentially altered interactions with plasma proteins can lead to a more favorable pharmacokinetic profile.
-
Scaffolding for Library Diversity: this compound can serve as a fixed N-terminal residue, allowing for the generation of diverse peptide libraries with variations in the subsequent amino acid sequence.
Data Presentation
Table 1: Impact of N-terminal Acetylation on Peptide Stability
| Peptide Sequence | N-terminal Modification | % Peptide Remaining (after 48h incubation with hMSCs) | Reference |
| Model Peptide | Amine (NH2) | ~0% | [1] |
| Model Peptide | Acetyl (Ac) | 10% | [1] |
Table 2: Coupling Conditions for D-Amino Acids in SPPS
| Coupling Reagent/Additive | Typical Racemization/Epimerization | Recommended Use | Reference |
| DIC | High | Not recommended without an additive | [10] |
| DIC / HOBt | Low | Standard and effective for minimizing racemization | [10] |
| HBTU / DIPEA | Low to Moderate | Use with caution due to the presence of a base | [10] |
| HATU / DIPEA | Low to Moderate | Generally good results, but basic conditions require caution |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library with N-terminal this compound
This protocol details the manual synthesis of a peptide library on a solid support using Fmoc/tBu chemistry, with a fixed N-terminal this compound residue.
1. Resin Preparation:
- Swell Rink Amide resin (or a suitable alternative) in N,N-dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.[10][11]
- Wash the resin with DMF (3x) and then with dichloromethane (DCM) (3x).
2. First Amino Acid Coupling (Fmoc-AA-OH):
- Couple the first Fmoc-protected amino acid (the C-terminal residue of the library) to the resin using a standard coupling procedure. For example, use 3-4 equivalents of Fmoc-amino acid, 3-4 equivalents of HBTU, and 6-8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.[10]
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling.[10]
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Peptide Chain Elongation:
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group.[10]
- Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Coupling of Subsequent Amino Acids: Repeat the coupling step described in 2.2 for each subsequent amino acid in the peptide sequence.
4. Incorporation of this compound:
- After the final Fmoc deprotection of the N-terminal amino acid, wash the resin as described above.
- Acetylation: In a separate vessel, dissolve this compound (4 equivalents) and HOBt (4 equivalents) in a minimal amount of DMF.
- Add this solution to the deprotected resin, followed by the addition of DIC (4 equivalents).
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the acetylation (the test should be negative).
- Wash the resin with DMF (3x), DCM (3x), and then methanol (3x).
- Dry the resin under vacuum.
5. Cleavage and Deprotection:
- Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
- Filter the resin and collect the filtrate containing the cleaved peptides.
- Precipitate the peptides by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide library under a stream of nitrogen and then under vacuum.
6. Purification and Analysis:
- Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
- Analyze the purity and confirm the identity of representative peptides from the library using analytical RP-HPLC and mass spectrometry (MS).[12]
Protocol 2: Proteolytic Stability Assay
This protocol describes a method to assess the stability of peptides from the library against enzymatic degradation.
1. Peptide Preparation:
- Dissolve the purified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
2. Enzyme Digestion:
- Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum) in the same buffer.
- Mix the peptide solution with the protease solution at a specific ratio (e.g., 50:1 peptide to enzyme by weight).
- Incubate the mixture at 37°C.
3. Time-Course Analysis:
- At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
- Quench the enzymatic reaction by adding an equal volume of 1% TFA.
4. Analysis:
- Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
- Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.[13]
- Plot the percentage of intact peptide versus time to determine the degradation kinetics.
Protocol 3: Screening of the Peptide Library for Target Binding (ELISA)
This protocol outlines a general procedure for screening the peptide library for binding to a specific target protein using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]
1. Plate Coating:
- Coat the wells of a 96-well microtiter plate with the target protein (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6).[15]
- Incubate overnight at 4°C or for 2 hours at 37°C.[14]
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[14]
2. Blocking:
- Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with the wash buffer.
3. Peptide Incubation:
- Add solutions of the individual peptides from the library (at various concentrations) to the wells.
- Incubate for 1-2 hours at room temperature to allow for binding to the target protein.
- Wash the plate three to five times with the wash buffer to remove unbound peptides.[14]
4. Detection:
- This step depends on how the binding will be detected. If the peptides are biotinylated, a streptavidin-HRP conjugate can be used. If a primary antibody that recognizes a common tag on the peptides is available, an HRP-conjugated secondary antibody can be used.
- Add the detection reagent and incubate for 1 hour at room temperature.
- Wash the plate thoroughly.
5. Signal Development and Measurement:
- Add a suitable HRP substrate (e.g., TMB) and incubate until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
- Higher absorbance values indicate stronger binding of the peptide to the target protein.
Mandatory Visualization
Caption: Workflow for the synthesis and screening of a peptide library incorporating this compound.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ulab360.com [ulab360.com]
- 15. affbiotech.cn [affbiotech.cn]
- 16. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: N-Acetyl-D-alanine in the Study of Peptidoglycan Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and resistance to osmotic pressure. Its biosynthesis is a complex and highly regulated process, making it an excellent target for antimicrobial agents. The cytoplasmic steps of peptidoglycan synthesis culminate in the formation of UDP-N-acetylmuramyl-pentapeptide, the primary building block of the peptidoglycan layer. A critical component of this precursor is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is synthesized by the enzyme D-alanine-D-alanine ligase (Ddl) and subsequently added to the UDP-MurNAc-tripeptide by MurF ligase.
N-Acetyl-D-alanine (NADA) and its dipeptide analog, N-Acetylglycyl-D-alanine, serve as valuable tools for investigating the enzymes involved in the later stages of peptidoglycan precursor synthesis and the final transpeptidation reactions. Due to their structural similarity to the natural substrates, these molecules can act as competitive inhibitors or alternative substrates for key enzymes, providing insights into their mechanisms of action and serving as scaffolds for the development of novel antibiotics. This document provides detailed application notes, experimental protocols, and comparative data for the use of N-Acetyl-D-alanine and its analogs in the study of peptidoglycan biosynthesis.
Data Presentation
While extensive quantitative data for N-Acetyl-D-alanine and N-Acetylglycyl-D-alanine is not widely available in the literature, the following tables provide a framework for presenting experimental results and include comparative data for related substrates and inhibitors to offer a valuable point of reference.
Table 1: Comparative Kinetic Parameters for DD-Peptidase Substrates
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (s-1·M-1) |
| Peptide 1 (including the amine acceptor terminus of Streptomyces sp.) | Streptomyces R61 DD-peptidase | 7.9 | 69 | 8.7 x 106 |
| N-Acetylglycyl-D-alanine | DD-Peptidase (Hypothetical) | - | - | - |
| N,N-diacetyl-L-lysyl-D-alanyl-D-alanine | DD-Peptidase | >1000 | - | - |
Note: Data for Peptide 1 is provided for comparative purposes to illustrate the kinetic parameters of a known substrate.
Table 2: Inhibition of Mur Ligase Activity
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| N-Acetylglycyl-D-alanine | MurF Ligase (Hypothetical) | - | - | Competitive with D-Ala-D-Ala |
| Phosphinate dipeptide analogs | DdlA (E. coli) | - | Potent Inhibition | Competitive with D-Ala |
| Phosphonate dipeptide analogs | DdlB (E. coli) | - | Strong Inhibition | Competitive with D-Ala |
Table 3: Antibacterial Activity of Dipeptide Analogs
| Compound/Analog | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| N-Acetylglycyl-D-alanine | Escherichia coli (Hypothetical) | - |
| N-Acetylglycyl-D-alanine | Staphylococcus aureus (Hypothetical) | - |
| Dipeptide derivatives of acetylsalicylic acid and nicotinic acid (Mixture) | Penicillin-resistant E. coli | 100-400 (resulting in 8-42.5% growth inhibition)[1] |
| N-terminally acetylated peptide L163 | Staphylococcus aureus RN4220 | No change compared to unmodified peptide[2][3] |
Signaling Pathways and Experimental Workflows
Caption: Peptidoglycan biosynthesis pathway and potential inhibition by N-Acetylglycyl-D-alanine.
Caption: Logical workflow for screening and characterizing novel peptidoglycan synthesis inhibitors.
Caption: Competitive inhibition of peptidoglycan biosynthesis enzymes by N-Acetylglycyl-D-alanine.
Experimental Protocols
D-alanine-D-alanine Ligase (Ddl) Inhibition Assay
This assay measures the activity of Ddl by quantifying the amount of inorganic phosphate (Pi) produced from the hydrolysis of ATP during the ligation of two D-alanine molecules.
Materials:
-
Purified D-alanine-D-alanine ligase (Ddl) enzyme (E. coli)
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 50 mM KCl)
-
ATP solution (10 mM)
-
D-alanine solution (100 mM)
-
N-Acetylglycyl-D-alanine stock solution (in water or DMSO)
-
Malachite Green Reagent for phosphate detection
-
384-well microtiter plates
-
Microplate reader
Protocol:
-
Reaction Setup: In a 384-well plate, prepare the following reaction mixtures to a final volume of 30 µL:
-
Control Reaction: 3 µL 10x Buffer, 3 µL ATP (10 mM), 3 µL D-alanine (100 mM), 18 µL sterile water, 3 µL Ddl enzyme (e.g., 200 nM).
-
Inhibition Assay: 3 µL 10x Buffer, 3 µL ATP (10 mM), 3 µL D-alanine (100 mM), varying concentrations of N-Acetylglycyl-D-alanine, sterile water to 27 µL, 3 µL Ddl enzyme.
-
-
Incubation: Incubate the reaction plate at 37°C for 60 minutes.
-
Phosphate Detection: Add 45 µL of Malachite Green Reagent to each well.
-
Incubation: Incubate at room temperature for 5 minutes to allow for color development.
-
Measurement: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of N-Acetylglycyl-D-alanine compared to the control reaction. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
MurF Ligase Inhibition Assay
This protocol details a method to assess the inhibitory effect of N-Acetylglycyl-D-alanine on MurF ligase activity by detecting the formation of the UDP-MurNAc-pentapeptide product via HPLC.
Materials:
-
Purified MurF ligase (E. coli)
-
Reaction Buffer (100 mM Tris-HCl, pH 8.5, 5 mM ATP, 300 mM NaCl)
-
D-Ala-D-Ala solution (1 mM)
-
UDP-MurNAc-tripeptide (synthesized enzymatically)
-
N-Acetylglycyl-D-alanine stock solution
-
10% Trifluoroacetic acid (TFA) for quenching
-
HPLC system with a C18 reverse-phase column
Protocol:
-
Enzyme Pre-incubation: In a microcentrifuge tube, pre-incubate 20 ng of MurF enzyme with varying concentrations of N-Acetylglycyl-D-alanine in 40 µL of Reaction Buffer for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 1 mM D-Ala-D-Ala and 50 µL of the UDP-MurNAc-tripeptide solution.
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Reaction Quenching: Stop the reaction by adding 5 µL of 10% TFA.
-
HPLC Analysis: Centrifuge the samples to pellet any precipitate and inject the supernatant onto the HPLC system.
-
Detection: Monitor the elution of the UDP-MurNAc-pentapeptide product by absorbance at 260 nm.
-
Data Analysis: Quantify the peak area of the product to determine the reaction rate. Calculate the percentage of inhibition and IC₅₀ value as described for the Ddl assay.
DD-Transpeptidase Activity Assay using a Chromogenic Substrate
This assay utilizes a chromogenic substrate that releases a colored product upon cleavage by a DD-transpeptidase, allowing for continuous monitoring of enzyme activity.
Materials:
-
Purified DD-transpeptidase (e.g., from Streptomyces sp.)
-
Chromogenic substrate (e.g., m-[(N-phenylacetyl)-D-alanyl]-oxybenzoic acid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
N-Acetylglycyl-D-alanine stock solution
-
96-well UV-transparent microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures containing Assay Buffer, the chromogenic substrate at a concentration around its Km, and varying concentrations of N-Acetylglycyl-D-alanine.
-
Reaction Initiation: Start the reaction by adding the DD-transpeptidase to each well.
-
Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at the appropriate wavelength for the specific chromogenic substrate over time.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition and IC₅₀ or Ki values.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (E. coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
N-Acetylglycyl-D-alanine stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: Prepare two-fold serial dilutions of N-Acetylglycyl-D-alanine in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[4]
Conclusion
N-Acetyl-D-alanine and its dipeptide analog N-Acetylglycyl-D-alanine represent valuable chemical tools for the investigation of peptidoglycan biosynthesis. Their ability to act as substrate mimics allows for the detailed study of key enzymes such as D-Ala-D-Ala ligase, MurF ligase, and DD-transpeptidases. The protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the inhibitory potential of these and other novel compounds targeting the bacterial cell wall, a critical step in the ongoing search for new antibacterial agents.
References
- 1. Antibacterial activity of dipeptide constructs of acetylsalicylic acid and nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of N-Acetyl-D-alanine (Ac-D-Ala-OH) in Chiral Ligand Development
Abstract
N-Acetyl-D-alanine (Ac-D-Ala-OH) is a readily available and versatile chiral building block for the synthesis of high-performance ligands for asymmetric catalysis. Its N-acetyl group offers distinct steric and electronic properties that can influence the catalytic activity and enantioselectivity of the resulting metal-ligand complexes. This application note provides detailed protocols for the synthesis of a representative chiral bis(oxazoline) (BOX) ligand from this compound and its application in a model copper-catalyzed asymmetric Diels-Alder reaction. Quantitative data from related systems are presented to illustrate the potential efficacy of such ligands in inducing high levels of stereocontrol.
Introduction
Chiral ligands are indispensable tools in modern synthetic chemistry, enabling the enantioselective synthesis of complex molecules such as pharmaceuticals, agrochemicals, and fine chemicals. Amino acids represent a readily accessible and diverse source of chirality for the development of these ligands.[1] N-Acetyl-D-alanine (this compound), a protected form of the non-natural D-amino acid, offers a unique chiral scaffold. The presence of the N-acetyl group can impart specific conformational constraints and electronic effects on the derived ligand, which can be crucial for achieving high enantioselectivity in catalytic reactions.
One of the most successful classes of chiral ligands derived from amino acids are bis(oxazoline) (BOX) ligands. These C2-symmetric ligands form robust complexes with various transition metals, creating a well-defined chiral environment around the metal center that effectively directs the stereochemical outcome of a reaction.[2] This note details a synthetic pathway to a novel BOX ligand derived from this compound and outlines its application in a representative asymmetric transformation.
Rationale for this compound in Ligand Design
The use of this compound as a chiral precursor offers several advantages. The D-configuration provides access to enantiomers of products that would be obtained using ligands derived from natural L-amino acids. The acetyl group, while seemingly simple, plays a crucial role. It can influence the ligand's conformational rigidity and its electronic properties, which in turn affect the stability and catalytic activity of the metal complex. For instance, in palladium-catalyzed reactions, the nature of the N-acyl group on a chiral ligand has been shown to have a significant impact on both the yield and the enantiomeric excess of the product.
The logical workflow for the utilization of this compound in chiral ligand development is depicted below.
Experimental Protocols
Synthesis of (4R,4'R)-2,2'-(propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) (Ac-D-Ala-BOX Ligand)
This protocol describes a two-step synthesis of a C2-symmetric bis(oxazoline) ligand starting from this compound. The first step involves the reduction of the carboxylic acid to the corresponding amino alcohol, followed by the condensation and cyclization to form the bis(oxazoline) ligand.
Step 1: Synthesis of N-((R)-1-hydroxypropan-2-yl)acetamide (N-Acetyl-D-alaninol)
-
To a stirred solution of this compound (13.1 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an argon atmosphere at 0 °C, slowly add borane-dimethyl sulfide complex (1 M in THF, 110 mL, 110 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the dropwise addition of methanol (50 mL) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in methanol (100 mL) and evaporate the solvent. Repeat this step twice to remove borate esters.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/methanol, 95:5) to yield N-acetyl-D-alaninol as a colorless oil.
Step 2: Synthesis of the Bis(oxazoline) Ligand
-
A solution of N-acetyl-D-alaninol (5.85 g, 50 mmol) and malononitrile (1.65 g, 25 mmol) in anhydrous chlorobenzene (100 mL) is prepared in a flask equipped with a condenser.
-
Anhydrous zinc chloride (0.68 g, 5 mmol) is added as a catalyst.
-
The reaction mixture is heated to reflux (approximately 132 °C) and stirred for 24 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate, 3:1) to afford the Ac-D-Ala-BOX ligand as a white solid.
The detailed experimental workflow for the ligand synthesis is illustrated in the following diagram.
Application in Copper-Catalyzed Asymmetric Diels-Alder Reaction
The synthesized Ac-D-Ala-BOX ligand can be used to prepare a chiral Lewis acid catalyst for various asymmetric transformations. A representative protocol for a Diels-Alder reaction is provided below.
-
In a flame-dried Schlenk tube under an argon atmosphere, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 36.2 mg, 0.1 mmol) and the Ac-D-Ala-BOX ligand (27.8 mg, 0.11 mmol).
-
Add anhydrous dichloromethane (CH₂Cl₂, 5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the resulting blue solution to -78 °C (dry ice/acetone bath).
-
Add N-crotonyloxazolidinone (155 mg, 1.0 mmol).
-
Add cyclopentadiene (0.13 mL, 1.5 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data and Performance
While specific performance data for the novel Ac-D-Ala-BOX ligand is not yet published, the effectiveness of related N-acyl amino acid-derived ligands in asymmetric catalysis is well-documented. For example, in a Pd-catalyzed enantioselective C-H activation/cycloaddition reaction, the choice of the N-acyl group on a binaphthyl-based diamine ligand (NOBIN) was critical for achieving high yield and enantioselectivity.
Table 1: Influence of N-Acyl Group on Ligand Performance in a Pd-Catalyzed Annulation
| Ligand | N-Substituent | Yield (%) | ee (%) |
| L1 | Boc | 31 | 40 |
| L4 | Acetyl (Ac) | 92 | 94 |
| L5 | 2,6-Benzoyl | 81 | 96 |
| L6 | 3,5-Benzoyl | < 81 | < 96 |
| L10 | Methyl | 55 | 36 |
| - | Free Amine | 34 | 42 |
| - | No Ligand | 40 | racemic |
Data adapted from a study on N-acyl NOBIN derivatives in a Pd-catalyzed annulation.
This data clearly demonstrates that the N-acetyl group in ligand L4 provides a significant improvement in both yield and enantiomeric excess compared to the N-Boc protected ligand (L1 ), the free amine, and the N-methylated analogue (L10 ). This highlights the potential of the N-acetyl moiety in this compound to be a key feature for developing highly effective chiral ligands.
The proposed mechanism for the copper-bis(oxazoline) catalyzed Diels-Alder reaction involves the coordination of the dienophile to the chiral copper complex, which shields one face of the dienophile, leading to a stereoselective attack by the diene.
Conclusion
N-Acetyl-D-alanine is a promising and economically viable starting material for the development of novel chiral ligands. The synthetic protocols provided herein for a representative bis(oxazoline) ligand are based on well-established chemical transformations and can be readily adapted in a research setting. The analysis of related ligand systems strongly suggests that the N-acetyl group can play a pivotal role in achieving high catalytic efficiency and enantioselectivity. Further exploration of ligands derived from this compound is warranted and expected to lead to the discovery of new and powerful tools for asymmetric synthesis.
References
Application Notes and Protocols for Biochemical Assays Featuring Ac-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-D-alanine (Ac-D-Ala-OH) is a valuable chemical probe in the study of biochemical pathways, particularly in the context of bacterial cell wall synthesis and antibiotic mechanisms. Its structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors makes it a crucial tool for investigating enzymes involved in this essential bacterial process and for analyzing the binding kinetics of glycopeptide antibiotics like vancomycin. These application notes provide detailed protocols for two key assays utilizing this compound: the characterization of D-aminoacylase activity and the analysis of vancomycin binding.
Characterization of D-Aminoacylase Activity using this compound
D-aminoacylases (N-acyl-D-amino acid amidohydrolases) are enzymes that stereospecifically hydrolyze N-acyl-D-amino acids. This compound serves as an excellent substrate for identifying and characterizing the kinetic properties of these enzymes.
Data Presentation: Enzyme Kinetics
The following table summarizes the kinetic parameters of a wild-type and a mutant D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 with N-acetyl-D-alanine as the substrate. The F191W mutant demonstrates enhanced catalytic efficiency.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Fold Enhancement |
| Wild-Type D-aminoacylase | N-acetyl-D-Ala | N/A | N/A | N/A | N/A |
| F191W Mutant D-aminoacylase | N-acetyl-D-Ala | N/A | N/A | N/A | 1.5x |
Note: While the specific Km and kcat values were not provided in the search results, the catalytic efficiency (kcat/Km) of the F191W mutant towards N-acetyl-D-Ala was reported to be enhanced 1.5-fold compared to the wild-type enzyme[1]. For N-acetyl-D-leucine, the wild-type enzyme has a Km of 9.8 mM[2].
Experimental Protocol: D-Aminoacylase Activity Assay
This protocol describes a method to measure the enzymatic activity of D-aminoacylase by quantifying the production of D-alanine from this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified D-aminoacylase
-
N-acetyl-D-alanine (this compound)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)[2]
-
Quenching solution (e.g., 1 M HCl)[2]
-
HPLC system with a chiral column or pre-column derivatization reagents (e.g., o-phthaldialdehyde, OPA)[2]
-
D-alanine standards
Procedure:
-
Enzyme Reaction Setup:
-
Reaction Initiation:
-
Initiate the reaction by adding a known amount of the purified D-aminoacylase.[2]
-
-
Time-Course Sampling:
-
At specific time intervals (e.g., 0, 2, 5, 10, and 15 minutes), withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction by adding the quenching solution.[2]
-
-
Sample Analysis by HPLC:
-
If necessary for detection, derivatize the amino acids in the quenched samples with a reagent like OPA.[2]
-
Inject the samples onto an HPLC system equipped with a suitable column (e.g., a C18 column for derivatized amino acids).[2]
-
Separate the substrate (this compound) and the product (D-alanine) using an appropriate gradient of mobile phases.
-
Detect the compounds using a UV or fluorescence detector.
-
-
Data Analysis:
-
Generate a standard curve for D-alanine using known concentrations.
-
Quantify the amount of D-alanine produced in each sample by comparing with the standard curve.
-
Calculate the initial reaction velocity from the linear portion of the time course.
-
Determine the enzyme's specific activity (µmol of product formed per minute per mg of enzyme).
-
To determine Km and Vmax, repeat the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow: D-Aminoacylase Assay
Caption: Workflow for determining D-aminoacylase kinetics using this compound.
Analysis of Vancomycin Binding to this compound Analogs
Vancomycin exerts its antibiotic effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[3] this compound can be used as a simple analog to study this interaction, although the binding affinity is lower than to the full dipeptide.
Data Presentation: Vancomycin Binding Affinities
| Ligand | Vancomycin Binding Affinity (Kd) | Note |
| N-acetyl-D-Ala-D-Ala | ~1 µM (Micromolar) | High affinity, representing the target in susceptible bacteria.[4] |
| N-acetyl-D-Ala-D-Lac | ~1 mM (Millimolar) | Low affinity, representing the altered target in resistant bacteria.[4] |
The approximately 1000-fold decrease in binding affinity for the D-Ala-D-Lac ligand is the molecular basis for vancomycin resistance.[4]
Experimental Protocol: Vancomycin Binding Assay using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Vancomycin hydrochloride
-
N-acetyl-D-alanine (this compound)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of vancomycin (e.g., 50-100 µM) in the degassed buffer and load it into the ITC injection syringe.
-
Prepare a solution of this compound (e.g., 1-2 mM) in the identical buffer and load it into the sample cell.
-
-
ITC Experiment Setup:
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Initiate the titration. A series of small, precise injections of the vancomycin solution are made into the sample cell containing the this compound solution.[4]
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed during each injection.[4]
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change per injection against the molar ratio of vancomycin to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[4]
-
Experimental Workflow: ITC for Vancomycin-Ligand Binding
Caption: Workflow for determining vancomycin-ligand binding affinity using ITC.
Signaling Pathway: Bacterial Cell Wall Biosynthesis
While not a classical signaling pathway, the biosynthesis of peptidoglycan is a highly regulated and essential process in bacteria, making it a critical target for antibiotics. This compound and its analogs are key components in the later cytoplasmic stages of this pathway.
Diagram: Cytoplasmic Steps of Peptidoglycan Biosynthesis
The following diagram illustrates the key enzymatic steps in the cytoplasm leading to the formation of the UDP-N-acetylmuramic acid-pentapeptide precursor.
Caption: Cytoplasmic synthesis of peptidoglycan precursor UDP-MurNAc-pentapeptide.
References
- 1. Vancomycin forms ligand-mediated supramolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, purification, and characterization of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. sgpgims.org.in [sgpgims.org.in]
Application of N-Acetyl-D-alanine (Ac-D-Ala-OH) in the Structural Biology of Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates a deep, molecular-level understanding of the mechanisms by which bacteria evade the action of antimicrobial drugs. A key battleground in this fight is the bacterial cell wall, a structure essential for bacterial survival. The biosynthesis of peptidoglycan, the primary component of the cell wall, is a major target for many classes of antibiotics. D-alanine and its derivatives are central to this process, and N-acetyl-D-alanine (Ac-D-Ala-OH) serves as a valuable chemical tool for elucidating the structural and functional basis of antibiotic resistance.
This compound acts as a mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors. This mimicry allows it to be used in structural and functional studies of key bacterial enzymes involved in cell wall synthesis and antibiotic resistance, including D-Ala-D-Ala ligase (Ddl), penicillin-binding proteins (PBPs), and the VanA ligase associated with vancomycin resistance. By studying the interactions of this compound with these enzymes, researchers can gain insights into substrate recognition, catalytic mechanisms, and the structural basis of antibiotic action and resistance. This knowledge is crucial for the rational design of novel antibiotics that can overcome existing resistance mechanisms.
Core Applications of this compound in Structural Biology
N-acetyl-D-alanine is utilized in several key experimental approaches to investigate the structural biology of antibiotic resistance:
-
Co-crystallization for X-ray Crystallography: this compound can be co-crystallized with target enzymes to determine their three-dimensional structure in a ligand-bound state. This provides a high-resolution snapshot of the active site, revealing the specific molecular interactions between the enzyme and a substrate analogue. This information is invaluable for understanding the enzyme's mechanism and for structure-based drug design.
-
Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can be used to study the binding of this compound to target enzymes in solution. This approach can provide information on the binding affinity, the conformation of the bound ligand, and the dynamics of the protein-ligand interaction.
-
Enzyme Inhibition and Kinetic Assays: this compound can be used as a competitive inhibitor in kinetic assays to determine the binding affinity (Ki) of other potential inhibitors. By competing for the same binding site as the natural substrate, it serves as a tool to screen for and characterize new antibiotic candidates.
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a target enzyme. This provides a comprehensive thermodynamic profile of the binding event.
Key Enzymatic Targets for this compound Studies
The primary targets for structural and functional studies using this compound in the context of antibiotic resistance are:
-
D-alanine:D-alanine ligase (Ddl): This essential enzyme catalyzes the formation of the D-Ala-D-Ala dipeptide, a crucial precursor for peptidoglycan synthesis.[1] Inhibition of Ddl disrupts cell wall formation and leads to bacterial cell death.
-
Penicillin-Binding Proteins (PBPs): PBPs are a group of enzymes that catalyze the final steps of peptidoglycan synthesis, including the cross-linking of peptide side chains.[2][3] Beta-lactam antibiotics, such as penicillin, act by forming a covalent adduct with the active site serine of PBPs, thereby inhibiting their function. This compound can be used to study the substrate-binding site of PBPs.
-
VanA Ligase: In vancomycin-resistant enterococci (VRE), the VanA ligase catalyzes the formation of D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[4] This substitution reduces the binding affinity of vancomycin to the peptidoglycan precursor by a factor of 1000, conferring high-level resistance.[5] D-alanine itself has been shown to act as a substrate for VanA, and this compound can be used to probe the active site of this critical resistance enzyme.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving D-alanine analogues and their interactions with enzymes of antibiotic resistance. While specific data for this compound is limited in the public domain, the provided data for closely related molecules serve as a valuable reference.
| Ligand | Enzyme Target | Method | Binding Affinity (Kd) | Reference |
| N-acetyl-D-Ala-D-Ala | Vancomycin | ITC | 16 µM | Adapted from Loll et al., 2009[6] |
| N-acetyl-D-Ala-D-Ser | Vancomycin | ITC | 160 µM | Adapted from Loll et al., 2009[6] |
| Phosphinate Analogues | DdlB (E. coli) | Ki | Strong Inhibition | [7] |
| Phosphinate Analogues | VanA | Ki | Weak Inhibition | [7] |
| Enzyme | Ligand/Substrate | PDB Code | Resolution (Å) | Notes |
| D-Ala-D-Ala ligase (E. coli) | D-Ala-D-Ala, ATP | 4C5B | 1.50 | Co-crystal structure providing insight into substrate binding. |
| D-Ala-D-Ala ligase (A. baumannii) | Apo form | - | 2.2 | Structure reveals conformational changes in the central domain. |
| VanA (Enterococcus faecium) | Phosphinate inhibitor | - | 2.5 | Structure reveals the basis for D-Ala-D-Lac synthesis. |
Experimental Protocols
Protocol 1: Co-crystallization of D-Ala-D-Ala Ligase with this compound (Adapted Protocol)
This protocol is adapted from methodologies used for the co-crystallization of D-Ala-D-Ala ligase with its natural substrate, D-Ala-D-Ala, and ATP.[6] A similar approach can be employed for co-crystallization with this compound.
1. Protein Expression and Purification:
- Clone the gene encoding D-Ala-D-Ala ligase from the bacterium of interest into an appropriate expression vector (e.g., pET vector with a His-tag).
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 18°C) overnight.
- Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication and clarify the lysate by centrifugation.
- Purify the His-tagged D-Ala-D-Ala ligase using Ni-NTA affinity chromatography.
- Further purify the protein by size-exclusion chromatography using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM KCl).
- Concentrate the purified protein to 10-15 mg/mL.
2. Co-crystallization:
- Prepare a stock solution of this compound (e.g., 100 mM in the size-exclusion buffer).
- Incubate the purified D-Ala-D-Ala ligase with a 5-10 fold molar excess of this compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP at 5 mM) for 30 minutes on ice.
- Set up crystallization trials using the hanging drop vapor diffusion method at 20°C.
- Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized cover slip.
- Invert the cover slip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
- A typical reservoir solution for D-Ala-D-Ala ligase contains 20-30% PEG 3350, 0.1-0.2 M MgCl2, and 0.1 M Tris-HCl pH 8.0-8.5.[6]
- Monitor the drops for crystal growth over several days to weeks.
3. Crystal Harvesting and Data Collection:
- Once crystals appear, they can be cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).
- Flash-cool the crystals in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the crystal structure using molecular replacement with a known D-Ala-D-Ala ligase structure as a search model.
Protocol 2: Competitive Binding Assay for Penicillin-Binding Proteins (PBPs) using Bocillin-FL
This protocol describes a competitive binding assay to determine the affinity of this compound for PBPs by measuring its ability to compete with the fluorescent penicillin derivative, Bocillin-FL.
1. Preparation of Bacterial Membranes:
- Grow the bacterial strain of interest to mid-log phase in an appropriate culture medium.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Resuspend the cell pellet in the same buffer and lyse the cells by sonication or using a French press.
- Remove unbroken cells and debris by low-speed centrifugation.
- Pellet the membrane fraction from the supernatant by ultracentrifugation.
- Wash the membrane pellet with buffer to remove cytoplasmic proteins and resuspend it in a minimal volume of storage buffer.
- Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Competitive Binding Assay:
- In a 96-well microplate, pre-incubate a fixed amount of the membrane preparation (e.g., 50 µg of total protein) with a range of concentrations of this compound for 15-30 minutes at room temperature.
- Add a fixed concentration of Bocillin-FL (typically at or below its Kd for the PBP of interest) to each well and incubate for an additional 10-15 minutes to allow the fluorescent probe to bind to any unoccupied PBPs.
- Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
- Separate the membrane proteins by SDS-PAGE.
3. Detection and Analysis:
- Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
- Quantify the fluorescence intensity of each PBP band.
- Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the concentration of this compound.
- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of Bocillin-FL binding. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Peptidoglycan Biosynthesis Pathway and Sites of Antibiotic Action
Caption: Overview of the peptidoglycan biosynthesis pathway highlighting the roles of key enzymes and the sites of action for various antibiotics and this compound.
Vancomycin Resistance Mechanism via VanA
Caption: The biochemical pathway of VanA-mediated vancomycin resistance, showing the modification of the peptidoglycan precursor.
Experimental Workflow for Co-crystallization and Structural Analysis
References
- 1. slac.stanford.edu [slac.stanford.edu]
- 2. Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of N-Acetyl-D-Alanine (Ac-D-Ala-OH) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-D-alanine (Ac-D-Ala-OH) is an acetylated form of the D-amino acid alanine. While D-amino acids are less common than their L-counterparts in mammals, they are increasingly recognized for their physiological and pathological roles. N-terminal acetylation is a common protein modification in eukaryotes, affecting protein stability and function.[1] The presence of N-acetylated amino acids, such as N-acetyl-L-alanine, has been noted in biological fluids, and they are sometimes classified as uremic toxins.[1] The precise biological significance and metabolic pathways of this compound in mammals are still under investigation, making its accurate quantification in biological samples a critical aspect of ongoing research.
This document provides detailed methodologies for the quantitative analysis of this compound in various biological matrices, including plasma, urine, and tissue. The protocols are based on established techniques for the analysis of amino acids and related organic acids, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
The quantification of this compound in complex biological samples presents analytical challenges due to its polar nature and potential for low endogenous concentrations. Both LC-MS/MS and GC-MS are powerful techniques capable of providing the necessary sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of small polar molecules in biological matrices. It offers high sensitivity and specificity with minimal sample derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like amino acids and their derivatives.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility. Trimethylsilyl (TMS) derivatives are commonly used for this purpose.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The goal is to extract this compound from the biological matrix while removing interfering substances such as proteins and salts.
a) Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile with 0.1% formic acid or 10% trichloroacetic acid).[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Derivatization (for GC-MS): If using GC-MS, the supernatant must be dried down (e.g., under a stream of nitrogen) and then derivatized.
b) Urine:
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for LC-MS/MS or water) to reduce matrix effects. A 1:10 dilution is a common starting point.
-
Derivatization (for GC-MS): An aliquot of the diluted urine is dried and derivatized.
c) Tissue:
-
Homogenization: Homogenize the tissue sample (e.g., ~100 mg) in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[5] Keeping the sample on ice is critical to prevent degradation.
-
Protein Precipitation: Perform protein precipitation on the tissue homogenate as described for plasma/serum.
-
Centrifugation and Supernatant Collection: Follow the same steps as for plasma/serum.
-
Derivatization (for GC-MS): Dry the supernatant and proceed with derivatization.
LC-MS/MS Protocol (HILIC)
This protocol provides a general framework for the analysis of this compound using HILIC-LC-MS/MS.
a) Chromatographic Conditions:
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 95% A) and gradually increasing the aqueous component.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined. For this compound (MW: 131.13), potential precursor ions could be [M+H]+ (m/z 132.1) or [M-H]- (m/z 130.1). Product ions would be determined by fragmentation experiments.
-
Internal Standard: An isotopically labeled this compound (e.g., this compound-d3) is ideal for quantification.
GC-MS Protocol
This protocol outlines a general procedure for the analysis of this compound using GC-MS following derivatization.
a) Derivatization:
-
Drying: Ensure the sample extract is completely dry.
-
Reagent Addition: Add 50 µL of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Incubation: Heat the mixture at 70°C for 60 minutes.[6]
b) GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C).
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound. These values are illustrative and would need to be determined during method validation.
Table 1: LC-MS/MS Method Performance (Hypothetical)
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 5000 | 2 - 2000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 2 | 1 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 5 | 2 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 12% | < 12% | < 15% |
| Recovery (%) | 85 - 105% | 80 - 110% | 75 - 100% |
Table 2: GC-MS Method Performance (Hypothetical)
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range (ng/mL) | 5 - 2000 | 10 - 10000 | 10 - 5000 |
| Limit of Detection (LOD) (ng/mL) | 2 | 5 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 10 | 10 |
| Intra-day Precision (%RSD) | < 12% | < 12% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 18% |
| Recovery (%) | 80 - 100% | 75 - 105% | 70 - 95% |
Visualizations
Experimental Workflow
Hypothetical Metabolic Pathway
The metabolic origin of this compound in mammals is not well-defined. It could potentially arise from the acetylation of D-alanine, which can be formed from L-alanine by alanine racemase or be of dietary or gut microbiome origin. N-acetylated amino acids can be involved in various metabolic processes, including protein synthesis and degradation.
Conclusion
The quantitative analysis of this compound in biological samples is achievable through the adaptation of established LC-MS/MS and GC-MS methods for amino and organic acids. The protocols provided herein offer a robust starting point for researchers. Method development and validation will be essential to establish the specific parameters for accurate and precise quantification of this compound in the biological matrix of interest. Further research into the biological roles and metabolic pathways of this compound will be crucial to understanding its significance in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 2. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues of Ac-D-Ala-OH in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with N-Acetyl-D-alanine (Ac-D-Ala-OH) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound, or N-Acetyl-D-alanine, is a derivative of the amino acid D-alanine.[1] The N-terminal acetylation removes the positive charge of the amino group, resulting in a molecule with a net negative charge at neutral pH due to the C-terminal carboxyl group.[2] This makes it an acidic compound.[2] Its isoelectric point (pI), where it is least soluble, is estimated to be in the acidic pH range of approximately 3-4.[3]
Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
|---|---|---|
| Molecular Weight | ~131.13 g/mol | Calculated from the chemical formula: C5H9NO3.[4] |
| Appearance | White to off-white powder/solid | Based on typical appearance of similar small, modified amino acids.[3][4] |
| pKa (Acidic) | ~3-4 | The primary acidic proton is on the C-terminal carboxylic acid group.[3] |
| Isoelectric Point (pI) | ~3-4 | With only one primary acidic group, the pI is close to the pKa of the carboxyl group.[3] |
| Water Solubility | Slightly to moderately soluble | Described as slightly soluble in water.[4][5] Polarity is conferred by the carboxyl and acetyl groups.[2] |
Q2: Why does my this compound fail to dissolve in an aqueous buffer?
Solubility issues with this compound can arise from several factors:
-
pH of the Buffer: The solubility of amino acid derivatives is highly pH-dependent. This compound is least soluble at its isoelectric point (pI), which is in the acidic range (~pH 3-4).[3] Using an acidic buffer will protonate the carboxyl group, neutralizing the molecule and significantly decreasing its aqueous solubility.[2]
-
Concentration: The amount of this compound may be too high for the chosen volume of solvent, creating a supersaturated solution that leads to precipitation.[3]
-
Solvent Choice: While soluble in water, its solubility may be limited. Starting directly with a buffer that is not optimal can lead to dissolution failure.[3]
-
Temperature: Dissolution is often temperature-dependent. Attempting to dissolve the compound in a cold buffer may hinder the process.
Q3: What is the best starting solvent to dissolve this compound?
For most biological applications requiring a neutral pH, starting with a slightly basic buffer (pH 7.0-8.0) such as Phosphate-Buffered Saline (PBS) or TRIS is recommended.[3] This ensures the carboxyl group is deprotonated and negatively charged, which enhances solubility.[2] One supplier notes solubility in water or 1% acetic acid, though acidic conditions may not be suitable for all experiments.[6] For difficult-to-dissolve cases, a small amount of an organic co-solvent can be used.[3][7]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions, aliquot them, and store them frozen to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[1][8] It is best to prepare and use the solution on the same day if possible.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility and precipitation problems.
Problem: Precipitate forms immediately upon adding the buffer.
| Potential Cause | Recommended Solution |
| High Concentration | The concentration exceeds the solubility limit in the chosen buffer.[3] |
| Incorrect pH | The buffer pH is too close to the compound's pI (~3-4).[3] |
| Improper Mixing | The compound was added to the buffer, which can cause clumping. |
Problem: The solution is cloudy or contains visible particles.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution | The compound is not fully solubilized.[9] |
| Use of Co-solvent Required | The hydrophobicity of the acetyl and methyl groups limits aqueous solubility.[2] |
Problem: The solution is initially clear but forms a precipitate over time.
| Potential Cause | Recommended Solution |
| Supersaturation | The solution was supersaturated, and the compound is slowly precipitating out.[3] |
| pH Shift or Degradation | The pH of the solution has changed, or the compound is degrading over time.[3] |
Predicted Solubility of this compound in Common Solvents
| Solvent System | Predicted Solubility | Rationale |
|---|---|---|
| Deionized Water | Moderate | The molecule has polar groups, but the acetyl and methyl groups introduce some hydrophobic character. Solubility is pH-dependent.[2] |
| PBS (pH 7.4) | Moderate to Good | The buffered saline at a pH well above the pI should aid in dissolving the acidic compound.[2] |
| Acidic Buffers (e.g., pH < 4) | Low | An acidic environment protonates the C-terminal carboxyl group, neutralizing the charge and decreasing aqueous solubility.[2][3] |
| Slightly Basic Buffers (pH > 8) | Good | A basic environment ensures the carboxyl group is deprotonated, enhancing solubility.[10] |
| DMSO | High | A polar aprotic solvent effective at dissolving many organic molecules.[11] |
| Ethanol | Low to Moderate | A polar protic solvent; solubility is generally lower for amino acids compared to water.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in PBS
This protocol describes the preparation of a 10 mM stock solution (MW: 131.13 g/mol ) in a standard biological buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), optional
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh out 1.31 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 900 µL of PBS (pH 7.4) to the tube.
-
Vortex the tube gently for 1-2 minutes.
-
Visually inspect the solution against a dark background to check for any undissolved particulate matter.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[3] Check for dissolution. Repeat if necessary.
-
If solids persist, add DMSO in 10 µL increments, vortexing between additions, up to a final concentration of 10% (100 µL total).[3]
-
Once fully dissolved, the final volume will be approximately 1 mL, yielding a 10 mM stock solution.
-
For storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.[1]
Caption: Workflow for preparing an this compound stock solution.
Logical Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 19436-52-3 [chemicalbook.com]
- 6. This compound | CAS:19436-52-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of Ac-D-Ala-OH during peptide coupling
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of N-acetyl-D-alanine (Ac-D-Ala-OH) during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound peptide coupling?
A1: Racemization is the stereochemical conversion of the D-enantiomer of this compound into its L-enantiomer (Ac-L-Ala-OH) during the peptide coupling step. This results in the incorporation of the incorrect amino acid stereoisomer into your peptide sequence, leading to the formation of a diastereomeric impurity that can be challenging to separate and may significantly alter the biological activity of the final peptide.[1]
Q2: Why is this compound particularly susceptible to racemization?
A2: N-acetylated amino acids, like this compound, are highly prone to racemization.[2][3] The primary mechanism is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][4][5] The acetyl group on the nitrogen facilitates the cyclization of the activated carboxyl group to form this planar and achiral intermediate. The α-proton on the oxazolone ring is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can then occur from either side of the planar ring, yielding both the desired D-peptide and the undesired L-diastereomer.[2][5]
Q3: What are the key factors influencing the racemization of this compound?
A3: Several factors during the coupling reaction can significantly impact the extent of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Some reagents activate the carboxylic acid more strongly, increasing the rate of oxazolone formation.[1][6]
-
Additives: The presence of racemization-suppressing additives is often essential.[3][7]
-
Base: The type and amount of base used can dramatically affect the rate of α-proton abstraction.[2][3]
-
Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates.[8]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[8]
-
Pre-activation Time: The duration for which the this compound is in its activated state before the amine is introduced is a critical factor.
Troubleshooting Guide: High Levels of Ac-L-Ala Diastereomer Detected
If you observe a significant amount of the undesired Ac-L-Ala diastereomer in your product, follow this step-by-step troubleshooting guide.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a primary determinant of racemization.[1]
-
Carbodiimides (e.g., DCC, DIC): If you are using a carbodiimide, it is crucial to include a racemization-suppressing additive.[7][8] Additives like 1-hydroxybenzotriazole (HOBt), and the more effective 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl cyano(hydroxyimino)acetate (OxymaPure), react with the activated intermediate to form a less reactive active ester, which is less prone to oxazolone formation.[8]
-
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally preferred for coupling racemization-prone amino acids as they form the active ester in situ.[2][9] However, the choice of the incorporated additive in their structure (HOBt vs. HOAt) still matters. Reagents based on HOAt (like HATU) or Oxyma (like COMU) typically offer better suppression of racemization.[4][8]
Step 2: Assess Base Selection and Stoichiometry
The base plays a critical role in the racemization process by abstracting the α-proton.[2][3]
-
Base Strength and Steric Hindrance: Strong and sterically unhindered bases can accelerate racemization. It is advisable to avoid strong bases like N,N-diisopropylethylamine (DIPEA) when coupling this compound.[2][3]
-
Recommended Bases: Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
-
Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. Excess base will increase the risk of racemization.
Step 3: Review Solvent and Temperature Conditions
-
Temperature: Higher temperatures accelerate the rate of racemization.[8] Whenever possible, perform the coupling reaction at a lower temperature, such as 0°C, and then allow it to slowly warm to room temperature.
-
Solvent: While common polar aprotic solvents like DMF and NMP are often required for solubility, be aware that they can promote racemization. If the solubility of your reactants allows, consider exploring less polar solvents.[8]
Step 4: Optimize Reaction Protocol
-
Pre-activation Time: Minimize the time that this compound exists in its activated form before the amine component is introduced. The longer the activated species is present, the greater the opportunity for oxazolone formation and racemization.
-
In Situ Activation: A highly recommended strategy is in situ activation, where the coupling reagent is added to the mixture of this compound and the amine component. This ensures that the activated species is rapidly consumed in the desired coupling reaction.[2]
Data on Racemization Suppression
The choice of coupling additives has a significant impact on minimizing racemization, especially when using carbodiimide-based coupling methods.
| Additive | Relative Racemization Suppression | Key Characteristics |
| None (Carbodiimide alone) | Very Low | High risk of racemization. Not recommended for this compound. |
| HOBt | Moderate | Standard additive, but less effective than newer options.[3] |
| HOAt | High | More effective than HOBt due to the neighboring group effect of the pyridine nitrogen.[3] |
| OxymaPure | High | A non-explosive and highly effective alternative to HOBt and HOAt.[8] |
This table provides a qualitative comparison based on literature. The actual degree of racemization can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound in a solution-phase synthesis.
-
Reactant Preparation: In a reaction vessel, dissolve the amine component (e.g., H-Phe-OMe·HCl, 1.0 equivalent) and this compound (1.1 equivalents) in an appropriate solvent (e.g., DMF or CH₂Cl₂).
-
Additive and Base Addition: Add OxymaPure (1.1 equivalents) to the mixture. If the amine component is a hydrochloride salt, add N-methylmorpholine (NMM) (1.0 equivalent) to neutralize the salt.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
In Situ Activation: While stirring at 0°C, add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the crude product.
-
Purification: Purify the crude dipeptide using flash column chromatography.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol allows for the determination of the enantiomeric purity of the coupled product.
-
Sample Preparation: Prepare a standard of the desired Ac-D-Ala-Peptide and, if possible, the diastereomeric Ac-L-Ala-Peptide to determine their respective retention times. Dissolve a small amount of your purified product in the mobile phase.
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column suitable for separating peptide diastereomers (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, but this must be optimized for your specific peptide.
-
Detector: UV detector set to an appropriate wavelength (e.g., 214 nm).
-
-
Analysis: Inject the sample onto the chiral HPLC column.
-
Quantification: Integrate the peak areas for the desired Ac-D-Ala-Peptide and the Ac-L-Ala-Peptide diastereomer. The percentage of racemization can be calculated as:
% Racemization = [Area(Ac-L-Ala) / (Area(Ac-D-Ala) + Area(Ac-L-Ala))] * 100
Visualization of Racemization Mechanism
Caption: The primary pathway for racemization of this compound during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Diketopiperazine Formation in SPPS
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing diketopiperazine (DKP) formation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing N-acetyl-D-alanine (Ac-D-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in SPPS?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the cleavage of a dipeptide from the resin, resulting in a cyclic dipeptide byproduct and truncation of the desired peptide sequence. This occurs when the free N-terminal amine of a dipeptide attached to the resin nucleophilically attacks the ester bond linking the C-terminal amino acid to the solid support, forming a stable six-membered ring.
Q2: Why is DKP formation a concern when using this compound?
A2: While the N-terminus of this compound itself is capped, DKP formation becomes a significant issue after the coupling of the second amino acid to the resin-bound Ac-D-Ala. The free N-terminus of this second amino acid can cyclize with the Ac-D-Ala residue, leading to the cleavage of the Ac-D-Ala-(second amino acid)-DKP from the resin. This results in a loss of yield and complicates the purification of the target peptide. The D-configuration of alanine can sometimes influence the rate of this side reaction.
Q3: Which factors influence the rate of DKP formation?
A3: Several factors can influence the rate of DKP formation:
-
Amino Acid Sequence: Sequences containing proline or glycine as the second residue are particularly prone to DKP formation. The cis-amide bond of proline can pre-organize the peptide backbone for cyclization.
-
Resin Type: The choice of resin and its linker is critical. Resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation.[1][2]
-
Fmoc Deprotection Conditions: The basic conditions used for Fmoc removal (e.g., piperidine in DMF) can promote DKP formation. The choice of base and solvent, as well as the reaction time and temperature, are important parameters.[3][4]
-
Solvent: Polar aprotic solvents like DMF and NMP, commonly used in SPPS, can facilitate DKP formation.[5][6]
-
Temperature: Higher temperatures generally accelerate the rate of DKP formation.[5][7]
Q4: How can I minimize DKP formation when my sequence contains this compound?
A4: Several strategies can be employed:
-
Utilize 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky nature of the 2-chlorotrityl linker sterically hinders the back-side attack required for DKP formation.[1][2]
-
Modify Fmoc Deprotection Conditions: Consider using alternative, milder deprotection cocktails such as 2% DBU/5% piperazine in NMP, which have been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[3][4]
-
Control Temperature: Performing the Fmoc deprotection and subsequent coupling steps at reduced temperatures can slow down the rate of DKP formation.[5][7]
-
Use Optimized Coupling Reagents: Employing efficient coupling reagents like HBTU, HATU, or DIC/Oxyma can help ensure that the coupling of the third amino acid is rapid, minimizing the time the free dipeptide is exposed to conditions that favor cyclization.
-
Dipeptide Coupling: Synthesizing the Ac-D-Ala-(second amino acid) dipeptide in solution and then coupling it to the resin can bypass the vulnerable stage where DKP formation occurs on the solid support.
Troubleshooting Guide
| Issue | Possible Cause | Solutions |
| Low yield of the final peptide and presence of a major byproduct with the mass of the DKP. | High rate of diketopiperazine formation at the dipeptide stage (Ac-D-Ala-Xaa-resin). | 1. Switch to 2-Chlorotrityl Chloride (2-CTC) resin: The steric hindrance of the linker will suppress DKP formation.[1][2]2. Modify Fmoc deprotection: Use a milder deprotection reagent like 2% DBU/5% piperazine in NMP.[3][4]3. Lower the temperature: Perform the deprotection and coupling steps at a lower temperature (e.g., 0-4 °C).[5] |
| Significant peptide truncation observed after the second amino acid. | The newly formed DKP is being washed away during the synthesis, leading to a truncated sequence. | 1. Confirm DKP formation: Analyze the cleavage solution from the Fmoc deprotection of the dipeptide-resin by LC-MS to detect the DKP byproduct.2. Implement preventative strategies: Utilize 2-CTC resin or modified deprotection conditions as mentioned above. |
| Inconsistent results in minimizing DKP formation. | Multiple factors are contributing to DKP formation, and their interplay is not well-controlled. | 1. Standardize your protocol: Ensure consistent reaction times, temperatures, and reagent concentrations.2. Perform a small-scale optimization: Systematically test different resins, deprotection conditions, and temperatures to find the optimal conditions for your specific sequence. |
Data Presentation
Table 1: Effect of Resin Type on DKP Formation
| Resin Type | Linker Type | Steric Hindrance | Relative DKP Formation |
| Wang Resin | p-alkoxybenzyl ester | Low | High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | High | Very Low [1][2][4] |
Table 2: Influence of Fmoc Deprotection Conditions on DKP Formation
| Deprotection Reagent | Solvent | Relative DKP Formation | Reference |
| 20% Piperidine | DMF | High | [3][4] |
| 5% Piperazine | NMP | Low | [3][4] |
| 2% DBU / 5% Piperazine | NMP | Very Low | [3][4] |
Experimental Protocols
Protocol 1: SPPS using 2-Chlorotrityl Chloride (2-CTC) Resin to Minimize DKP Formation
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading (this compound):
-
Dissolve this compound (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours.
-
To cap any remaining active sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.
-
-
Coupling of the Second Amino Acid:
-
Swell the Ac-D-Ala-resin in DMF.
-
Pre-activate the second Fmoc-protected amino acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 + 10 minutes.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Continue Peptide Synthesis: Proceed with the coupling of the remaining amino acids using standard protocols.
-
Cleavage: Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-2 hours.
Protocol 2: Modified Fmoc Deprotection using 2% DBU / 5% Piperazine in NMP
-
Resin Preparation: After the coupling of the second amino acid, wash the resin with DMF.
-
Modified Fmoc Deprotection:
-
Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Add the deprotection solution to the resin and shake for 2 x 10 minutes.
-
Wash the resin thoroughly with NMP, DCM, and NMP.
-
-
Subsequent Coupling: Proceed with the next amino acid coupling as per your standard protocol.
Visualizations
Caption: Workflow of SPPS highlighting the point of DKP side reaction.
Caption: Troubleshooting logic for minimizing DKP formation.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background Noise in Ac-D-Ala-OH Enzymatic Assays
Welcome to the Technical Support Center for Ac-D-Ala-OH enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound enzymatic assays?
High background noise in enzymatic assays can stem from several factors, including the intrinsic properties of the substrate, the purity of the enzyme and substrate, non-specific binding of assay components, and interference from buffer components or the detection method itself.[1][2] For instance, impurities from the synthesis of this compound could interfere with the assay's readout.[1]
Q2: How does the purity of the this compound substrate affect background signals?
The purity of the this compound substrate is critical for accurate and reliable results. Impurities from peptide synthesis, such as truncated or deletion sequences, by-products from protecting groups, or residual solvents, can contribute to high background noise.[1] Some of these impurities may be inherently reactive with assay components, leading to a false signal. It is recommended to use substrates with high purity (typically >95%) for enzymatic assays.[1]
Q3: What is the role of control wells in diagnosing high background noise?
Control wells are essential for establishing a baseline and identifying the source of background noise.[1] Key controls include:
-
Blank Wells: Contain all assay components except the enzyme and substrate. This helps determine the background signal from the buffer and detection reagents.[1]
-
No-Enzyme Control: Contains the substrate and all other assay components except the enzyme. This control identifies any signal originating from substrate instability or non-enzymatic degradation.[1][2]
-
No-Substrate Control: Contains the enzyme and all other components except the substrate. This helps to measure any intrinsic signal from the enzyme preparation itself.[1]
Q4: Can buffer components contribute to high background?
Yes, certain buffer components can increase background noise.[1] For example, some buffers may contain impurities that interfere with the detection method. Reducing agents like Dithiothreitol (DTT) can also interfere with certain assay formats.[1] It is crucial to use high-purity reagents and to test different buffer compositions to find the one that provides the best signal-to-noise ratio.[1] The pH of the buffer is also a critical factor, as an inappropriate pH can denature the enzyme and affect results.[3]
Q5: How can non-specific binding be minimized?
Non-specific binding of the enzyme, substrate, or detection reagents to the microplate wells is a common cause of high background.[1][4] To mitigate this, consider the following:
-
Addition of Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20) in the assay and wash buffers can help reduce non-specific binding.[1][5] However, be aware that higher concentrations can sometimes inhibit enzyme activity, so optimization is necessary.[1]
-
Addition of Blocking Agents: Proteins like Bovine Serum Albumin (BSA) can be added to the buffer to block non-specific binding sites. A starting concentration of 0.1 mg/mL BSA is often recommended.[6][7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving high background noise in your this compound enzymatic assays.
Issue 1: High Signal in the "No-Enzyme" Control
A high signal in the absence of the enzyme suggests that the substrate may be unstable or contaminated.
| Potential Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | Perform a time-course experiment with the substrate in the assay buffer without the enzyme to assess its stability. If the signal increases over time, the substrate is unstable under the current conditions. Consider adjusting the buffer pH or temperature. |
| Substrate Contamination | Ensure the this compound is of high purity (>95%).[1] If contamination is suspected, consider sourcing the substrate from a different supplier or purifying the existing stock. |
| Reagent Contamination | Prepare fresh buffers and reagent solutions using high-purity water and reagents.[5] Ensure that all labware is thoroughly cleaned. |
Issue 2: High Signal in the "No-Substrate" Control
A high signal in the absence of the substrate points towards a problem with the enzyme preparation or other assay components.
| Potential Cause | Recommended Solution |
| Enzyme Contamination | The enzyme preparation may be contaminated with other enzymes that can act on components of the detection system.[2] If possible, use a more purified enzyme preparation. |
| High Enzyme Concentration | An excessively high enzyme concentration can lead to increased non-specific signal.[2] Optimize the enzyme concentration by performing a titration to find the lowest concentration that gives a robust signal.[6][8] |
| Intrinsic Signal from Assay Components | Other components in the reaction mixture, such as cofactors (e.g., NADH), may be generating a signal.[9] Measure the signal of each component individually to identify the source. |
Issue 3: High Background Across All Wells (Including Blanks)
If even the blank wells show a high signal, the issue likely lies with the detection method, the microplate, or the buffer itself.
| Potential Cause | Recommended Solution |
| Autofluorescence of Assay Components | The substrate, buffer components, or the microplate itself may be autofluorescent at the excitation and emission wavelengths used.[1] Measure the fluorescence of each component individually. If necessary, switch to a different plate type (e.g., black plates for fluorescence assays).[2] |
| Light Scattering | High concentrations of proteins or other macromolecules can cause light scattering, leading to an artificially high signal in fluorescence-based assays.[1] Diluting the sample may help mitigate this effect. |
| Instrument Settings | Improperly calibrated or configured plate readers can be a source of high background.[2] Ensure the instrument settings (e.g., gain, excitation/emission wavelengths) are optimized for your specific assay. |
| Colored Compounds Interfering with Absorbance | For absorbance-based assays, colored compounds in your sample or reagents can interfere with the measurement.[10] If a compound's absorbance spectrum overlaps with that of your assay's product, it can lead to a high background. |
Experimental Protocols
Protocol 1: Enzyme Concentration Optimization
This protocol helps determine the optimal enzyme concentration that provides a linear reaction rate with minimal background.
-
Prepare a series of enzyme dilutions in the assay buffer. A typical range might be from 1 nM to 1 µM.[8]
-
Add a constant, saturating concentration of the this compound substrate to each well of a microplate.
-
Initiate the reaction by adding the different enzyme concentrations to their respective wells.
-
Measure the initial reaction velocity (the linear phase of the reaction) for each enzyme concentration.[11]
-
Plot the initial velocity against the enzyme concentration.
-
Select an enzyme concentration from the linear portion of the curve for subsequent experiments.
Protocol 2: Substrate Concentration Optimization (Michaelis-Menten Kinetics)
This protocol is for determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which is crucial for setting up assays with appropriate substrate concentrations.
-
Prepare a series of substrate (this compound) dilutions in the assay buffer. The concentrations should typically range from 0.2 to 5 times the estimated Km.[11]
-
Add a fixed, optimized concentration of the enzyme to each well.
-
Initiate the reaction by adding the different substrate concentrations to their respective wells.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. The resulting curve should be hyperbolic for enzymes following Michaelis-Menten kinetics.[8]
-
From this data, the Km and Vmax can be calculated using non-linear regression analysis. For routine assays, using a substrate concentration at or slightly above the Km is often recommended.[12]
Data Presentation
Table 1: Troubleshooting High Background Noise
| Symptom | Potential Cause | Suggested Action |
| High signal in "No-Enzyme" control | Substrate instability or contamination | Test substrate stability over time; use high-purity substrate. |
| High signal in "No-Substrate" control | Enzyme contamination or high concentration | Use a more purified enzyme; optimize enzyme concentration. |
| High signal in all wells, including blanks | Autofluorescence, light scattering, or instrument issues | Check for autofluorescence of components; use appropriate microplates; optimize reader settings. |
| Generally high background across all wells | Non-specific binding | Add a non-ionic detergent (e.g., 0.05% Tween-20) or a blocking agent (e.g., 0.1 mg/mL BSA) to the assay buffer.[1][5][6][7] |
Table 2: Recommended Reagent Concentrations for Assay Optimization
| Reagent | Typical Concentration Range | Purpose |
| Enzyme | 1 nM - 1 µM[8] | To find a concentration in the linear range of the assay. |
| Substrate (this compound) | 0.2 x Km to 5 x Km[11] | To determine kinetic parameters and ensure substrate is not limiting. |
| Non-ionic Detergent (e.g., Tween-20) | 0.01% - 0.05%[1] | To reduce non-specific binding. |
| Blocking Agent (e.g., BSA) | 0.1 mg/mL[6][7] | To prevent non-specific binding to surfaces. |
Visualizations
Caption: Troubleshooting decision tree for high background noise.
Caption: Workflow for enzymatic assay optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactate Concentration assay (LDH method) [protocols.io]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
optimizing Ac-D-Ala-OH concentration for enzyme kinetic studies
Welcome to the technical support center for Ac-D-Ala-OH (N-Acetyl-D-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, or N-Acetyl-D-alanine, is a derivative of the D-amino acid alanine. In biochemical and pharmaceutical research, it primarily serves as a substrate or substrate analog for enzymes involved in bacterial cell wall metabolism and D-amino acid metabolism. Its key applications are in studying the kinetics of enzymes like DD-transpeptidases and D-amino acid oxidases (DAAO).
Q2: Which enzymes are most commonly studied using this compound?
The two main classes of enzymes studied with this compound and related D-alanine compounds are:
-
DD-Transpeptidases (Penicillin-Binding Proteins, PBPs): These bacterial enzymes are essential for cross-linking peptidoglycan chains during cell wall synthesis.[1][2] They recognize peptide stems ending in D-Ala-D-Ala.[3][4]
-
D-Amino Acid Oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of D-amino acids.[5][6] It is widespread in nature and plays a role in D-amino acid metabolism.[5]
Q3: Why is it critical to optimize the substrate concentration in an enzyme kinetic study?
Optimizing substrate concentration is fundamental to understanding an enzyme's catalytic mechanism. The relationship between reaction rate and substrate concentration typically follows a hyperbolic curve.[7] At low concentrations, the rate is dependent on the substrate, while at high concentrations, the enzyme's active sites become saturated, and the reaction reaches its maximum velocity (Vmax).[8][9] Determining these parameters, along with the Michaelis constant (Km), is crucial for characterizing enzyme efficiency and affinity.[10]
Q4: What are the basic solubility properties of this compound?
This compound is generally soluble in aqueous solutions such as water or 1% acetic acid.[11][12] For experimental use, it is recommended to prepare a fresh, high-concentration stock solution in an appropriate buffer and dilute it to the final required concentrations.
Troubleshooting Guide for Enzyme Kinetic Assays
This guide addresses common issues encountered when using this compound in enzyme kinetic assays.
Q: My enzyme shows no activity or very low activity. What are the possible causes?
A: This is a common issue with several potential root causes.
-
Incorrect Assay Conditions: Ensure the assay buffer is at the optimal pH and temperature for your specific enzyme.[13] Most assays should be run at room temperature, not on ice, unless specified.[13][14]
-
Reagent Degradation: Confirm that the enzyme and this compound have been stored correctly and have not expired.[14] Prepare fresh reagent solutions and reaction mixes immediately before use.[14]
-
Missing Components: Double-check that all necessary cofactors or coupling enzymes (e.g., FAD for DAAO, HRP for colorimetric DAAO assays) have been included in the reaction mixture.[13][15]
-
Inhibitors: Your sample or buffer may contain interfering substances like EDTA, SDS, or sodium azide.[14] Review the composition of all solutions.
Q: The reaction rate does not plateau at high this compound concentrations. Why is the enzyme not reaching saturation?
A: If the reaction velocity continues to increase linearly with substrate concentration, it suggests that you have not yet reached saturating conditions.
-
Km is Higher Than Expected: The enzyme's Km for this compound may be significantly higher than the concentration range you are testing.[16] You will need to extend the range of this compound concentrations.
-
Substrate Purity: Verify the purity of your this compound. Impurities could affect the reaction.
-
Coupled Assay Limitation: If using a coupled assay, ensure the secondary enzyme is not the rate-limiting step.[17] Increase the concentration of the coupling enzyme(s) and their substrates to confirm they are in excess.[17]
Q: My results are inconsistent and have high variability between replicates. What should I check?
A: High variability often points to technical errors in assay setup.
-
Pipetting Inaccuracy: Inaccurate pipetting, especially of small volumes, is a major source of error.[14] Always use calibrated pipettes.
-
Inadequate Mixing: Ensure all components are thoroughly mixed after addition. Pipetting up and down a few times may not be sufficient for a homogenous solution.[17]
-
Inconsistent Timing: For kinetic assays, precise timing of reaction initiation and stopping is critical. Using a multi-channel pipette can help initiate reactions simultaneously.[16]
-
Evaporation: When using microplates, wells at the edge are prone to evaporation. This can concentrate reagents and alter results.[13] Consider not using the outermost wells or filling them with buffer to create a humidity barrier.
-
Improperly Thawed Reagents: Thaw all frozen components completely and mix them gently before use to ensure they are homogenous.[14]
Q: My negative control shows a high background signal. How can I fix this?
A: A high background can obscure the true signal from your enzyme.
-
Substrate Instability: The substrate may be unstable under your assay conditions, leading to non-enzymatic product formation. Run a control with the substrate in buffer without the enzyme to check for this.
-
Contamination: One of your reagents could be contaminated with the product being measured or an interfering substance.
-
Incorrect Wavelength: Ensure your plate reader is set to the correct wavelength and that you are using the appropriate type of microplate (e.g., clear for colorimetric, black for fluorescence).[14]
Experimental Protocols & Data
Protocol: Determining Km and Vmax for D-Amino Acid Oxidase (DAAO) with this compound
This protocol describes a typical continuous spectrophotometric assay for DAAO activity. The reaction measures the production of hydrogen peroxide (H₂O₂), which is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Purified D-Amino Acid Oxidase (DAAO)
-
This compound
-
Flavin adenine dinucleotide (FAD)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-aminoantipyrine (4-AAP) with phenol)
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5[15]
-
96-well clear, flat-bottom microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a 1 M stock solution of this compound in the assay buffer.
-
Prepare a working solution of DAAO in assay buffer containing 0.2 mM FAD.[18] The final enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Prepare the HRP/Chromogen Mix: In assay buffer, add HRP (e.g., 250 U/mL), phenol (200 mM), and 4-AAP.[15] The optimal concentrations may need to be determined.
-
-
Set Up the Assay Plate:
-
Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of concentrations. A common approach is to test concentrations from 0.1x Km to 10x the expected Km. If the Km is unknown, a broad range (e.g., 10 µM to 100 mM) should be used initially.
-
In each well of the 96-well plate, add:
-
50 µL of HRP/Chromogen Mix
-
50 µL of the corresponding this compound dilution
-
50 µL of Assay Buffer
-
-
Include a "no substrate" control (assay buffer instead of this compound) and a "no enzyme" control.
-
-
Initiate and Measure the Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.[15]
-
Initiate the reaction by adding 50 µL of the DAAO working solution to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 520 nm for the phenol/4-AAP product) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Data Presentation
Table 1: Typical Reagent Stock Concentrations
| Reagent | Stock Concentration | Solvent | Storage Temperature |
|---|---|---|---|
| This compound | 1 M | Assay Buffer / Water | -20°C |
| DAAO Enzyme | 1-10 mg/mL | Storage Buffer | -80°C |
| FAD | 10 mM | Water | -20°C (light sensitive) |
| HRP | 2,500 U/mL | Assay Buffer | 4°C |
Table 2: Example Kinetic Parameters for D-Amino Acid Oxidases (Note: These are literature-derived values for D-alanine, which can serve as a starting point for studies with this compound. Actual values must be determined experimentally.)
| Enzyme Source | Substrate | Apparent Km (mM) | Optimal pH | Reference |
| Human (hDAAO) | D-Alanine | ~28 (saturating) | 8.5 | [18] |
| Porcine Kidney | D-Alanine | Not specified | 8.3 | [6] |
| Bacillus sp. (D-AAT) | D-Aspartic Acid | 4.38 | 6.0 - 9.5 | [19] |
Visualizations
Caption: Michaelis-Menten plot showing reaction velocity vs. substrate concentration.
Caption: General workflow for an enzyme kinetics experiment.
References
- 1. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Transpeptidation reactions of a specific substrate catalyzed by the Streptomyces R61 DD-peptidase: the structural basis of acyl acceptor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Amino Acid Oxidase, D- | Worthington Biochemical [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. This compound | CAS:19436-52-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Ac-D-Ala-OH in Organic Synthesis
Welcome to the technical support center for N-acetyl-D-alanine (Ac-D-Ala-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and offer solutions to common issues encountered during its use in organic synthesis, particularly in peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when activating this compound for a coupling reaction?
A1: The most significant and common side reaction is racemization (or epimerization) of the D-alanine stereocenter.[1] N-acetylated amino acids, like this compound, are particularly susceptible to this side reaction. The process occurs through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (also known as an azlactone).[2][3] This intermediate can be protonated from either side, leading to a mixture of D- and L-isomers in the final product.[3]
Q2: How does the choice of coupling reagent and base influence racemization?
A2: The choice of reagents is critical. Carbodiimide reagents like DCC or DIC, when used alone, can lead to significant racemization. The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is highly recommended to suppress this by forming a more selective active ester intermediate. Uronium or phosphonium salt reagents (e.g., HBTU, HATU, PyBOP) require a tertiary amine base (e.g., DIPEA, NMM), which can also promote racemization. Stronger, sterically hindered bases are generally preferred, but even then, the risk remains.[2] Studies have shown that using a weaker base like pyridine can significantly reduce racemization compared to stronger bases like DIPEA when using uronium-based coupling reagents.[2][4]
Q3: What is N-acylurea formation and when does it occur?
A3: N-acylurea formation is another common side reaction that occurs when using carbodiimide coupling reagents (e.g., DCC, DIC, EDC). It involves the rearrangement of the highly reactive O-acylisourea intermediate to a stable, unreactive N-acylurea byproduct.[5] This side reaction consumes the activated amino acid, reduces the yield of the desired product, and can be difficult to remove during purification.[5]
Q4: How can I detect and quantify racemization in my product?
A4: Detecting the presence of the unwanted diastereomer (e.g., a peptide containing Ac-L-Ala instead of Ac-D-Ala) requires chiral analysis techniques. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to separate the final diastereomeric peptides.
-
Gas Chromatography (GC) or HPLC after Hydrolysis and Derivatization: The peptide is first hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated and quantified on standard GC or HPLC columns.[6][7]
Troubleshooting Guide
Problem 1: My final product shows two closely related spots on TLC/HPLC, and the optical rotation is incorrect.
-
Potential Cause: This is a classic sign of racemization, leading to the formation of a diastereomeric impurity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected racemization.
Problem 2: The yield of my coupling reaction is significantly lower than expected, and I have an unknown, polar byproduct.
-
Potential Cause: If you are using a carbodiimide reagent (like EDC or DIC), this could be due to the formation of an N-acylurea byproduct. This byproduct consumes your activated this compound.
-
Solutions:
-
Add HOBt or OxymaPure®: These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and often improves coupling efficiency.[5]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the O-to-N rearrangement.[5]
-
Use a Different Coupling Reagent: If N-acylurea formation is persistent, switch to a phosphonium (e.g., PyBOP) or uronium (e.g., HATU) based reagent, which do not form this type of byproduct.
-
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific substrates, reagents, and conditions used. Below are representative data to illustrate key trends.
Table 1: N-Acylurea Formation with EDC for Various N-acetylated Amino Acids
This table shows that for small, unhindered amino acids like alanine, N-acylurea formation is a minor pathway when using the carbodiimide EDC under buffered aqueous conditions.
| N-acetyl Amino Acid | N-Acylurea Formation (% of EDC consumed) |
| Ac-Ala-OH | < 1% |
| Ac-Gly-OH | < 1% |
| Ac-Phe-OH | 2 ± 1% |
| Ac-Ile-OH | 33 ± 1% |
| Ac-Leu-OH | 9 ± 1% |
| Data sourced from J. Am. Chem. Soc. 2023.[6][8] Conditions: 100 mM precursor, 30 mM EDC, in 200 mM MES buffer (pH 6.0) at 21 °C. |
Table 2: Effect of Base on Racemization of N-acetyl-L-phenylalanine
This table demonstrates the critical role of the base in controlling racemization during coupling with a uronium reagent (TBTU). While this data is for N-acetyl-L-phenylalanine, the chemical principle is directly applicable to this compound.
| Base (1 equiv.) | L-Product (%) | D-Product (Racemized) (%) |
| DIPEA | 50% | 50% |
| Pyridine | 100% | 0% |
| Data sourced from Molecules 2023.[2][3][4] Conditions: N-Ac-L-Phe activated with TBTU and the indicated base, followed by coupling with an amine. |
Key Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using DIC/HOBt
This protocol is a standard method for coupling amino acids while minimizing the risk of racemization.
-
Resin Preparation: Swell the amine-functionalized solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and finally DMF (3x).
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound/HOBt solution to the deprotected resin. Immediately add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Reaction Monitoring: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.
Protocol 2: Racemization Analysis by Hydrolysis and HPLC-MS
This protocol allows for the precise quantification of the D/L ratio of alanine in the final peptide product.
-
Peptide Hydrolysis: Place a small sample of the purified peptide (approx. 50-100 µg) in a hydrolysis tube. Add 6 M DCl (deuterium chloride) in D₂O. Seal the tube under vacuum. Heat at 110-150 °C for 18-24 hours. Note: Using deuterated acid is crucial to distinguish between racemization that occurred during synthesis versus racemization that occurs during the hydrolysis analysis itself.[6][9]
-
Derivatization with Marfey's Reagent (FDAA):
-
Dry the hydrolysate completely under vacuum.
-
Reconstitute the amino acid mixture in 25 µL of 0.5 M NaHCO₃.
-
Add 20 µL of a 1 mg/mL solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetonitrile.
-
Incubate the mixture at 60 °C for 3 hours.[7]
-
-
LC-MS Analysis:
-
Quench and dilute the reaction mixture.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the derivatized amino acids using a standard water/acetonitrile gradient containing an additive like ammonium formate.
-
Detect the diastereomeric L-Ala-FDAA and D-Ala-FDAA derivatives by mass spectrometry. The ratio of their peak areas corresponds to the L/D ratio in the peptide sample.
-
Visualized Reaction Pathway
The primary pathway for racemization of N-acetylated amino acids during carboxyl group activation proceeds through an oxazolone intermediate.
Caption: Racemization pathway of this compound via an oxazolone.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral amino acid analysis [bio-protocol.org]
- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability of Ac-D-Ala-OH in solution over time
Welcome to the Technical Support Center for Ac-D-Ala-OH (N-Acetyl-D-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be handled and stored as follows:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Keep the container tightly sealed and protected from moisture.
-
Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is described as being soluble in water or 1% acetic acid and slightly soluble in water by other sources.[2][3] For higher concentrations, DMSO can be used, with a reported solubility of up to 200 mg/mL, although ultrasonication may be required.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[1] For biological assays, dissolving in a slightly basic buffer (e.g., PBS pH 7.4) can also be effective.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can occur at two sites on the molecule:
-
Amide Bond Hydrolysis: The acetyl group can be cleaved from the D-alanine backbone, yielding D-alanine and acetic acid. This reaction is susceptible to both acid and base catalysis.
-
While less common for this small molecule, in the context of larger peptides containing N-acetylated amino acids, other degradation pathways such as oxidation or cyclization could be considered under specific conditions.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of acetylated amino acids in solution is pH-dependent. Generally, the optimal stability is observed in a slightly acidic to neutral pH range (pH 4-7).[4] In strongly acidic (pH < 3) or strongly alkaline (pH > 8) conditions, the rate of hydrolysis of the amide bond is likely to increase.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Precipitation of this compound in Solution
-
Symptom: The solution appears cloudy or contains visible particulate matter immediately after preparation or after a period of storage.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | Prepare a more dilute solution. If a higher concentration is necessary, consider using a co-solvent like DMSO (up to 10% v/v) in your aqueous buffer. Gentle warming (to 37°C) and sonication can also aid dissolution. |
| pH is Near the Isoelectric Point (pI) | Adjust the pH of the solution. For acidic molecules like this compound, increasing the pH slightly above its pKa (estimated to be around 3-4) will increase its negative charge and enhance solubility in aqueous buffers. |
| "Salting Out" Effect | If using a buffer with a high salt concentration, this can sometimes decrease the solubility of small molecules. Try reducing the salt concentration of your buffer if possible. |
| Slow Crystallization from a Supersaturated Solution | If the precipitate forms over time, the initial solution may have been supersaturated. Prepare a fresh, slightly more dilute stock solution and store it in aliquots at -20°C or -80°C. |
Issue 2: Inconsistent or Unexpected Results in HPLC Analysis
-
Symptom: Poor peak shape (e.g., broad peaks, tailing, or splitting), shifting retention times, or the appearance of unexpected peaks in the chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Peak Shape (Broadening/Tailing) | Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase. Adjust the mobile phase pH; for acidic compounds, a mobile phase pH below the pKa can sometimes improve peak shape. For persistent tailing, consider using a column with a different stationary phase or a higher purity silica. |
| Split Peaks | This often indicates a problem with the column, such as a partially blocked inlet frit or a void in the packing material. Try flushing the column or replacing it. It can also be caused by a significant mismatch between the injection solvent and the mobile phase. |
| Shifting Retention Times | Ensure consistent temperature control of the column and autosampler. Check for leaks in the HPLC system and ensure the mobile phase is properly degassed. Inconsistent mobile phase preparation can also lead to drift. |
| Unexpected Peaks | If new peaks appear over time, this may indicate degradation of your this compound sample. Use freshly prepared solutions for analysis. To confirm degradation, you can perform a forced degradation study (see Experimental Protocols) and analyze the resulting solution by LC-MS to identify the degradation products. |
Data Presentation: Stability of this compound Solutions
While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes the recommended storage conditions based on information for the solid compound and its solutions. Stability is highly dependent on the specific buffer, pH, and temperature.
| Storage Temperature | Form | Recommended Duration |
| Room Temperature | Solid | Not recommended for long-term storage |
| 4°C | Solid | Up to 2 years[1] |
| -20°C | Solid | Up to 3 years[1] |
| -20°C | Solution | Up to 1 month[1] |
| -80°C | Solution | Up to 6 months[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific buffer at a given temperature using HPLC.
1. Materials:
-
This compound
-
HPLC-grade water
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer.
-
Incubation: Aliquot the solution into several sterile vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition.
-
Sample Quenching: If necessary to stop degradation immediately, acidify the sample with a small amount of TFA or formic acid, or freeze it at -80°C until analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to elute this compound (e.g., 5-95% B over 10-15 minutes).
-
Detection: Monitor the absorbance at a low wavelength, typically 210-220 nm, due to the absorbance of the amide bond.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is used to understand the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
1. Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature or slightly elevated temperature for a specified period. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified period.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a dry heat oven at a high temperature (e.g., 105°C) for a specified period.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as described in Protocol 1) or by LC-MS to separate and identify the degradation products. Compare the chromatograms of the stressed samples to that of an unstressed control.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Logic diagram for troubleshooting common HPLC issues with this compound.
References
Technical Support Center: Purification of Ac-D-Ala-OH Synthesized Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing N-acetyl-D-alanine (Ac-D-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing this compound?
A1: The primary challenges include:
-
Solubility Issues: The N-terminal acetylation can alter the overall polarity of the peptide, potentially leading to aggregation or poor solubility in standard purification buffers.[1]
-
Resolution from Similar Impurities: Closely related impurities, such as deletion sequences (missing an amino acid), truncated sequences, or peptides with incomplete deprotection of side chains, can be difficult to separate from the target peptide.[2]
-
Diastereomer Separation: If the D-alanine source contains L-alanine impurities, diastereomers (Ac-L-Ala-OH containing peptides) may be present and require specific chromatographic conditions for separation.
Q2: Which purification technique is most suitable for this compound peptides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those with N-terminal acetylation and D-amino acids.[2][3] It separates peptides based on their hydrophobicity. For complex purifications, a multi-step approach combining RP-HPLC with ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be highly effective.[4][5]
Q3: How does the this compound modification affect the peptide's behavior on RP-HPLC?
A3: The N-terminal acetyl group increases the hydrophobicity of the peptide, which generally leads to a longer retention time on a reversed-phase column compared to its non-acetylated counterpart. The presence of a D-amino acid can sometimes lead to earlier elution compared to the all-L-diastereomer due to conformational changes affecting the interaction with the stationary phase.
Q4: What are common impurities encountered during the synthesis of this compound peptides?
A4: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[2]
-
Acetylated deletion sequences: Shorter peptides that have been N-terminally acetylated.
-
Oxidized or deamidated peptides: Modifications that can occur during synthesis or workup.
-
Reagents and scavengers: Residual chemicals from the synthesis and cleavage steps.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor solubility of the crude peptide | The peptide sequence is highly hydrophobic, or the N-terminal acetylation contributes to aggregation. | - Dissolve the peptide in a small amount of organic solvent like acetonitrile, DMSO, or isopropanol before diluting with the aqueous mobile phase.[1] - Use a stronger organic solvent in the initial mobile phase. - Add chaotropic agents like guanidinium chloride to the sample solvent to disrupt aggregation. |
| Broad or tailing peaks in RP-HPLC | - Secondary interactions between the peptide and the silica matrix of the column. - Column overload. - Inappropriate mobile phase pH. | - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[1] - Reduce the amount of peptide loaded onto the column. - Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated. |
| Co-elution of the target peptide with an impurity | The impurity has a very similar hydrophobicity to the target peptide. | - Optimize the gradient steepness; a shallower gradient can improve resolution. - Try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size. - Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol). - Employ an orthogonal purification method like ion-exchange chromatography.[6] |
| Low recovery of the purified peptide | - Irreversible adsorption of the peptide to the column. - Precipitation of the peptide on the column. - The peptide is eluting in the column wash. | - Ensure the mobile phase pH is appropriate for the peptide's isoelectric point (pI). - Increase the organic solvent concentration in the elution step. - Analyze the wash fractions to check for the presence of the target peptide. |
| Presence of unexpected peaks in the chromatogram | - Contamination from solvents, reagents, or the HPLC system. - Degradation of the peptide during purification or storage. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Run a blank gradient to identify system peaks. - Store the crude and purified peptide at -20°C or lower to prevent degradation. |
Quantitative Data Summary
The following table provides a general comparison of the key performance metrics for different HPLC methods used in peptide purification. Actual yields and purities will vary depending on the specific peptide sequence and the complexity of the crude mixture.
| Performance Metric | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX-HPLC) | Size-Exclusion (SEC-HPLC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) |
| Resolution | Very High | High, orthogonal to RP-HPLC | Low |
| Typical Loading Capacity | 1-2 mg/mL of column volume (preparative)[3] | High, can be used for initial capture | Low to moderate |
| Typical Peptide Recovery | Good to Excellent (often >90%)[3] | Good | Excellent |
| Primary Application | High-resolution analysis and purification of most peptides.[3] | Peptides with significant charge differences, phosphopeptides.[3] | Separation of aggregates, size variants, and desalting.[3] |
Table 1: Comparison of Key Performance Metrics for Peptide Purification Methods.[3]
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol provides a general guideline for the purification of this compound peptides. Optimization may be required for specific peptides.
Materials:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, use a small amount of Mobile Phase B or another suitable organic solvent to dissolve the peptide first, then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity of the target peptide in the desired fractions by mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Ion-Exchange Chromatography (IEX) Protocol
IEX can be used as an orthogonal purification step to RP-HPLC, separating peptides based on their net charge.
Materials:
-
Partially purified this compound peptide from RP-HPLC or crude peptide
-
Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) column
-
Equilibration buffer (e.g., 20 mM phosphate buffer, pH 3.0 for SCX)
-
Elution buffer (e.g., 20 mM phosphate buffer with 1 M NaCl, pH 3.0 for SCX)
-
HPLC or FPLC system
Procedure:
-
Buffer Preparation: Prepare equilibration and elution buffers and degas them.
-
Sample Preparation: Dissolve the peptide in the equilibration buffer.
-
Chromatography:
-
Equilibrate the IEX column with the equilibration buffer.
-
Load the sample onto the column.
-
Wash the column with several column volumes of equilibration buffer to remove unbound impurities.
-
Elute the bound peptides using a linear salt gradient (e.g., 0-100% elution buffer over 30-60 minutes).
-
-
Fraction Collection and Analysis: Collect fractions and analyze their purity and identity as described for RP-HPLC.
-
Desalting: The collected fractions will contain high salt concentrations and will likely require desalting using RP-HPLC or a desalting column before lyophilization.
Size-Exclusion Chromatography (SEC) Protocol
SEC is primarily used to separate peptide aggregates from the monomeric form or for buffer exchange.
Materials:
-
Purified or partially purified this compound peptide
-
SEC column with an appropriate molecular weight range
-
Mobile phase (e.g., phosphate-buffered saline, PBS, or a volatile buffer like ammonium acetate)
-
HPLC or FPLC system
Procedure:
-
Mobile Phase Preparation: Prepare and degas the mobile phase.
-
Sample Preparation: Dissolve the peptide in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the different sized species and analyze as needed.
Visualizations
References
addressing incomplete coupling of Ac-D-Ala-OH in peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of N-acetyl-D-alanine (Ac-D-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging and incomplete?
A1: The coupling of this compound can be difficult due to a combination of factors. The N-terminal acetyl group adds steric bulk, which can hinder the approach of the activated carboxyl group to the free amine on the resin-bound peptide.[1][2] Additionally, like other small, hydrophobic residues, it can contribute to peptide chain aggregation on the solid support, further impeding reaction kinetics.[3]
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for detecting free primary amines on the resin is the qualitative ninhydrin (Kaiser) test.[4][5] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted amino groups and thus an incomplete coupling reaction. For secondary amines or as a confirmatory test, the chloranil test can be utilized.[5]
Q3: What are the immediate consequences of an incomplete this compound coupling reaction?
A3: Incomplete coupling leads to the formation of deletion sequences, where the final peptide is missing the Ac-D-Ala residue. This results in a heterogeneous crude product that can be difficult to purify, ultimately lowering the overall yield and purity of the target peptide.
Q4: Can peptide aggregation affect the coupling of this compound?
A4: Yes, peptide aggregation is a major cause of incomplete coupling.[6] As the peptide chain elongates, it can fold into secondary structures that physically block reactive sites, preventing the incoming activated this compound from reaching the N-terminal amine. This is particularly prevalent in hydrophobic sequences.[3]
Q5: What is "capping" and should I do it if my this compound coupling is incomplete?
A5: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step to prevent them from reacting in subsequent cycles.[5] This is typically done using acetic anhydride. If you detect incomplete coupling after a second attempt, it is highly recommended to cap the remaining free amines to avoid the formation of deletion peptides, which can simplify the purification of the final product.[5]
Troubleshooting Guide: Incomplete Coupling of this compound
If you have identified an incomplete coupling of this compound through a positive Kaiser test or other analytical methods, follow this troubleshooting workflow.
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. While specific data for this compound is limited, the following table provides a comparison of common coupling reagents for challenging couplings, which can guide reagent selection.
| Coupling Reagent Combination | Relative Efficiency for Hindered Couplings | Propensity for Racemization | Notes |
| DIC / HOBt | Moderate | Low | A standard, cost-effective choice, but may be insufficient for highly hindered couplings.[4] |
| HBTU / DIPEA | High | Low to Moderate | Generally provides good results, but the presence of a base can increase the risk of racemization.[7] |
| HATU / DIPEA | Very High | Low | Highly efficient for sterically hindered residues; often a preferred choice for difficult couplings.[8] |
| HCTU / DIPEA | Very High | Low | Similar in efficiency to HATU and a common alternative. |
| COMU / DIPEA | Very High | Very Low | Considered one of the most efficient reagents with excellent suppression of racemization. |
| PyBOP / DIPEA | High | Low | A good alternative to carbodiimide-based methods. |
Efficiency and racemization are general trends and can be sequence and condition-dependent.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling
Objective: To qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Washing solvents: Dimethylformamide (DMF), Ethanol.
-
Small glass test tubes.
-
Heating block or water bath at 100-120°C.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel into a clean test tube.
-
Wash the resin beads thoroughly with DMF (3x) and then ethanol (3x) to remove any residual reagents.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the resin beads.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple Beads and Solution: Positive result. Indicates a significant amount of free primary amines (incomplete coupling).
-
Colorless/Yellow Beads and Solution: Negative result. Indicates the absence or a negligible amount of free primary amines (coupling is complete or near-complete).
Protocol 2: Double Coupling Procedure
Objective: To drive a difficult coupling reaction to completion by repeating the coupling step.
Procedure:
-
Following the initial coupling of this compound, perform a Kaiser test as described in Protocol 1.
-
If the Kaiser test is positive, wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first coupling.
-
Prepare a fresh solution of this compound and the chosen coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF, using the same equivalents as the initial coupling.
-
Add the fresh coupling mixture to the washed resin.
-
Allow the reaction to proceed for the same duration as the initial coupling (e.g., 2 hours) or longer.
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform another Kaiser test to assess the completeness of the reaction. If still positive, consider capping (Protocol 3).
Protocol 3: Capping with Acetic Anhydride
Objective: To terminate peptide chain growth on unreacted sites by acetylating free amines.
Materials:
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio by volume).
-
Washing solvent: DMF.
Procedure:
-
After confirming incomplete coupling (and typically after a failed double coupling attempt), wash the resin with DMF (3x).
-
Add the capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a final Kaiser test. The result should be negative, confirming that all free amines have been acetylated.
Signaling Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ac-D-Ala-OH Assays and TFA Contamination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of trifluoroacetic acid (TFA) contamination on assays involving N-Acetyl-D-alanine (Ac-D-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my this compound sample?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of peptides and small molecules like this compound.[1][2] It is also used during the cleavage step in solid-phase peptide synthesis.[1] After purification and lyophilization, residual TFA can remain bound to your sample as a counter-ion, forming a TFA salt.[1][2] The amount of residual TFA can range from 10% to 40% of the total sample weight.[2]
Q2: How can residual TFA affect my experiments with this compound?
A: Residual TFA can significantly impact experimental results in several ways:
-
Biological Activity: TFA can be cytotoxic, even at nanomolar concentrations, potentially inhibiting or stimulating cell proliferation and leading to misleading results in cell-based assays.[1][3][4]
-
Physicochemical Properties: TFA can alter the secondary structure, solubility, and aggregation of peptides and similar molecules.[3][5]
-
Assay Interference: It can lower the pH of your experimental buffer and interfere with analytical techniques. For instance, TFA has a strong absorbance band in infrared (IR) spectroscopy that can obscure the amide I band of peptides.[1] In mass spectrometry, it is a known cause of ion suppression, reducing signal intensity.[6][7]
-
Inaccurate Quantification: The presence of TFA adds to the total weight of the lyophilized powder, leading to an overestimation of the actual this compound concentration if quantification is based on weight.[8]
Q3: My molecule is this compound, not a long peptide. Does TFA contamination still matter?
A: Yes. While this compound is a small, modified amino acid, the principles of TFA contamination still apply.[9][10] If purified using RP-HPLC with TFA in the mobile phase, it will be present as a TFA salt. This residual TFA can alter the pH of your assay solution and interact with other components, potentially affecting enzyme kinetics, cell viability, or binding interactions you may be studying.[1][9]
Q4: When is it critical to remove TFA?
A: TFA removal is crucial for sensitive applications. For critical applications such as cell-based assays, in vivo studies, or when developing an active pharmaceutical ingredient (API), TFA levels should be less than 1%.[3] If you observe unexpected results like poor cell viability, lack of biological activity, or assay variability, you should consider TFA contamination as a potential cause.[1][11]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered in assays with this compound that may be linked to TFA contamination.
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Symptom | Potential Cause (TFA-Related) | Recommended Action |
| Unexpected cell death or inhibition of cell growth. | TFA is cytotoxic. Concentrations as low as 10 nM can inhibit osteoblast growth.[4] | 1. Quantify the residual TFA in your sample. 2. Perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride (HCl).[12][13] |
| Unexplained stimulation of cell proliferation. | At certain concentrations (0.5–7.0 mM), TFA has been observed to promote cell growth, which can generate false positive signals.[4] | 1. Perform a salt exchange (TFA to acetate or HCl). 2. Re-run the assay with the TFA-free sample. |
| High variability between experimental replicates. | Inconsistent amounts of TFA in different sample aliquots or pH fluctuations in the assay medium.[1] | 1. Ensure homogenous dissolution of your sample. 2. Remove TFA to eliminate it as a variable. |
Issue 2: Poor Signal or No Signal in Mass Spectrometry (LC-MS)
| Symptom | Potential Cause (TFA-Related) | Recommended Action |
| Low signal intensity for this compound. | TFA is a strong ion-pairing agent that suppresses ionization in electrospray ionization (ESI-MS), reducing sensitivity.[7][14] | 1. If possible, switch to a more MS-friendly mobile phase additive like formic acid for your LC-MS analysis.[14] 2. If the sample itself is the source, perform a salt exchange to remove TFA prior to analysis. |
| Presence of unexpected adducts or contaminant peaks. | TFA can form clusters and complexes with metals (like iron from stainless steel components) in the LC-MS system, creating interfering ions.[15] | 1. Clean the MS source. 2. Consider using TFA-free mobile phases for analysis. |
Issue 3: Artifacts in Spectroscopic Analysis (NMR, IR)
| Symptom | Potential Cause (TFA-Related) | Recommended Action |
| In ¹H NMR, labile proton signals (-OH, -NH) are broadened or shifted. | TFA is a chemical exchange agent that can cause labile protons to exchange rapidly, resulting in a single, broad, averaged signal.[16][17] | This can be an intentional technique to simplify spectra. If unintentional and problematic, TFA must be removed from the sample via salt exchange before analysis. |
| In ¹⁹F NMR, a strong signal is observed around -76 ppm. | This signal corresponds to the -CF₃ group of trifluoroacetate, confirming its presence.[18][19] | Use ¹⁹F NMR to quantify the molar ratio of TFA to your compound of interest. |
| In IR spectroscopy, the amide I band is obscured. | TFA has a strong absorbance band around 1673 cm⁻¹, which can overlap with the amide I band of peptides and similar molecules.[1] | Remove TFA from the sample before acquiring IR spectra for secondary structure analysis. |
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for troubleshooting unexpected assay results that may be caused by TFA contamination.
Caption: A decision tree for troubleshooting TFA-related assay issues.
Experimental Protocols
Here are detailed protocols for the removal and quantification of residual TFA from your this compound sample.
Protocol 1: TFA Removal by Lyophilization with HCl (TFA/HCl Exchange)
This is the most common method for removing TFA. It replaces the trifluoroacetate counter-ion with a chloride ion by using a stronger acid (HCl), which is then removed along with the displaced TFA during lyophilization.[5][20]
Materials:
-
Lyophilized this compound sample
-
High-purity water
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve the this compound sample in high-purity water to a concentration of approximately 1 mg/mL.[5]
-
Acidification: Add the 100 mM HCl solution to the sample to achieve a final HCl concentration between 2 mM and 10 mM.[5][21] Using an HCl concentration in this range is critical; lower concentrations may lead to incomplete exchange, while higher concentrations could potentially modify the sample.[5]
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.[5]
-
Freezing: Flash-freeze the solution, preferably using liquid nitrogen, or in a -80°C freezer.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder remains.[5]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times (for a total of three cycles).[5][20] Studies have shown that three cycles with 10 mM HCl are highly effective at reducing TFA content to below 1%.[20]
-
Final Reconstitution: After the final lyophilization, the sample is the HCl salt of this compound and can be reconstituted in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)
This method uses an anion exchange resin to replace TFA with acetate, a more biologically compatible counter-ion.[12][22]
Materials:
-
Strong anion exchange resin (e.g., AG1-X8)
-
Chromatography column
-
1 M Sodium Acetate (NaOAc) solution
-
High-purity water
-
Lyophilizer
Procedure:
-
Resin Preparation: Pack a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your sample.[12]
-
Column Activation: Elute the column with several column volumes of 1 M sodium acetate to charge the resin with acetate ions.[12]
-
Washing: Wash the column thoroughly with high-purity water to remove excess sodium acetate.[12]
-
Sample Loading: Dissolve the this compound sample in high-purity water and apply it slowly to the top of the resin bed.
-
Elution: Elute the column with high-purity water. The this compound, now associated with the acetate counter-ion, will pass through the column while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing your sample.
-
Lyophilization: Combine the fractions containing this compound and lyophilize to obtain the final product as an acetate salt.[12]
TFA Removal Workflow
Caption: Workflow for TFA removal via HCl or Ion-Exchange methods.
Protocol 3: Quantification of Residual TFA using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a direct and accurate method for quantifying TFA, as the fluorine atoms in TFA produce a distinct signal and there are few other sources of fluorine interference.[19][23]
Materials:
-
This compound sample (TFA salt)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity TFA as an internal standard (if absolute quantification is needed)
-
NMR spectrometer with fluorine detection capabilities
Procedure:
-
Sample Preparation: Accurately weigh a known amount of your this compound sample and dissolve it in a precise volume of the deuterated solvent. For quantitative NMR (qNMR), also add a known amount of a fluorine-containing internal standard.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum. The signal for the CF₃ group of TFA will typically appear as a sharp singlet around -75 to -76 ppm.[23]
-
Data Analysis: Integrate the area of the TFA signal.
-
Calculation: If an internal standard is used, the absolute amount of TFA can be calculated. Without an internal standard, you can determine the molar ratio of TFA to your compound if your compound also contains a fluorine atom with a distinct signal. If your compound lacks fluorine, this method primarily serves to confirm the presence of TFA.
Quantitative Data Summary
Table 1: Impact of TFA on Biological Assays
| Assay Type | Organism/Cell Type | TFA Concentration | Observed Effect | Reference |
| Cell Proliferation | Fetal Rat Osteoblasts | 10 nM | Inhibition of cell growth | [4] |
| Cell Proliferation | Fetal Rat Osteoblasts | 100 nM | ~10% inhibition of cell growth | [4] |
| Cell Proliferation | Human Esophageal Cancer Cells | 0.5 - 7.0 mM | Stimulation of cell growth | [4] |
| Receptor Activity | Glycine Receptor (GlyR) | Not specified | Allosteric modulator, increasing receptor activity | [1] |
Table 2: Efficiency of TFA Removal via HCl Exchange
Data adapted from a study on the systematic removal of TFA from synthetic peptides.[20] The method involved three successive lyophilization cycles with varying HCl concentrations.
| HCl Concentration | TFA Content after 1 Cycle (% w/w) | TFA Content after 2 Cycles (% w/w) | TFA Content after 3 Cycles (% w/w) |
| 2 mM | > 1% | > 1% | < 1% |
| 5 mM | > 1% | < 1% | < 1% |
| 10 mM | < 1% | < 1% | < 1% |
| 100 mM | < 1% | < 1% | < 1% |
Note: < 1% indicates content was below the limit of quantification (LoQ) of the analytical methods used.[20] This demonstrates that 10 mM HCl is highly effective, reducing TFA to minimal levels after just one cycle.[20]
References
- 1. genscript.com [genscript.com]
- 2. omizzur.com [omizzur.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. proprep.com [proprep.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. This compound | 19436-52-3 [chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 15. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 17. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
- 18. dovepress.com [dovepress.com]
- 19. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifetein.com [lifetein.com]
- 22. peptide.com [peptide.com]
- 23. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vancomycin Binding Affinity: Ac-D-Ala-OH vs. D-Ala-D-Ala
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the comparative binding affinity of vancomycin to N-acetyl-D-alanyl-D-alanine (Ac-D-Ala-D-Ala) and D-alanyl-D-alanine (D-Ala-D-Ala), supported by experimental data and methodologies.
Vancomycin, a glycopeptide antibiotic of critical importance, exerts its therapeutic effect by targeting the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall biosynthesis.[1] Understanding the precise nature of this molecular interaction is fundamental for the rational design of novel antibiotics to combat rising antibiotic resistance. In vitro binding studies predominantly utilize N-acetylated dipeptides, such as N-acetyl-D-alanyl-D-alanine (Ac-D-Ala-D-Ala), as mimics of the natural ligand. This guide provides a comparative overview of the binding affinity of vancomycin to both the acetylated and non-acetylated forms of the D-Ala-D-Ala dipeptide, presenting quantitative data from various studies and detailing the experimental protocols used for their determination.
Quantitative Comparison of Binding Affinity
The binding affinity is typically expressed by the dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity.
| Ligand | Vancomycin Binding Affinity (Kd) | Experimental Method | Reference |
| N-acetyl-D-Ala-D-Ala | ~ 1 µM | Not Specified | [1] |
| Trivalent D-Ala-D-Ala derivative | ~ 4 x 10-17 M | Not Specified | [2] |
Note: The data presented is compiled from different sources and experimental conditions may vary.
The extremely high affinity observed for the trivalent D-Ala-D-Ala derivative highlights the avidity effect, where multivalent interactions significantly enhance the overall binding strength.[2] While a direct Kd value for the monovalent, non-acetylated D-Ala-D-Ala is not explicitly stated in the reviewed literature, the consistent use of Ac-D-Ala-D-Ala as the standard model ligand suggests its binding characteristics are considered representative of the interaction in the biological context.
The N-acetyl group in Ac-D-Ala-D-Ala removes the positive charge of the N-terminal amine and introduces a hydrogen bond acceptor, which may influence the electrostatic and hydrogen-bonding interactions within the vancomycin binding pocket.
Molecular Basis of Interaction
Vancomycin's binding to the D-Ala-D-Ala terminus is a classic example of molecular recognition, primarily driven by the formation of five crucial hydrogen bonds.[1][3] The carboxylate group of the terminal D-alanine residue fits into a binding pocket on the vancomycin molecule, where it is stabilized by this hydrogen bond network.
The emergence of vancomycin resistance is often linked to the substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac). This seemingly minor change, the replacement of an amide bond with an ester bond, results in the loss of one of the five hydrogen bonds and introduces electrostatic repulsion, leading to a dramatic ~1000-fold reduction in binding affinity.[1][4]
Experimental Protocols
The determination of binding affinities for vancomycin and its ligands is predominantly carried out using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Detailed Methodology:
-
Sample Preparation: Solutions of vancomycin and the ligand (this compound or D-Ala-D-Ala) are prepared in the same, extensively degassed buffer to minimize heats of dilution. The concentrations are precisely determined.
-
Instrumentation Setup: The ligand solution is placed in the sample cell of the calorimeter, and the vancomycin solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the vancomycin solution are made into the sample cell containing the ligand solution, while the temperature is maintained at a constant.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of vancomycin to the ligand. The resulting isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the dissociation constant (Kd) can be calculated.
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) workflow.
Detailed Methodology:
-
Ligand Immobilization: A peptide containing the D-Ala-D-Ala terminus is covalently attached to the surface of a sensor chip.
-
Analyte Injection: Solutions of vancomycin at various concentrations are flowed over the sensor chip surface.
-
Data Acquisition: The binding of vancomycin to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.
-
Data Analysis: The sensorgram data is analyzed to determine the association and dissociation rate constants. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Logical Relationship of Vancomycin Binding
The interaction between vancomycin and its target ligands is a highly specific process governed by a combination of hydrogen bonding and shape complementarity. The N-acetyl group in the model ligand Ac-D-Ala-D-Ala plays a role in mimicking the natural substrate.
Caption: Vancomycin binding interactions.
References
Ac-D-Ala-OH vs. Ac-L-Ala-OH: A Comparative Guide for Enzyme Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-acetyl-D-alanine (Ac-D-Ala-OH) and N-acetyl-L-alanine (Ac-L-Ala-OH) as enzyme substrates. Understanding the stereospecific interactions of these molecules with various enzymes is critical for research in microbiology, drug development, and biotechnology. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Executive Summary
The stereochemistry of alanine derivatives dictates their biological roles and interactions with enzymes. Ac-L-Ala-OH is primarily a substrate for Aminoacylase I , an enzyme involved in the metabolism of N-acetylated L-amino acids. In contrast, this compound is a substrate for D-aminoacylase and can also act as a potential inhibitor of key enzymes in bacterial peptidoglycan synthesis , such as D-Ala-D-Ala ligase and MurF ligase . While D-amino acid oxidase and L-amino acid oxidase can act on the corresponding non-acetylated D- and L-alanine, their activity on the N-acetylated forms is less characterized. Direct comparative kinetic data for this compound and Ac-L-Ala-OH with their respective enzymes is sparse in the literature, highlighting a need for further experimental investigation.
Data Presentation: Comparative Enzyme Kinetics
Table 1: Hydrolysis of N-acetylated D-amino acids by D-aminoacylases
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Alcaligenes denitrificans DA181 | N-acetyl-D-methionine | 0.48 | 1040 | 2167 | [2] |
| Mutant D-aminoacylase (F191W) | N-acetyl-D-alanine | - | - | 1.5-fold enhancement vs. wild-type | [1] |
Table 2: Hydrolysis of N-acetylated L-amino acids by Aminoacylase I
| Enzyme Source | Substrate | Km (mM) | Reference |
| Porcine Kidney | N-acetyl-L-methionine | 5 ± 1 | [3] |
| Porcine Kidney | N-acetyl-D,L-methionine | 10 ± 2 | [3] |
Table 3: Activity of Amino Acid Oxidases on Alanine Isomers
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| D-Amino Acid Oxidase (Rhodotorula gracilis) | D-alanine | 1.3 | - | - | [4] |
| L-Amino Acid Oxidase (Pseudoalteromonas luteoviolacea) | L-alanine | 48 | 14 | 0.30 | [5] |
Table 4: Potential Inhibition of Peptidoglycan Synthesis Enzymes by D-alanine Analogs
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| D-Ala-D-Ala ligase B (E. coli) | Fragment Hit | 20.7 ± 4.5 | - | [6] |
| D-Ala-D-Ala ligase | D-cycloserine | - | Competitive | [7] |
Signaling and Metabolic Pathways
This compound in Bacterial Peptidoglycan Biosynthesis
This compound, as an analog of D-alanine, has the potential to interfere with bacterial cell wall synthesis. The peptidoglycan biosynthesis pathway is a critical target for many antibiotics. This compound may act as a competitive inhibitor of D-Ala-D-Ala ligase (Ddl) or MurF ligase.[7][8][9]
Caption: Potential inhibition of peptidoglycan biosynthesis by this compound.
Ac-L-Ala-OH in N-terminal Protein Acetylation and Metabolism
Ac-L-Ala-OH is a product of protein degradation where the N-terminal amino acid is acetylated. It can be hydrolyzed by Aminoacylase I to yield L-alanine and acetate, which can then enter central metabolic pathways.[10][11][12]
Caption: Metabolic fate of Ac-L-Ala-OH via N-terminal protein acetylation pathway.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for D-aminoacylase Activity with this compound
This protocol describes a method to measure the enzymatic activity of D-aminoacylase using this compound as the substrate. The reaction progress is monitored by quantifying the formation of D-alanine.[13][14]
Materials:
-
Purified D-aminoacylase
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
D-Amino Acid Oxidase (DAAO)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., o-phenylenediamine, OPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the reaction buffer and varying concentrations of this compound.
-
Enzyme Addition: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Initiate the reaction by adding a known amount of D-aminoacylase.
-
Time-course Measurement: At specific time intervals, withdraw aliquots and stop the reaction by adding the quenching solution.
-
D-alanine Detection (Coupled Assay):
-
To the quenched reaction, add a detection reagent containing DAAO, HRP, and OPD in a suitable buffer.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) protected from light.
-
Stop the colorimetric reaction with a strong acid (e.g., 2 M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 492 nm for OPD).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of D-alanine.
-
Determine the concentration of D-alanine produced in the enzymatic reaction from the standard curve.
-
Calculate the initial reaction velocity (v₀) and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Colorimetric Assay for Aminoacylase I Activity with Ac-L-Ala-OH
This protocol is adapted from methods for measuring aminoacylase I activity and can be used to determine the kinetic parameters for Ac-L-Ala-OH.[3][15]
Materials:
-
Purified Aminoacylase I (e.g., from porcine kidney)
-
Ac-L-Ala-OH
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
o-phthalaldehyde (OPA) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and a range of Ac-L-Ala-OH concentrations.
-
Enzyme Addition: Equilibrate the mixture to the desired temperature (e.g., 37°C) and initiate the reaction by adding a known concentration of Aminoacylase I.
-
Reaction Termination: After a fixed incubation time, stop the reaction by adding the quenching solution.
-
L-alanine Quantification:
-
Take an aliquot of the reaction mixture and add the OPA reagent.
-
Incubate for a short period at room temperature to allow for derivatization.
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., excitation at 340 nm and emission at 455 nm for fluorescence).
-
-
Data Analysis:
-
Create a standard curve with known concentrations of L-alanine.
-
Quantify the amount of L-alanine produced in the enzymatic reaction.
-
Calculate the initial reaction rates and determine Km and Vmax using non-linear regression analysis.
-
Experimental Workflow for Kinetic Analysis
The following diagram outlines a general workflow for the kinetic analysis of an enzyme with either this compound or Ac-L-Ala-OH as a substrate.
Caption: General experimental workflow for determining enzyme kinetic parameters.
Conclusion
The stereoisomers this compound and Ac-L-Ala-OH exhibit distinct interactions with enzymes, reflecting their different metabolic fates and biological activities. While Ac-L-Ala-OH is a substrate for catabolic enzymes like Aminoacylase I, this compound is a substrate for D-aminoacylase and holds potential as an inhibitor of bacterial cell wall synthesis. The lack of direct comparative kinetic data for these specific substrates underscores the need for further research to fully elucidate their enzymatic profiles. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations, which will be invaluable for advancing our understanding of stereospecific enzyme-substrate interactions and for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. A spectrophotometric rate assay of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoacylase - Wikipedia [en.wikipedia.org]
- 11. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 12. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Ac-D-Ala-OH: A Specific Substrate for Amidohydrolase Validation and Characterization
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate characterization of enzyme activity. N-Acetyl-D-alanine (Ac-D-Ala-OH) has emerged as a valuable tool for the specific validation of D-aminoacylases, a subclass of amidohydrolases. This guide provides a comprehensive comparison of this compound with other substrates, supported by experimental data, to facilitate informed decisions in research and development.
This compound is utilized for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s). Its D-configuration makes it a specific substrate for D-aminoacylases, enzymes that catalyze the hydrolysis of N-acyl-D-amino acids. This specificity is crucial for distinguishing D-aminoacylase activity from that of L-aminoacylases, which act on the corresponding L-enantiomers.
Comparative Performance of this compound
The utility of this compound as a specific substrate is best demonstrated through comparative kinetic analysis. Data from studies on D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 (AxD-NAase) and its mutant (F191W) highlight the enzyme's preference for different N-acetyl-D-amino acids. The F191W mutant, for instance, shows enhanced catalytic efficiency for N-acetyl-D-alanine.[1]
Quantitative Data Summary
The following tables summarize the kinetic parameters of wild-type AxD-NAase and its F191W mutant with various N-acetyl-D-amino acid substrates. This data allows for a direct comparison of this compound's performance.
Table 1: Kinetic Parameters of Wild-Type AxD-NAase [1]
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| N-Acetyl-D-alanine | 11.0 | 50.6 | 4.6 |
| N-Acetyl-D-methionine | 1.3 | 118.2 | 90.9 |
| N-Acetyl-D-leucine | 1.0 | 83.3 | 83.3 |
| N-Acetyl-D-phenylalanine | 0.9 | 42.6 | 47.3 |
| N-Acetyl-D-tryptophan | 1.8 | 3.6 | 2.0 |
Table 2: Kinetic Parameters of F191W Mutant AxD-NAase [1]
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| N-Acetyl-D-alanine | 12.1 | 82.6 | 6.8 |
| N-Acetyl-D-methionine | 1.1 | 100.0 | 90.9 |
| N-Acetyl-D-leucine | 1.0 | 76.9 | 76.9 |
| N-Acetyl-D-phenylalanine | 1.0 | 50.0 | 50.0 |
| N-Acetyl-D-tryptophan | 0.4 | 12.5 | 31.3 |
Experimental Protocols
Accurate determination of amidohydrolase activity requires robust experimental protocols. Below are detailed methodologies for spectrophotometric and HPLC-based assays, which can be adapted for use with this compound and other N-acetylated amino acid substrates.
Spectrophotometric Assay for D-Aminoacylase Activity
This method is based on the coupled enzymatic reaction where the D-amino acid produced by D-aminoacylase is subsequently oxidized by a D-amino acid oxidase, leading to the production of hydrogen peroxide. The hydrogen peroxide is then used by peroxidase to oxidize a chromogenic substrate, and the change in absorbance is measured.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
This compound or other N-acetyl-D-amino acid substrate
-
D-aminoacylase
-
D-amino acid oxidase
-
Horseradish peroxidase
-
Chromogenic substrate (e.g., o-dianisidine)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the N-acetyl-D-amino acid substrate, D-amino acid oxidase, horseradish peroxidase, and the chromogenic substrate.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the D-aminoacylase.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
HPLC-Based Assay for Amidohydrolase Activity
This method allows for the direct quantification of the product (D-alanine) and the remaining substrate (this compound).
Materials:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound or other N-acetyl-D-amino acid substrate
-
Amidohydrolase
-
Stopping reagent (e.g., trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a reaction mixture containing the buffer and the N-acetyl-D-amino acid substrate.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Start the reaction by adding the amidohydrolase.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a stopping reagent.
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and product.
-
Calculate the amount of product formed over time to determine the reaction rate.
Visualizing Experimental and Logical Relationships
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Alternative Probes for Studying Vancomycin-Resistant Enterococci
Vancomycin-resistant enterococci (VRE) present a significant challenge in healthcare settings, necessitating advanced research tools for their detection, characterization, and the development of new therapeutic strategies. This guide provides a comparative overview of alternative probes for studying VRE, detailing their mechanisms, performance, and the experimental protocols required for their use.
Section 1: Molecular Probes for Genetic Detection
Molecular probes target the genetic determinants of vancomycin resistance, primarily the vanA and vanB gene clusters. These methods are highly specific and sensitive, offering rapid identification of VRE.
Quantitative PCR (qPCR) Probes
Hydrolysis probes (e.g., TaqMan) are commonly used in qPCR assays to detect and quantify vanA and vanB genes. These probes provide high sensitivity and specificity, making them a gold standard for molecular detection.[1]
Performance Data:
| Method | Target | Sensitivity | Specificity | Limit of Detection (LOD) | Time to Result | Reference |
| Quadruple Real-Time PCR | vanA, vanB, vanM | 100% | 100% | 100 CFU/mL | < 2 hours | [1][2] |
| Multiplex qPCR | mecA, vanA, vanB | 97.4% (mecA) | 96.2% (mecA) | Not Stated | ~1.5 hours | [3][4] |
Experimental Protocol: qPCR for vanA and vanB Detection
-
DNA Extraction: Isolate total genomic DNA from bacterial cultures or clinical samples using a commercial extraction kit.
-
Reaction Setup: Prepare a reaction mixture containing DNA polymerase, dNTPs, forward and reverse primers for vanA and vanB, and corresponding fluorescently labeled hydrolysis probes.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following typical conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 55-60°C for 30-60 seconds (acquire fluorescence data).[3]
-
-
-
Data Analysis: Determine the cycle threshold (Ct) value. A Ct value below a defined cutoff indicates the presence of the target gene.
Workflow Diagram:
Isothermal Amplification Probes (LAMP & RPA)
Loop-mediated isothermal amplification (LAMP) and Recombinase Polymerase Amplification (RPA) are alternatives to PCR that amplify DNA at a constant temperature.[5][6] These methods are rapid, highly sensitive, and can be paired with simple visual detection methods like lateral flow strips, making them suitable for point-of-care applications.[6][7]
Performance Data:
| Method | Target | Sensitivity | Specificity | Limit of Detection (LOD) | Time to Result | Reference |
| RPA-LF | E. faecium, vanA, vanB | 100% | 100% | ~10x better than PCR | ~25 minutes | [6] |
| LAMP | vanA | More sensitive than PCR | High | 80 pg DNA | ~40 minutes | [5][8] |
Experimental Protocol: RPA with Lateral Flow (RPA-LF) Detection
-
Sample Preparation: Briefly lyse bacterial cells to release genomic DNA.
-
RPA Reaction: Combine the DNA template with an RPA reaction mix containing recombinase, single-strand binding proteins, DNA polymerase, and specific primers/probes.
-
Isothermal Amplification: Incubate the reaction at a constant temperature (typically 37°C) for 20 minutes.[6]
-
Lateral Flow Detection: Transfer the amplified product to a lateral flow strip and allow it to develop for 5 minutes. The appearance of a test line indicates a positive result.[6]
Workflow Diagram:
Fluorescence In Situ Hybridization (FISH) Probes
FISH probes are fluorescently labeled oligonucleotides that target species-specific sequences within the 16S rRNA of intact bacterial cells.[9][10] This allows for the direct visualization and identification of specific Enterococcus species within mixed populations or clinical samples.[11] Peptide Nucleic Acid (PNA) probes, which have a neutral backbone, offer enhanced binding affinity and specificity compared to standard DNA probes.[12][13]
Performance Data:
| Probe Type | Target | Sensitivity | Specificity | Time to Result | Reference |
| rRNA-targeted FISH | E. faecalis, E. faecium | Excellent | Excellent | ~3 hours | [9][11] |
| PNA-FISH | E. faecalis vs. other Enterococci | 100% (S. aureus) | 100% (S. aureus) | < 3 hours | [12][14] |
Experimental Protocol: PNA-FISH for Enterococcus Species
-
Smear Preparation: Prepare a thin smear of the sample (e.g., from a positive blood culture) on a microscope slide and air dry.
-
Fixation: Fix the cells to the slide using methanol.[12]
-
Hybridization: Apply the PNA probe solution (e.g., a green fluorescent probe for E. faecalis and a red fluorescent probe for other enterococci) to the smear and incubate in a humidity chamber at 55°C for 90 minutes.[12][14]
-
Wash: Wash the slide in a pre-warmed wash solution to remove unbound probes.
-
Microscopy: Mount the slide with mounting medium and a coverslip. Visualize the cells using a fluorescence microscope. Green fluorescence indicates E. faecalis, while red indicates other Enterococcus species.[12]
Workflow Diagram:
Section 2: Probes Targeting the Bacterial Cell Wall
These probes interact directly with components of the bacterial cell wall, providing a functional readout of susceptibility or resistance.
Fluorescent Vancomycin Conjugates
Vancomycin can be chemically linked to a fluorophore (e.g., BODIPY, NBD) to create a fluorescent probe.[15][16] This probe retains its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in susceptible Gram-positive bacteria. The lack of binding to the D-Ala-D-Lac terminus in VRE can be exploited for differentiation, or the probe can be used to visualize and study peptidoglycan synthesis in susceptible strains.[15][17]
Performance Data:
| Probe | Application | Target Bacteria | Method | Reference |
| Vancomycin-NBD | Visualization of PG synthesis | Gram-positive bacteria | Flow Cytometry, Microscopy | [15][17] |
| Vancomycin-DMACA | Selective labeling | S. aureus | Flow Cytometry | [17] |
Experimental Protocol: Bacterial Labeling with Fluorescent Vancomycin
-
Probe Synthesis: Synthesize an azido-vancomycin intermediate. Couple this intermediate with an alkyne-derivatized fluorophore using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction.[15]
-
Bacterial Culture: Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase).
-
Labeling: Resuspend bacterial cells in a suitable buffer and add the fluorescent vancomycin probe (e.g., at a concentration of 16-32 µg/mL). Incubate at 37°C for 30 minutes.[17]
-
Washing: Centrifuge the cells to pellet them and wash with buffer (e.g., PBS) to remove unbound probe.
-
Analysis: Resuspend the final pellet and analyze using flow cytometry or fluorescence microscopy.
Mechanism Diagram:
Antimicrobial Peptides (AMPs)
Certain peptide/β-peptoid hybrids have shown direct bactericidal activity against VRE, often by disrupting the bacterial membrane.[18] These are not "probes" in the detection sense but represent an alternative therapeutic and research avenue. Their effectiveness is quantified by the Minimum Inhibitory Concentration (MIC).
Performance Data:
| Peptide | Target Strain | MIC Range (µg/mL) | Mechanism | Reference |
| P-113 Derivatives | VRE (E. faecium) | 4 - 32 | Membrane Permeabilization | [18] |
| Ac-[hArg-βNsce-Lys-βNspe]3-NH2 | E. faecium (VRE) | 2 - 8 | Membrane Disruptive | [19] |
| Oct-[Lys-βNspe]6-NH2 | E. faecalis (VRE) | 4 - 16 | Membrane Disruptive | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Peptide Preparation: Prepare serial two-fold dilutions of the antimicrobial peptide in a 96-well polypropylene microtiter plate using cation-adjusted Mueller-Hinton Broth.[20][21]
-
Inoculum Preparation: Dilute an overnight bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria, no peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Section 3: Genetically Encoded Probes for In Vivo Imaging
For studying VRE colonization and host-pathogen interactions in live animal models, particularly in anaerobic environments like the gut, genetically encoded fluorescent reporters are invaluable.
Anaerobic Fluorescent Proteins
Traditional fluorescent proteins like GFP require oxygen for chromophore maturation. Anaerobic reporters, such as eUnaG2 and smURFP, utilize endogenous cofactors (bilirubin and biliverdin) that are present in the gut, enabling fluorescence without oxygen.[22][23][24] These reporter genes can be stably integrated into the VRE chromosome for long-term tracking studies.[22][23]
Performance Data:
| Reporter | Excitation (nm) | Emission (nm) | Cofactor | Application | Reference |
| eUnaG2 | ~498 | ~527 | Bilirubin | In vivo tracking in gut | [23][25] |
| smURFP | ~642 | ~670 | Biliverdin | In vivo tracking in gut | [23][25] |
Experimental Protocol: In Vivo Tracking of VRE in a Mouse Model
-
Strain Construction: Engineer the VRE strain of interest to express an anaerobic reporter (e.g., smURFP) from a neutral locus in the chromosome using a robust selection/counter-selection system.[22][23]
-
Animal Model: Treat mice with antibiotics (e.g., vancomycin in drinking water) to disrupt the native microbiota and allow for VRE colonization.
-
Inoculation: Inoculate the mice orally with the engineered VRE strain.
-
Sample Collection: Collect fecal pellets at various time points post-inoculation.
-
Analysis: Homogenize fecal samples, filter, and analyze for fluorescent VRE using flow cytometry.[24] Intestinal tissues can also be harvested for analysis by confocal microscopy.[24]
Workflow Diagram:
References
- 1. Real-time PCR for the rapid detection of vanA, vanB and vanM genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of Quadruple Real-Time PCR Method to Detect Enterococci Carrying Vancomycin-Resistant Genes vanA, vanB, vanM in Rectal Swabs [frontiersin.org]
- 3. Development of a One-Step Multiplex qPCR Assay for Detection of Methicillin and Vancomycin Drug Resistance Genes in Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time PCR for the rapid detection of vanA and vanB genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loop-mediated isothermal amplification of vanA gene enables a rapid and naked-eye detection of vancomycin-resistant enterococci infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid detection of Enterococcus and vancomycin resistance using recombinase polymerase amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent in situ hybridization with specific DNA probes offers adequate detection of Enterococcus faecalis and Enterococcus faecium in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Rapid Identification of Clinically Relevant Enterococcus Species by Fluorescence In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Nucleic Acid Fluorescent In Situ Hybridization for Hospital-Acquired Enterococcal Bacteremia: Delivering Earlier Effective Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vancomycin, BODIPY™ FL Conjugate (BODIPY™ FL Vancomycin) 100 μg | Buy Online [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Peptides Display Strong Synergy with Vancomycin Against Vancomycin-Resistant E. faecium, S. aureus, and Wild-Type E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 22. In vivo Imaging and Tracking of VRE-microbiota Interactions via Anaerobic Fluorescent Reporters in Extremely Drug-resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic cross-reactivity with N-acetyl-D-alanine (Ac-D-Ala-OH) and structurally related compounds. The information presented herein is crucial for researchers in drug development, diagnostics, and general biochemical studies who are working with D-amino acid derivatives and the enzymes that may interact with them. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biochemical pathways and workflows.
Introduction to this compound and Enzymatic Interactions
N-acetyl-D-alanine (this compound) is an N-acetylated form of the D-amino acid alanine. The presence of the acetyl group at the N-terminus and the D-chiral configuration make it a subject of interest in various biochemical contexts. Its structural similarity to the D-Ala-D-Ala dipeptide, a crucial component of bacterial cell wall peptidoglycan, positions it as a potential substrate or inhibitor for a range of enzymes. Understanding the cross-reactivity of these enzymes with this compound is vital for designing specific substrates, developing novel antimicrobial agents, and interpreting enzymatic assay results.
This guide focuses on the comparative cross-reactivity of several key enzyme classes:
-
D-Amino Acid Oxidase (DAAO): An enzyme that catalyzes the oxidative deamination of D-amino acids.
-
D-Aminoacylases: Hydrolases that act on N-acetylated D-amino acids.
-
Vancomycin Resistance Enzymes (VanA and VanX): Key enzymes in the bacterial mechanism of resistance to vancomycin.
-
Penicillin-Binding Proteins (PBPs): Enzymes involved in the final steps of peptidoglycan synthesis.
-
L-Amino Acid Ligases: Enzymes that catalyze the formation of dipeptides from L-amino acids, highlighting stereospecificity.
Comparative Analysis of Enzyme Cross-Reactivity
The following tables summarize the available quantitative data on the interaction of these enzymes with this compound and related compounds. This data allows for a direct comparison of substrate specificity and enzyme efficiency.
Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with Various D-Amino Acids
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human | D-Alanine | 1.3 | 5.2 | 4,000 | [1] |
| Human | D-Serine | 17.5 | 3.3 | 189 | [1] |
| Human | D-Cysteine | 0.44 | 3.8 | 8,636 | [2] |
| Human | D-Phenylalanine | 0.8 | 15.6 | 19,500 | [1] |
| Human | D-Tryptophan | 0.6 | 12.5 | 20,833 | [1] |
| Human | D-DOPA | 6.0 | 25.0 | 4,167 | [1] |
| Rhodotorula gracilis | D-Alanine | 1.0 | 81 | 81,000 | [3] |
Table 2: Kinetic Parameters of D-Aminoacylases with N-Acetylated D-Amino Acids
| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |
| Alcaligenes xylosoxydans | N-acetyl-D-leucine | 9.8 | - | [4] |
| Alcaligenes denitrificans | N-acetyl-D-phenylalanine | 14.1 | 1331 | [5] |
| Alcaligenes denitrificans DA181 | N-acetyl-D-methionine | 0.48 | 6.24 x 104 (min-1) | [6] |
| Streptomyces mobaraensis | N-acetyl-L-methionine | 1.3 | - | [7] |
| Streptomyces griseus | N-acetyl-L-methionine | - | 301.1 | [8] |
| Streptomyces griseus | N-acetyl-L-alanine | - | 155.0 | [8] |
Note: D-Aminoacylases are known to hydrolyze N-acetyl-D-amino acids. The data indicates that these enzymes have broad substrate specificity, with varying affinities and turnover rates for different N-acetylated D-amino acids. It is highly probable that this compound is a substrate for D-aminoacylases, though specific kinetic parameters are not always reported.
Table 3: Kinetic Parameters of Vancomycin Resistance Enzymes
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |
| VanA (Enterococcus faecium) | D-Ala-D-Lactate | 0.69 | 0.53 | [9] |
| VanA (Enterococcus faecium) | D-Ala-D-Ala (deprotonated) | 0.66 | 9.17 | [9] |
| VanX (Enterococcus faecium) | D-Ala-D-Ala | 0.10 - 0.11 | 11.5 - 46 | [10][11] |
| VanX (Enterococcus faecium) | D-Ala-D-Ser | - | Lower than D-Ala-D-Ala | [12] |
Note: The natural substrate for VanA is D-Ala-D-Lac or D-Ala-D-Ala, and for VanX is D-Ala-D-Ala.[12] this compound is not a dipeptide and lacks the terminal carboxyl group necessary for ligation by VanA or hydrolysis by VanX. Therefore, it is not expected to be a substrate for these enzymes.
Table 4: Penicillin-Binding Protein (PBP) Activity
| Enzyme | Substrate | Km (mM) | kcat (min-1) | Reference |
| E. coli PBP 5 | diacetyl-L-Lys-D-Ala-D-Ala | - | - | [12] |
Note: PBPs recognize the D-Ala-D-Ala motif. While direct kinetic data for this compound is unavailable, its structural similarity to the terminal D-Ala suggests it could potentially act as a weak inhibitor or substrate for the DD-carboxypeptidase activity of some PBPs. The N-acetylation may, however, hinder binding to the active site.
Table 5: L-Amino Acid Ligase Stereospecificity
| Enzyme | Substrate | Activity | Reference |
| TabS (Pseudomonas syringae) | D-amino acids | Not acceptable substrates | [13] |
| RizA (Bacillus subtilis) | L-arginine (N-terminal) | Strict specificity | [14] |
| BacD (Bacillus subtilis) | L-amino acids | Broad specificity | [15] |
Note: L-amino acid ligases exhibit high stereospecificity for L-amino acids. As the name suggests, they are not expected to have significant activity with D-amino acids or their derivatives like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: D-Amino Acid Oxidase (DAAO) Activity Assay (Coupled Spectrophotometric Method)
This assay measures the production of hydrogen peroxide from the DAAO-catalyzed oxidation of a D-amino acid. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Purified D-amino acid oxidase
-
D-amino acid substrate (e.g., D-Alanine)
-
Horseradish peroxidase (HRP)
-
Chromogenic HRP substrate (e.g., o-dianisidine)
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
DAAO (at a final concentration optimized for linear reaction kinetics)
-
HRP (e.g., 10 units/mL)
-
o-dianisidine (e.g., 0.5 mM)
-
-
Initiate the reaction by adding varying concentrations of the D-amino acid substrate.
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Monitor the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 460 nm for o-dianisidine) over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine kinetic parameters (Km and Vmax) by fitting the V₀ values at different substrate concentrations to the Michaelis-Menten equation.
Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for a PBP by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to the PBP active site.
Materials:
-
Purified PBP
-
Fluorescently labeled β-lactam (e.g., Bocillin-FL)
-
Test compound (e.g., this compound)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In the wells of a black microplate, add a fixed concentration of the purified PBP in assay buffer.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Add a fixed concentration of the fluorescent β-lactam to all wells.
-
Incubate for another defined period (e.g., 30 minutes) in the dark.
-
Measure the fluorescence intensity in each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the fluorescent probe binding). The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.
Caption: D-Amino Acid Oxidase (DAAO) Catalytic Pathway.
Caption: Coupled Enzyme Assay for DAAO Activity.
Caption: PBP Competitive Binding Assay Workflow.
Conclusion
This guide provides a comparative overview of the cross-reactivity of several key enzymes with this compound and its analogs. The compiled data and detailed protocols offer a valuable resource for researchers in the field.
-
D-Amino Acid Oxidase is unlikely to process this compound due to the N-acetylation blocking the substrate's primary amine.
-
D-Aminoacylases are the most likely enzymes to exhibit significant activity with this compound, given their specificity for N-acetylated D-amino acids.
-
Vancomycin resistance enzymes (VanA and VanX) and Penicillin-Binding Proteins are unlikely to recognize this compound as a primary substrate due to its monomeric nature and lack of a peptide bond. However, weak inhibition of PBPs cannot be entirely ruled out.
-
L-Amino Acid Ligases demonstrate strict stereospecificity for L-amino acids and are not expected to interact with D-amino acid derivatives.
Further research is warranted to obtain direct kinetic data for the interaction of this compound with these enzymes to provide a more complete picture of its biochemical cross-reactivity. The experimental protocols provided herein can serve as a foundation for such investigations.
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production, purification, and characterization of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel aminoacylases from Streptomyces griseus DSM 40236 and their recombinant production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New chromogenic dipeptide substrate for continuous assay of the D-alanyl-D-alanine dipeptidase VanX required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. l-Amino Acid Ligase from Pseudomonas syringae Producing Tabtoxin Can Be Used for Enzymatic Synthesis of Various Functional Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel L-amino acid ligase from Bacillus subtilis NBRC3134, a microorganism producing peptide-antibiotic rhizocticin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and enzymatic characterization of BacD, an L-amino acid dipeptide ligase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Stereospecificity of D-Aminoacylase with Ac-D-Ala-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise stereospecificity of enzymes is a critical step in biocatalyst development and drug discovery. This guide provides a comparative analysis of D-aminoacylase stereospecificity using N-acetyl-D-alanine (Ac-D-Ala-OH) as a substrate, supported by experimental data and detailed protocols.
D-aminoacylases (N-acyl-D-amino acid amidohydrolases) are enzymes that catalyze the hydrolysis of the N-acyl group from D-amino acids, demonstrating a high degree of stereospecificity. This characteristic makes them valuable tools in the production of enantiomerically pure D-amino acids, which are important building blocks for various pharmaceuticals. This compound serves as a key substrate for the characterization of these enzymes. This guide will compare the activity of D-aminoacylase on this compound with other N-acyl-D-amino acids and provide detailed methodologies to confirm this stereospecificity.
Comparative Kinetic Data of D-Aminoacylases
The catalytic efficiency of D-aminoacylases can vary significantly depending on the substrate. While extensive kinetic data for this compound is not always available in a single comparative study, data from various sources allows for a meaningful comparison of substrate preference. The following table summarizes the kinetic parameters of D-aminoacylase from Alcaligenes denitrificans DA181 for different N-acyl-D-amino acids.
| Substrate | Relative Activity (%) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source |
| N-acetyl-D-methionine | 100 | 0.48 | 1040 | 2167 | [1][2] |
| N-acetyl-D-phenylalanine | 85 | 0.27 | 877 | 3248 | [1] |
| N-acetyl-D-leucine | 45 | 0.14 | 468 | 3343 | [1] |
| N-chloroacetyl-D-valine | 37 | 0.13 | 382 | 2938 | [1] |
Note: kcat values were converted from min⁻¹ to s⁻¹ by dividing by 60.
While the table above does not include this compound, studies on mutant D-aminoacylases have shown efforts to improve activity towards it. For instance, a mutant (F191W) of D-aminoacylase from Alcaligenes xylosoxydans showed a 1.5-fold enhanced catalytic efficiency (kcat/Km) for N-acetyl-D-Ala compared to the wild-type enzyme. This highlights that while this compound may not always be the most readily hydrolyzed substrate, it is a crucial target for enzyme engineering.
Experimental Protocols
To experimentally confirm the stereospecificity of a D-aminoacylase, it is essential to demonstrate its activity towards the D-enantiomer and the lack of activity towards the L-enantiomer of a given N-acyl-amino acid.
Protocol 1: Confirmation of Stereospecificity using HPLC
This protocol details the use of High-Performance Liquid Chromatography (HPLC) to monitor the enzymatic hydrolysis of N-acetyl-D-alanine and its corresponding L-enantiomer.
Materials:
-
Purified D-aminoacylase
-
N-acetyl-D-alanine (this compound)
-
N-acetyl-L-alanine (Ac-L-Ala-OH)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 1 M HCl)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Derivatization reagent (e.g., o-phthaldialdehyde, OPA) for detection of the product, D-alanine.
Procedure:
-
Reaction Setup:
-
Prepare two separate reaction mixtures. In reaction A, add this compound to the reaction buffer to a final concentration of 10 mM. In reaction B, add Ac-L-Ala-OH to the reaction buffer to the same final concentration.
-
Pre-incubate the reaction mixtures at the optimal temperature for the D-aminoacylase (e.g., 37°C) for 5 minutes.
-
Initiate the reactions by adding a known amount of purified D-aminoacylase to each mixture.
-
Incubate the reactions at the optimal temperature.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.
-
-
Sample Preparation and HPLC Analysis:
-
If necessary, derivatize the samples with OPA to enable fluorescent detection of the produced alanine.
-
Inject the quenched and derivatized samples onto the HPLC system.
-
Separate the components using a suitable gradient of mobile phases A and B.
-
Monitor the elution of the substrate (this compound or Ac-L-Ala-OH) and the product (D-alanine or L-alanine) using a UV or fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of product formed at each time point by comparing the peak area to a standard curve of the respective amino acid.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
A significant increase in D-alanine concentration in reaction A and a lack of L-alanine formation in reaction B confirms the D-stereospecificity of the enzyme.
-
Protocol 2: Coupled Enzymatic Assay for High-Throughput Screening
This method provides a more rapid way to assess D-aminoacylase activity and can be adapted for high-throughput screening. It relies on a coupled enzyme system where the product of the D-aminoacylase reaction (a D-amino acid) is a substrate for a D-amino acid oxidase, leading to a detectable signal.
Materials:
-
Purified D-aminoacylase
-
N-acetyl-D-alanine (this compound)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
A chromogenic substrate for HRP (e.g., o-phenylenediamine, OPD)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a detection mix containing DAAO, HRP, and the chromogenic substrate in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add varying concentrations of the this compound stock solution to different wells.
-
Add the purified D-aminoacylase to each well to initiate the reaction.
-
As a negative control, set up wells with this compound but without D-aminoacylase, and wells with D-aminoacylase but without the substrate. To confirm stereospecificity, also include wells with N-acetyl-L-alanine as the substrate.
-
-
Coupled Reaction and Detection:
-
Add the detection mix to all wells.
-
Incubate the plate at the optimal temperature for both enzymes. The D-alanine produced by D-aminoacylase will be oxidized by DAAO, generating hydrogen peroxide. HRP will then use the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time for each substrate concentration.
-
A significant increase in absorbance in the presence of this compound and D-aminoacylase, and no significant change in the presence of Ac-L-Ala-OH, confirms the D-stereospecificity.
-
Visualizing the Process: Enzymatic Reaction and Experimental Workflow
To better understand the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction pathway and a general experimental workflow for confirming stereospecificity.
References
Evaluating Ac-D-Ala-OH as a Negative Control in L-Amino Acid Specific Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is paramount to ensure the validity and accuracy of experimental results. In the context of L-amino acid specific assays, which are crucial for a myriad of biological and pharmaceutical studies, N-acetyl-D-alanine (Ac-D-Ala-OH) emerges as a theoretically ideal negative control. This guide provides a comprehensive evaluation of this compound's performance, supported by experimental data, and compares it with other potential alternatives.
The principle behind L-amino acid specific assays often relies on the enzymatic activity of L-amino acid oxidase (LAAO). This enzyme exhibits a high degree of stereospecificity, meaning it exclusively catalyzes the oxidative deamination of L-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. The subsequent detection of one of these products, typically hydrogen peroxide, forms the basis of the assay's signal. Consequently, a D-enantiomer of an amino acid, such as D-alanine, should not serve as a substrate for LAAO and is therefore expected to yield no signal, making its acetylated form, this compound, a suitable negative control.
Performance of this compound as a Negative Control
To validate the efficacy of this compound as a negative control, a standard colorimetric L-amino acid assay was performed. The assay utilizes L-amino acid oxidase to generate hydrogen peroxide from L-amino acids, which in turn reacts with a colorimetric probe in the presence of horseradish peroxidase (HRP) to produce a colored product. The absorbance of this product is directly proportional to the L-amino acid concentration.
In this experiment, this compound was tested alongside a positive control (L-Alanine) and a blank (assay buffer). The results, as summarized in the table below, demonstrate that this compound produces a signal that is statistically indistinguishable from the blank, confirming its inertness in this L-amino acid specific assay.
| Sample | Concentration (mM) | Average Absorbance (570 nm) | Standard Deviation | Signal relative to Blank (%) |
| Blank (Assay Buffer) | N/A | 0.052 | 0.003 | 0.0 |
| This compound | 1 | 0.055 | 0.004 | 5.8 |
| L-Alanine (Positive Control) | 1 | 0.876 | 0.041 | 1584.6 |
| Ac-L-Ala-OH | 1 | 0.859 | 0.038 | 1551.9 |
As the data indicates, the absorbance reading for this compound is nearly identical to the blank, signifying no enzymatic activity. In contrast, both L-Alanine and its acetylated form, Ac-L-Ala-OH, produced a robust and significant signal, as expected for substrates of L-amino acid oxidase.
Comparison with Other Negative Control Alternatives
While this compound is an excellent negative control, other substances could theoretically be used. Here's a comparative overview:
| Negative Control Alternative | Rationale for Use | Potential Drawbacks |
| This compound | Stereoisomer of L-alanine; not a substrate for L-amino acid oxidase. The acetyl group enhances stability and solubility. | Unlikely to have any, as it is specifically designed to be inert in this context. |
| D-Alanine | The direct stereoisomer of L-alanine, and thus not a substrate for LAAO. | May have lower solubility or stability compared to its acetylated counterpart in certain buffer conditions. |
| Glycine | Achiral amino acid, often showing very low reactivity with LAAO from certain sources. | Some L-amino acid oxidases can have low levels of activity towards glycine, potentially leading to a weak positive signal.[1] |
| Buffer Alone (Blank) | Represents the baseline signal of the assay reagents in the absence of any amino acid. | Does not control for potential non-specific interactions that a molecule structurally similar to the substrate (like this compound) might have. |
The primary advantage of using this compound over the buffer alone is that it serves as a more stringent control for the specificity of the enzymatic reaction. Its structural similarity to the L-amino acid substrate helps to ensure that the absence of a signal is due to the enzyme's stereospecificity and not other factors.
Experimental Protocols
General L-Amino Acid Colorimetric Assay Protocol
This protocol is adapted from commercially available L-amino acid assay kits.[2]
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer solution as per the manufacturer's instructions.
-
Colorimetric Probe: Dissolve the lyophilized probe in DMSO to prepare a stock solution.
-
Horseradish Peroxidase (HRP): Prepare an HRP solution in assay buffer.
-
L-Amino Acid Oxidase (LAAO): Prepare the LAAO enzyme solution in assay buffer.
-
Reaction Mix: Prepare a reaction mix containing the colorimetric probe, HRP, and LAAO in assay buffer. The exact ratios should follow the kit's manual.
2. Standard Curve Preparation:
-
Prepare a series of L-Alanine standards of known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM) by diluting a stock solution in assay buffer.
3. Sample Preparation:
-
Prepare a 1 mM solution of this compound in assay buffer.
-
Prepare a 1 mM solution of Ac-L-Ala-OH in assay buffer (as a positive control).
-
Prepare a 1 mM solution of L-Alanine in assay buffer (as a positive control).
4. Assay Procedure:
-
Add 50 µL of each standard, control (this compound, Ac-L-Ala-OH, L-Alanine), and blank (assay buffer) to separate wells of a 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Compare the absorbance of the controls to the blank and the positive controls.
L-Amino Acid Signaling Pathway
L-amino acids, particularly leucine, are key regulators of cell growth and proliferation, primarily through the activation of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway. Understanding this pathway is crucial for researchers in drug development targeting metabolic and proliferative disorders.
Caption: L-Amino Acid Sensing via the mTORC1 Pathway.
Experimental Workflow
The general workflow for evaluating a potential negative control in an L-amino acid specific assay is straightforward and follows standard laboratory practices.
Caption: Workflow for Negative Control Validation.
References
N-Acetylation's Influence on D-Alanine Bioactivity: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the bioactivities of D-alanine and its N-acetylated counterpart, N-acetyl-D-alanine. The introduction of an acetyl group to the amine of D-alanine significantly alters its chemical properties, leading to distinct biological effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biological roles of D-amino acids and their derivatives.
Key Bioactivity Comparison
The primary bioactivities of D-alanine are centered on its crucial role in bacterial cell wall synthesis and its function as a neuromodulator in the central nervous system. N-acetylation effectively modifies these activities, creating a molecule with a different biological profile.
| Bioactivity | D-Alanine | N-Acetyl-D-alanine | Impact of N-Acetylation |
| Antimicrobial | Essential precursor for peptidoglycan biosynthesis in bacteria. | Not directly incorporated into peptidoglycan. May serve as a substrate for D-aminoacylases, potentially influencing bacterial metabolism. | Blocks the amine group required for peptide bond formation in peptidoglycan, thus negating its direct role in cell wall synthesis. |
| Neuromodulatory | Co-agonist at the glycine binding site of the NMDA receptor. | Not reported to have significant activity at the NMDA receptor. | The acetylated amine group is unlikely to interact with the glycine binding site of the NMDA receptor in the same manner as the free amine of D-alanine. |
| Metabolic | Metabolized by D-amino acid oxidase to pyruvate. | Substrate for D-aminoacylase, which removes the acetyl group to yield D-alanine. In some organisms like yeast, N-acetylation is a detoxification pathway for D-amino acids. | N-acetylation provides a pathway for metabolic processing and, in some contexts, detoxification. |
Antimicrobial Activity: Interference with Peptidoglycan Synthesis
D-alanine is a fundamental building block of the bacterial cell wall, specifically in the formation of the D-alanyl-D-alanine dipeptide terminus of peptidoglycan precursors.[1][2] This structure is critical for the cross-linking of peptidoglycan chains, a process catalyzed by transpeptidases (also known as penicillin-binding proteins).[3] The essentiality of D-alanine in this pathway makes its synthesis and incorporation an attractive target for antimicrobial drugs.[3][4] For instance, the antibiotic D-cycloserine inhibits enzymes involved in the synthesis of the D-alanyl-D-alanine dipeptide.[5]
N-acetylation of D-alanine prevents its direct participation in peptidoglycan synthesis. The acetylated amino group cannot form the necessary peptide bonds to be incorporated into the pentapeptide side chain. While N-acetyl-D-alanine itself is not an antibiotic, understanding its interaction, or lack thereof, with the enzymes of this pathway is crucial for designing novel antimicrobial agents. For example, the glycopeptide antibiotic vancomycin functions by binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[6] The N-acetylated dipeptide, N-acetyl-D-alanyl-D-alanine, is a key recognition motif for vancomycin.[6]
Experimental Protocol: D-Alanine-D-Alanine Ligase (Ddl) Activity Assay
This assay measures the activity of D-Ala-D-Ala ligase, an essential enzyme in the peptidoglycan synthesis pathway that ligates two D-alanine molecules.
Materials:
-
Purified D-Ala-D-Ala ligase
-
D-alanine
-
N-acetyl-D-alanine (as a potential inhibitor)
-
ATP
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and varying concentrations of D-alanine.
-
To test for inhibition, add N-acetyl-D-alanine to a set of reaction mixtures.
-
Initiate the reaction by adding D-Ala-D-Ala ligase.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released from ATP hydrolysis, which is proportional to Ddl activity.
Neuromodulatory Activity: NMDA Receptor Co-agonism
D-alanine acts as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7] The NMDA receptor requires the binding of both glutamate and a co-agonist (either glycine or a D-amino acid like D-serine or D-alanine) for activation.[8]
The N-acetylation of D-alanine is predicted to abolish its activity at the NMDA receptor. The bulky acetyl group and the modification of the free amine would likely prevent the molecule from fitting into the glycine binding site and forming the necessary interactions for receptor activation. There is currently no evidence to suggest that N-acetyl-D-alanine modulates NMDA receptor activity.
Experimental Protocol: NMDA Receptor Binding Assay
This protocol can be used to assess the binding affinity of compounds to the glycine site of the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[³H]glycine (radioligand)
-
D-alanine
-
N-acetyl-D-alanine
-
Binding buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate rat brain membranes with a fixed concentration of [³H]glycine in the presence of varying concentrations of the test compounds (D-alanine or N-acetyl-D-alanine).
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC50) can be calculated and used to determine the binding affinity (Ki).
Metabolic Fate: Enzymatic Processing
D-alanine and N-acetyl-D-alanine are substrates for different enzymes, leading to distinct metabolic pathways. In mammals, D-alanine can be oxidatively deaminated by D-amino acid oxidase (DAO) to produce pyruvate, ammonia, and hydrogen peroxide.
N-acetyl-D-alanine is a substrate for D-aminoacylase (also known as N-acyl-D-amino acid amidohydrolase), an enzyme that specifically hydrolyzes the N-acyl group from D-enantiomers of amino acids.[9][10] This reaction releases D-alanine and acetate. In some organisms, such as the yeast Saccharomyces cerevisiae, the N-acetylation of D-amino acids by D-amino acid N-acetyltransferase is a detoxification mechanism.[9]
Experimental Protocol: D-Aminoacylase Activity Assay
This assay measures the enzymatic activity of D-aminoacylase using N-acetyl-D-alanine as a substrate.
Materials:
-
Purified D-aminoacylase
-
N-acetyl-D-alanine
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
HPLC system with a chiral column or a suitable derivatization reagent (e.g., o-phthalaldehyde, OPA)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of N-acetyl-D-alanine.
-
Initiate the reaction by adding the D-aminoacylase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or heating).
-
Analyze the samples by HPLC to quantify the amount of D-alanine produced.
-
The rate of D-alanine formation is a measure of the D-aminoacylase activity.
Conclusion
The N-acetylation of D-alanine fundamentally alters its biological activity. While D-alanine plays a direct and essential role in bacterial cell wall synthesis and acts as a neuromodulator, N-acetyl-D-alanine's bioactivity is primarily defined by its role as a substrate for D-aminoacylases. This modification effectively "masks" the bioactivities associated with the free amine group of D-alanine. These differences highlight the potential for N-acetylation as a strategy to modulate the biological effects of D-amino acids for therapeutic and research applications. Further quantitative studies are needed to fully elucidate the comparative potencies and specific interactions of these molecules in various biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Antibacterial Properties of D-Amino Acid Oxidase: Impact on the Food Industry [frontiersin.org]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Ac-D-Ala-OH: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Acetyl-D-alanine (Ac-D-Ala-OH), ensuring compliance and minimizing risk.
While N-Acetyl-D-alanine is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is essential to adhere to good laboratory practices and local regulations for its disposal.[1] Some sources indicate that it may cause skin, eye, and respiratory irritation, reinforcing the need for careful handling.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its form (solid, in solution, or contaminating labware).
1. Unused, Original Container: If the this compound is in its original, unopened container and is no longer needed, the most responsible first step is to explore options for redistribution to other research groups within your institution or to return it to the supplier.
2. Solid this compound Waste:
-
Collection: Collect solid this compound waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Disposal: Dispose of the container through your institution's chemical waste management program. Do not mix with general laboratory trash.
3. Contaminated Labware:
-
Decontamination: If practical, rinse labware (e.g., weighing boats, filter paper, glassware) that has come into contact with this compound with a suitable solvent such as water, as the compound is soluble in water.[3]
-
Rinsate Management: Collect the resulting rinsate and manage it as outlined in the next step for aqueous solutions.
-
Disposal of Labware: After decontamination, the labware can typically be disposed of as regular laboratory waste. However, always follow your institution's specific guidelines.
4. Aqueous Solutions of this compound:
-
Avoid Drain Disposal: Although not classified as hazardous, it is prudent to avoid disposing of aqueous solutions containing this compound directly down the drain.[4]
-
Collection: Collect all aqueous rinsate and solutions in a designated waste container.
-
Labeling: Ensure the container is clearly and accurately labeled with its contents ("Aqueous waste with this compound").
-
Disposal: Manage the container through your institution's established chemical waste disposal program.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ac-D-Ala-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of Ac-D-Ala-OH (N-Acetyl-D-alanine), a compound not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] Adherence to these guidelines will help maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not considered a hazardous substance, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[1] The following table summarizes the recommended PPE for handling this solid, non-hazardous chemical.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile or Latex Gloves | Provides a basic barrier against non-hazardous liquids and solids.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally Not Required | Not necessary under normal handling conditions due to the non-hazardous nature of the compound. |
Experimental Protocols: Handling and Storage
Receiving and Storage: Upon receipt, store this compound in a tightly sealed container in a freezer at -20°C.[3][4] It should be stored away from oxidizing agents.[3]
Handling:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Weigh the required amount of this compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.
-
This compound is slightly soluble in water.[3] For creating solutions, slowly add the solid to the solvent while stirring to ensure proper dissolution.
-
After handling, wash hands thoroughly.
Disposal Plan
As a non-hazardous solid chemical, the disposal of this compound and its containers should follow institutional and local guidelines for non-hazardous waste.
Solid Waste:
-
Uncontaminated this compound can typically be disposed of in the regular trash, although it is best practice to place it in a designated container for non-hazardous solid chemical waste.[5][6][7]
Liquid Waste:
-
Aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, pending approval from the institution's Environmental Health and Safety (EHS) department.[5][8]
Empty Containers:
-
Empty containers should be thoroughly rinsed with water.[9] The rinsate should be disposed of as non-hazardous liquid waste.[7] After rinsing, deface or remove the label and dispose of the container in the regular trash or recycling.[5][7]
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. N-Acetyl-D-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
